molecular formula C11H16BNO3 B1589304 4-(Morpholinomethyl)phenylboronic acid CAS No. 279262-23-6

4-(Morpholinomethyl)phenylboronic acid

Cat. No.: B1589304
CAS No.: 279262-23-6
M. Wt: 221.06 g/mol
InChI Key: QPFDUULIDNELSE-UHFFFAOYSA-N
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Description

4-(Morpholinomethyl)phenylboronic acid (CAS 279262-23-6) is a solid organoboron compound with a molecular formula of C11H16BNO3 and a molecular weight of 221.06 g/mol . It is characterized as a white to light yellow or light orange powder or crystal and has a melting point of 85 °C . The product typically has a high purity level, ranging from 96.0% to 107.0% as measured by neutralization titration , with some suppliers offering a guaranteed 97% purity . It is important to note that this compound can contain varying amounts of anhydride . This compound is an arylboronic acid derivative functionalized with a morpholinomethyl group. The boronic acid moiety makes it a valuable building block in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in medicinal chemistry and materials science . The presence of the morpholine group, a common pharmacophore, enhances its solubility and can be instrumental in designing molecules for pharmaceutical research and development, particularly in creating potential enzyme inhibitors or receptor ligands. The integration of these two features makes this reagent particularly useful for synthesizing complex organic molecules and bioconjugates. For research and development purposes only. This product is not for human or veterinary use. Researchers should handle this material with care, as it may cause skin irritation (H315) and serious eye irritation (H319) . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn. The recommended storage condition is in a cool, dark, and dry place at room temperature .

Properties

IUPAC Name

[4-(morpholin-4-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFDUULIDNELSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451314
Record name {4-[(Morpholin-4-yl)methyl]phenyl}boronic acid
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Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279262-23-6
Record name {4-[(Morpholin-4-yl)methyl]phenyl}boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Morpholinomethyl)phenylboronic Acid (contains varying amounts of Anhydride)
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Foundational & Exploratory

4-(Morpholinomethyl)phenylboronic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Morpholinomethyl)phenylboronic Acid

Executive Summary: this compound is a bifunctional synthetic building block of significant interest to the pharmaceutical and material science industries. Its structure, which combines a reactive boronic acid moiety with a privileged morpholine scaffold, makes it a highly versatile reagent. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, core applications in synthetic chemistry—particularly the Suzuki-Miyaura cross-coupling reaction—and its strategic importance in modern drug discovery. Detailed handling protocols and safety information are also provided to support its effective and safe utilization in research and development.

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Phenylboronic acids are a class of reagents that have become indispensable, primarily for their role in palladium-catalyzed cross-coupling reactions.[1] Among these, this compound has emerged as a particularly valuable intermediate.

This compound uniquely integrates two key chemical motifs:

  • The Phenylboronic Acid Group: This functional group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura coupling reaction, enabling the formation of carbon-carbon bonds with exceptional precision and functional group tolerance.[2]

  • The Morpholinomethyl Moiety: The morpholine ring is considered a "privileged structure" in medicinal chemistry.[3] Its inclusion in a drug candidate often confers favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and oral bioavailability.

This guide delves into the technical details of this compound, offering researchers and drug development professionals the foundational knowledge required to leverage its full synthetic potential.

Chemical Identity and Properties

Precise identification is critical for reproducibility in research and manufacturing. This compound is identified by the CAS Number 279262-23-6 .[3][4][5] It is often used alongside its more stable pinacol ester derivative, which has a different CAS number and properties.

Nomenclature and Identifiers
IdentifierThis compoundThis compound pinacol ester
CAS Number 279262-23-6[3][4][6]364794-79-6
IUPAC Name [4-(morpholin-4-ylmethyl)phenyl]boronic acid[3][6]4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaboran-2-yl)benzyl]morpholine
Molecular Formula C₁₁H₁₆BNO₃[3][4][6]C₁₇H₂₆BNO₃
Molecular Weight 221.06 g/mol [3][4][6]303.20 g/mol [7]
PubChem CID 10998582[4][6]2795502[7]
Synonyms 4-(Morpholinomethyl)benzeneboronic acid, B-[4-(4-Morpholinylmethyl)Phenyl]Boronic Acid[3][5]4-[[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine[8]
Physicochemical Properties
PropertyThis compoundThis compound pinacol ester
Appearance White solid[4]Solid
Melting Point 102 - 106 °C[4]85 - 89 °C
Boiling Point 382.3 °C at 760 mmHg[3]Not available
Density 1.2 g/cm³[3]Not available
Solubility Excellent solubility in polar solvents[4]Not available

Core Applications in Synthetic Chemistry

The utility of this compound stems from its boronic acid group, a versatile handle for forming new chemical bonds.

The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl systems and other C-C bonds. In this palladium-catalyzed cycle, the organoboronic acid couples with an organic halide or triflate.[2] The morpholinomethyl group is stable under typical Suzuki conditions, allowing it to be carried through the synthesis and incorporated into the final product.[9] This reaction is fundamental to the synthesis of numerous pharmaceuticals and advanced materials.[1]

A critical step in the mechanism is the activation of the boronic acid with a base, which forms a boronate complex.[2] This enhances the nucleophilicity of the organic group attached to boron, facilitating the key transmetalation step with the palladium catalyst.[2]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_trans->product r1x R¹-X (Aryl Halide) r1x->pd_ox r2b R²-B(OH)₂(this compound) boronate [R²-B(OH)₃]⁻ (Activated Boronate) r2b->boronate Activation base Base (e.g., K₃PO₄) boronate->pd_trans Drug_Discovery_Workflow start Building Blockthis compound step1 Suzuki-Miyaura Coupling (with diverse aryl halides) start->step1 step2 Generation of Compound Library step1->step2 step3 High-Throughput Screening (Biological Assays) step2->step3 step4 Hit Identification & Lead Optimization (SAR Studies) step3->step4 end Drug Candidate step4->end

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Morpholinomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Chemistry

4-(Morpholinomethyl)phenylboronic acid, identified by its CAS number 279262-23-6, is a bifunctional organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] Its structure uniquely combines a phenylboronic acid moiety with a morpholinomethyl substituent at the para position. This strategic combination of functional groups makes it a highly valuable building block in organic synthesis.

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability.[2] Concurrently, the boronic acid group is a cornerstone of modern synthetic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3] The boronic acid moiety also exhibits its own range of biological activities and is a key feature in several approved pharmaceuticals.[1]

This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and expert insights into the underlying chemical principles.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its handling, storage, and application.

PropertyValueSource
CAS Number 279262-23-6[1]
Molecular Formula C₁₁H₁₆BNO₃[1][4]
Molecular Weight 221.06 g/mol [1][4]
IUPAC Name [4-(morpholin-4-ylmethyl)phenyl]boronic acid[1][4]
Appearance White solid[No specific citation found]
Melting Point 102 - 106 °C[No specific citation found]

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is typically achieved through a multi-step process, commencing with the preparation of a key intermediate, 4-(4-bromobenzyl)morpholine. This intermediate is then converted to the target boronic acid via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

Step 1: Synthesis of 4-(4-bromobenzyl)morpholine

This initial step involves the nucleophilic substitution of 4-bromobenzyl bromide with morpholine. The secondary amine of the morpholine acts as a nucleophile, displacing the bromide from the benzylic position of 4-bromobenzyl bromide.[2]

Reaction Scheme:

Synthesis_of_4_bromobenzyl_morpholine Morpholine Morpholine 4-bromobenzyl_bromide 4-bromobenzyl bromide Potassium_carbonate K₂CO₃ (base) Acetonitrile Acetonitrile (solvent) Heat Reflux Reactants Morpholine + 4-bromobenzyl bromide Product 4-(4-bromobenzyl)morpholine Reactants->Product K₂CO₃, Acetonitrile, Reflux

Caption: Synthesis of 4-(4-bromobenzyl)morpholine.

Detailed Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (2.76 g, 20.0 mmol).[2]

  • To the flask, add anhydrous acetonitrile (50 mL) followed by morpholine (1.05 g, 1.04 mL, 12.0 mmol). Stir the suspension at room temperature for 10 minutes.[2]

  • Addition of Electrophile: Add 4-bromobenzyl bromide (2.50 g, 10.0 mmol) to the reaction mixture in portions.[2]

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.[2]

  • Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.[2]

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetonitrile (2 x 10 mL).[2]

  • Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator.[2]

  • Purification: Dissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with deionized water (2 x 25 mL) and then with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(4-bromobenzyl)morpholine.[2] If necessary, further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[2] A typical yield is in the range of 85-95%.[2]

Step 2: Synthesis of this compound

This step involves a lithium-halogen exchange reaction with the previously synthesized 4-(4-bromobenzyl)morpholine, followed by trapping of the resulting aryllithium species with a trialkyl borate (e.g., triisopropyl borate). The intermediate boronate ester is then hydrolyzed to afford the final boronic acid.

Reaction Scheme:

Synthesis_of_4_Morpholinomethyl_phenylboronic_acid Intermediate 4-(4-bromobenzyl)morpholine Boronate_ester Intermediate Boronate Ester Intermediate->Boronate_ester Lithium-Halogen Exchange & Borylation Reagents1 1. n-BuLi, THF, -78 °C 2. B(O-iPr)₃ Product This compound Boronate_ester->Product Hydrolysis Reagents2 Aqueous Acid (e.g., HCl)

References

A Technical Guide to 4-(Morpholinomethyl)phenylboronic Acid: Structure, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Foreword: The Emergence of a Privileged Scaffold

In the landscape of modern synthetic and medicinal chemistry, certain molecular motifs consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The morpholine ring is one such scaffold, prized for its favorable physicochemical properties, metabolic stability, and ability to improve aqueous solubility.[1] When this moiety is coupled with the versatile boronic acid functional group, the resulting reagent becomes a powerful tool for innovation. This guide provides a deep technical dive into 4-(Morpholinomethyl)phenylboronic acid, a bifunctional building block that elegantly merges these two critical components. We will explore its fundamental properties, reactivity, and strategic application, particularly in the context of palladium-catalyzed cross-coupling reactions that are central to the synthesis of complex pharmaceuticals.

Molecular Structure and Physicochemical Profile

This compound is a white solid organic compound that features a phenyl ring substituted at the 1- and 4- (para) positions with a boronic acid group [-B(OH)₂] and a morpholinomethyl group [-CH₂-N(CH₂CH₂)₂O], respectively.[1] This unique arrangement confers a dual reactivity profile: the boronic acid serves as a nucleophilic partner in cross-coupling reactions, while the morpholine nitrogen provides a basic handle that can influence solubility and participate in further chemical transformations.[1]

The IUPAC name for this compound is [4-(morpholin-4-ylmethyl)phenyl]boronic acid.[1][2][] Its structural and chemical identifiers are critical for accurate sourcing and literature review.

Table 1: Core Physicochemical and Identification Data

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆BNO₃[1][2][4][5]
Molecular Weight 221.06 g/mol [1][2][4][5]
CAS Number 279262-23-6[1][2][4]
Appearance White solid[4]
Melting Point 102 - 106 °C[4]
Boiling Point 382.3 °C at 760 mmHg[1]
Density 1.2 g/cm³[1]
Solubility Exhibits excellent solubility in polar solvents.[4][4]
InChI Key QPFDUULIDNELSE-UHFFFAOYSA-N[1][2][]
Canonical SMILES B(C1=CC=C(C=C1)CN2CCOCC2)(O)O[1][2][]

Causality Insight: The presence of both the polar boronic acid group and the hydrogen-bond accepting morpholine moiety contributes to its notable solubility in polar solvents, a highly desirable trait for reaction setup and purification.[4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[1][4] This Nobel Prize-winning transformation is one of the most robust and widely used methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems common in pharmaceuticals.[6][7]

Mechanistic Overview

The reaction is catalyzed by a Palladium(0) complex and requires a base to activate the boronic acid. The catalytic cycle is a cornerstone of organometallic chemistry and proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: The organoboron species (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate complex [Ar²-B(OH)₃]⁻, transfers its organic group (Ar²) to the Pd(II) center, displacing the halide.[8][9] This is the step where our title compound participates.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond (Ar¹-Ar²) and regenerating the Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_add Oxidative Addition Intermediate L₂Pd(II)(Ar¹)(X) pd0->pd2_add Oxidative Addition pd2_trans Transmetalation Intermediate L₂Pd(II)(Ar¹)(Ar²) pd2_add->pd2_trans Transmetalation borate_waste X-B(OH)₃⁻ pd2_add->borate_waste X⁻ pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) pd2_trans->product ar1x Ar¹-X (Aryl Halide) ar1x->pd2_add boronic_acid Ar²-B(OH)₂ (this compound) boronic_acid->pd2_trans base Base (e.g., K₂CO₃) base->boronic_acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for coupling this compound with a generic aryl bromide.

Objective: Synthesize 4-((4'-acetylphenyl)methyl)morpholine.

Materials:

  • This compound (1.0 eq)

  • 1-(4-Bromophenyl)ethan-1-one (Aryl Bromide, 1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium Carbonate (K₂CO₃, 2.5 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon gas supply

Procedure:

  • Catalyst Pre-formation (Justification): In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Pd(OAc)₂ and PPh₃ in a portion of the dioxane. The phosphine ligand coordinates to the palladium, forming the active catalyst precursor in situ. Using a ligand like PPh₃ stabilizes the palladium species and facilitates the catalytic cycle.

  • Reagent Addition: To the flask, add this compound, 1-(4-bromophenyl)ethan-1-one, and potassium carbonate.

  • Solvent Addition: Add the remaining dioxane and the water. The aqueous phase is crucial for dissolving the inorganic base (K₂CO₃) and facilitating the formation of the active boronate species required for transmetalation.[9]

  • Degassing (Critical Step): Subject the reaction mixture to three cycles of vacuum-backfill with inert gas. This step is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.

Suzuki_Workflow start 1. Assemble Reagents - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base setup 2. Reaction Setup - Flame-dried flask - Inert atmosphere (N₂/Ar) start->setup degas 3. Degas Mixture (Vacuum/Inert Gas Cycles) setup->degas react 4. Heat and Stir (e.g., 90°C, 12h) Monitor by TLC/LC-MS degas->react workup 5. Aqueous Workup - Quench reaction - Extract with organic solvent - Dry and concentrate react->workup purify 6. Purification (Silica Gel Chromatography) workup->purify product 7. Final Product (Characterize by NMR, MS) purify->product

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling.

Significance in Drug Development and Medicinal Chemistry

The true value of this compound is realized in its application to construct molecules with therapeutic potential.[][4][10]

  • Scaffold Hopping and Analogue Synthesis: It serves as a key building block for creating libraries of compounds.[1] The morpholinomethylphenyl group can be readily "clicked" onto various heterocyclic cores, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR).

  • Improving Pharmacokinetics: The morpholine group is often incorporated into drug candidates to enhance aqueous solubility and metabolic stability, and to modulate pKa, which can improve oral bioavailability and overall pharmacokinetic profiles.[1]

  • Oncology Research: Many modern targeted cancer therapies, such as kinase inhibitors, feature complex biaryl or heteroaryl structures. This reagent is instrumental in the synthesis of such compounds, including potential treatments for various leukemias and lymphomas.[]

Handling and Storage

As with all boronic acids, proper handling is key to preserving chemical integrity.

  • Storage: Store at 2-8 °C under a dry, inert atmosphere.[4] Boronic acids are prone to dehydration to form cyclic boroxine anhydrides. While this process is often reversible upon exposure to water during reaction setup, it can complicate stoichiometry. Storing the compound in a cool, dry place minimizes this degradation.

  • Safety: While not classified as acutely hazardous, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[11] Handle in a well-ventilated area or chemical fume hood to avoid inhalation of dust.[12][13]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for chemical innovation. Its bifunctional nature, combining the synthetic versatility of a boronic acid with the favorable pharmacokinetic properties of a morpholine moiety, makes it an invaluable asset for researchers in synthetic chemistry and drug discovery. Understanding its structure, reactivity, and the causality behind its application protocols allows scientists to leverage its full potential in constructing the complex molecular architectures that define the next generation of therapeutics.

References

An In-depth Technical Guide to 4-(Morpholinomethyl)phenylboronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholinomethyl)phenylboronic acid, a bifunctional organic compound, has emerged as a versatile building block in modern synthetic and medicinal chemistry. Its structure, which uniquely combines a reactive boronic acid moiety with a privileged morpholine scaffold, makes it a valuable reagent for the construction of complex molecular architectures. The morpholine ring is a common feature in numerous approved drugs, valued for its favorable physicochemical and metabolic properties, while the phenylboronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization and application, and insights into its role in drug discovery and materials science.

Molecular Structure and Identification

The accurate identification of this compound is fundamental for its effective use. The key identifiers and structural representations are outlined below.

  • Chemical Name: [4-(morpholin-4-ylmethyl)phenyl]boronic acid[4]

  • CAS Number: 279262-23-6[4]

  • Molecular Formula: C₁₁H₁₆BNO₃[4]

  • Molecular Weight: 221.06 g/mol [4]

Caption: 2D structure of this compound.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
Appearance White to light yellow or light orange powder/crystal[5]
Melting Point 102 - 106 °C[1]
Boiling Point 382.3 °C at 760 mmHg (Predicted)[3]
Density 1.2 g/cm³ (Predicted)[3]
Solubility Soluble in most polar organic solvents. Poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride.[1][6]
Stability Store at 2 - 8 °C. Boronic acids can undergo dehydration to form cyclic boroxines, especially upon heating.[1]
Solubility Insights

While specific quantitative solubility data for this compound is not extensively published, general trends for phenylboronic acids indicate high solubility in polar solvents such as ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[7][8] The presence of the morpholine moiety is expected to enhance its solubility in polar protic solvents. For applications requiring improved solubility in a broader range of organic solvents or enhanced stability, the pinacol ester derivative is often employed.[3]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay between the boronic acid and the morpholine functionalities.

The Boronic Acid Moiety: A Gateway to C-C Bond Formation

The boronic acid group is a mild Lewis acid and is most renowned for its participation in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbon atoms, making it invaluable in the synthesis of biaryls, polyolefins, and styrenes.[9]

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition (R-X) Pd(0)Ln->Oxidative_Addition R-Pd(II)-X R-Pd(II)-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation (R'-B(OH)2, Base) R-Pd(II)-X->Transmetalation R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration R-R' R-R' Reductive_Elimination->R-R'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The Morpholine Moiety: A Privileged Structure in Medicinal Chemistry

The morpholine ring is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1][2][10] Its inclusion in a molecule can improve aqueous solubility, metabolic stability, and pharmacokinetic properties.[1] The nitrogen atom in the morpholine ring can also act as a hydrogen bond acceptor and can be protonated to form a salt, which can further enhance solubility and aid in formulation.

Experimental Protocols

Synthesis of this compound Pinacol Ester

Materials:

  • 4-(Bromomethyl)phenylboronic acid pinacol ester

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of 4-(bromomethyl)phenylboronic acid pinacol ester (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound pinacol ester.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the range of 7.0-8.0 ppm), the methylene protons of the benzylic CH₂ group (around 3.5-4.5 ppm), the methylene protons of the morpholine ring (typically two distinct signals around 2.5-4.0 ppm), and a broad signal for the boronic acid -OH protons, which is often exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, and the carbons of the morpholine ring.

  • ¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids and their derivatives.[11][12] The chemical shift of the ¹¹B nucleus is sensitive to the coordination environment of the boron atom. For a trigonal planar boronic acid, a signal in the range of 27-33 ppm is typically observed.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule. The expected [M+H]⁺ ion would be at m/z 222.1.

Suzuki-Miyaura Cross-Coupling Protocol using this compound

This protocol provides a general procedure for the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a Schlenk flask, add the aryl halide, this compound, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Materials Science

The unique combination of the morpholine and phenylboronic acid moieties makes this compound a highly valuable building block in several areas of research and development.

Kinase Inhibitors

Many small molecule kinase inhibitors, particularly those targeting receptor tyrosine kinases involved in cancer, feature a substituted phenyl ring attached to a heterocyclic core.[13] this compound is an ideal reagent for introducing a solubilizing and pharmacokinetically favorable morpholinomethylphenyl group onto a halo-substituted heterocyclic scaffold via Suzuki-Miyaura coupling.[13][14][15] This approach allows for the rapid generation of libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.[10][16]

Bioconjugation and Chemical Sensors

Boronic acids can form reversible covalent bonds with 1,2- and 1,3-diols, a functionality present in many biomolecules, including carbohydrates.[1] This property is exploited in the development of chemical sensors for saccharides and in bioconjugation strategies for targeted drug delivery.[17]

Materials Science

The ability of boronic acids to form dynamic covalent bonds and their utility in cross-coupling reactions make them attractive for the synthesis of advanced materials, such as polymers with enhanced thermal and mechanical properties.[17]

Conclusion

This compound is a powerful and versatile synthetic intermediate with significant applications in medicinal chemistry and materials science. Its unique structural features, combining the reactivity of a boronic acid with the favorable properties of a morpholine ring, provide chemists with a valuable tool for the construction of complex and biologically active molecules. The experimental protocols and property data presented in this guide are intended to facilitate the effective use of this important compound in research and development endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(Morpholinomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-(Morpholinomethyl)phenylboronic acid, a versatile building block in drug discovery and development. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced aspects of its solubility and stability, offering both theoretical understanding and practical, field-proven methodologies for its characterization.

Introduction: The Significance of this compound

This compound is a bifunctional molecule of significant interest in medicinal chemistry. The phenylboronic acid moiety serves as a key pharmacophore for covalent inhibitors and as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The morpholinomethyl substituent is frequently incorporated into drug candidates to enhance aqueous solubility, modulate lipophilicity, and improve pharmacokinetic profiles.[1][2][3] The basic nitrogen of the morpholine ring (pKa ≈ 8.3-8.5) allows for salt formation, further enhancing its solubility and handling properties.[4] A thorough understanding of the solubility and stability of this compound is paramount for its effective application in drug design, synthesis, and formulation.

Section 1: Solubility Profile

The solubility of this compound is governed by the interplay of its constituent functional groups: the polar, acidic boronic acid group and the basic, polar morpholine ring, appended to a moderately hydrophobic phenyl core.

Qualitative and Predicted Quantitative Solubility

While specific quantitative solubility data for this compound is not extensively published, its structural features and data from analogous compounds allow for a well-informed prediction. A supplier datasheet notes its "excellent solubility in polar solvents".[5]

The presence of the morpholine moiety, a highly polar and water-miscible heterocycle, is expected to significantly enhance aqueous solubility compared to the parent phenylboronic acid.[4] Phenylboronic acid itself has a reported aqueous solubility of approximately 1.9 to 2.0 g/100 mL at 20°C.[6][7][8][9] The introduction of the morpholinomethyl group, which can be protonated at physiological pH, is anticipated to increase this value substantially.

Table 1: Predicted Solubility of this compound in Various Solvents

SolventPredicted SolubilityRationale
Water (pH 7.4)HighThe morpholine nitrogen (pKa ~8.3-8.5) will be significantly protonated, forming a cationic species with high affinity for water. The boronic acid group (pKa ~8.8) will be partially ionized.
0.1 M HClVery HighBoth the morpholine nitrogen and, to a lesser extent, the boronic acid hydroxyls will be protonated, leading to the formation of a highly soluble salt.
0.1 M NaOHModerate to HighThe boronic acid will be deprotonated to the boronate anion, increasing solubility. The morpholine will be in its free base form.
MethanolHighPolar protic solvent capable of hydrogen bonding with both the boronic acid and morpholine moieties.
EthanolHighSimilar to methanol, a polar protic solvent that can effectively solvate the molecule.
AcetonitrileModeratePolar aprotic solvent. Solubility is expected to be lower than in protic solvents but still significant.
Tetrahydrofuran (THF)ModerateA less polar aprotic solvent.
Dichloromethane (DCM)Low to ModerateA nonpolar aprotic solvent.
TolueneLowA nonpolar aromatic solvent.
HexanesVery LowA nonpolar aliphatic solvent.
Experimental Protocol for Solubility Determination

A reliable method for determining the thermodynamic solubility of this compound is the shake-flask method, followed by quantification using a stability-indicating HPLC-UV method.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water at various pH values, methanol, acetonitrile).

    • Ensure a solid excess is visible.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is recommended.

  • Sample Preparation for Analysis:

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.45 µm syringe filter (chemically compatible with the solvent) to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC-UV calibration curve.

    • Analyze the diluted sample using a validated stability-indicating HPLC-UV method (see Section 2.3 for a proposed method).

  • Calculation:

    • Determine the concentration of the analyte in the diluted sample from the calibration curve.

    • Calculate the original solubility in the solvent, accounting for the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sample1 Filter supernatant (0.45 µm) equil1->sample1 sample2 Dilute filtrate sample1->sample2 analysis1 HPLC-UV analysis sample2->analysis1 analysis2 Calculate solubility analysis1->analysis2

Caption: Workflow for shake-flask solubility determination.

Section 2: Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter that influences its storage, handling, and utility in chemical reactions and pharmaceutical formulations. Boronic acids, in general, are susceptible to several degradation pathways.

Key Degradation Pathways
  • Oxidative Deboronation: This is a common degradation pathway for boronic acids, especially in the presence of reactive oxygen species, leading to the formation of the corresponding phenol (4-(morpholinomethyl)phenol) and boric acid.[10][11]

  • Protodeboronation (Hydrolysis): Cleavage of the C-B bond by water can occur, particularly under acidic or basic conditions, to yield morpholinomethylbenzene and boric acid.[12]

  • Anhydride Formation (Boroxine): Phenylboronic acids can undergo dehydration, especially upon heating, to form cyclic trimers known as boroxines. This process is often reversible upon addition of water.

  • Oxidation of the Morpholine Ring: The tertiary amine of the morpholine ring can be susceptible to oxidation, potentially forming an N-oxide or other degradation products.[13][14][15]

Diagram 2: Potential Degradation Pathways

G A This compound B 4-(Morpholinomethyl)phenol A->B Oxidative Deboronation C Morpholinomethylbenzene A->C Protodeboronation (Hydrolysis) D Boroxine (Trimer) A->D Dehydration (Thermal Stress) E N-oxide derivative A->E Amine Oxidation

Caption: Major potential degradation routes.

Forced Degradation Studies (Stress Testing)

To elucidate the degradation profile and develop a stability-indicating analytical method, forced degradation studies should be conducted according to ICH guidelines (Q1A(R2) and Q1B).[3][6][7][16][17] The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the parent compound from its degradation products.[6]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionProposed ConditionsRationale and Potential Degradants
Acid Hydrolysis 0.1 M HCl at 60 °C for 24hTo assess susceptibility to protodeboronation. Potential degradant: Morpholinomethylbenzene.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24hTo evaluate stability in alkaline conditions. Potential degradant: Morpholinomethylbenzene.
Oxidation 3% H₂O₂ at room temperature for 24hTo induce oxidative deboronation and amine oxidation. Potential degradants: 4-(morpholinomethyl)phenol, N-oxide derivative.
Thermal Degradation Solid state at 80 °C for 48hTo promote dehydration to boroxine and other thermal decomposition products.
Photostability ICH Q1B conditions (≥ 1.2 million lux hours and ≥ 200 watt hours/m²)To assess light sensitivity. The aromatic ring and amine functionality may be susceptible to photodegradation.[1][7][16][18]
Development of a Stability-Indicating HPLC-UV Method

A robust stability-indicating HPLC-UV method is essential for both solubility determination and stability studies.

Proposed HPLC-UV Method Parameters:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm). A column with low silanol activity may be beneficial to minimize on-column hydrolysis of the boronic acid.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes) will be necessary to elute the parent compound and a range of potential degradation products with varying polarities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The UV spectrum of phenylboronic acid shows absorbance maxima around 220 nm and 266 nm.[19] The morpholine moiety does not have a strong chromophore in the typical HPLC-UV range.[20] A detection wavelength of 230 nm is proposed as a starting point to provide good sensitivity for the parent compound and potential aromatic degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength for all components.

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A / Acetonitrile (50:50)

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the ability to resolve the main peak from all degradation products generated during the forced degradation studies.

Conclusion

This compound is a valuable building block with favorable physicochemical properties for drug discovery. Its solubility is expected to be high in polar and aqueous media, particularly at acidic pH, due to the presence of the ionizable morpholine and boronic acid groups. The primary stability concerns for this molecule are oxidative and hydrolytic deboronation, as well as potential oxidation of the morpholine ring. The experimental protocols and analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of the solubility and stability of this compound, enabling its confident and effective application in research and development.

References

Discovery and history of 4-(Morpholinomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Morpholinomethyl)phenylboronic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This compound has emerged as a pivotal building block in contemporary medicinal chemistry and materials science. Its unique bifunctional nature, combining the advantageous physicochemical properties of the morpholine moiety with the versatile reactivity of the phenylboronic acid group, has established it as a valuable reagent for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the history, synthesis, chemical properties, and applications of this compound, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions for drug development. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Importance of Boronic Acids in a Privileged Scaffold

The ascent of boronic acids and their derivatives in medicinal chemistry represents a significant advancement in the design of targeted therapeutics and functional materials.[1][2] While initially perceived with caution due to the unique properties of boron, the approval of drugs like bortezomib has underscored the value of the boronic acid functional group.[3][4][5] Phenylboronic acids are particularly noteworthy for their stability, ease of handling, and exceptional utility in palladium-catalyzed cross-coupling reactions.[6]

This compound is a prime example of a "bifunctional reagent," where two distinct chemical motifs contribute to its overall utility.

  • The Phenylboronic Acid Moiety: This group is the cornerstone of the Suzuki-Miyaura coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[5] This reaction is a workhorse in the pharmaceutical industry for constructing the biaryl cores common in many drug molecules.[7]

  • The Morpholine Moiety: The morpholine ring is considered a "privileged structure" in medicinal chemistry. Its incorporation into a molecule often confers beneficial properties such as improved aqueous solubility, metabolic stability, and bioavailability. The nitrogen atom in the morpholine ring can also act as a hydrogen bond acceptor, influencing drug-receptor interactions.

The combination of these two functionalities in a single molecule provides a powerful tool for medicinal chemists to introduce a water-solubilizing, metabolically stable group while simultaneously enabling further molecular elaboration through cross-coupling chemistry.[8]

Discovery and History

While a singular, seminal publication detailing the initial "discovery" of this compound (CAS Number: 279262-23-6) is not readily apparent in the scientific literature, its emergence can be understood within the broader context of the development of functionalized boronic acids for organic synthesis. The value of substituted phenylboronic acids became increasingly evident with the widespread adoption of the Suzuki-Miyaura coupling reaction in the late 20th and early 21st centuries.

The synthesis of this specific molecule likely arose from the need for boronic acid building blocks that could impart drug-like properties. A logical and commonly employed synthetic strategy involves the modification of a pre-existing phenylboronic acid framework. A highly probable route is the nucleophilic substitution of a benzylic halide with morpholine. This approach leverages commercially available starting materials and employs a robust and well-understood chemical transformation.

The history of this compound is therefore not one of a singular breakthrough, but rather an evolution-driven synthesis to meet the demands of modern drug discovery for versatile and functionalized building blocks.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from 4-methylphenylboronic acid. The process involves a radical bromination of the methyl group followed by a nucleophilic substitution with morpholine. To enhance stability and ease of purification, the boronic acid is often protected as its pinacol ester during the synthesis.

Synthetic Pathway

A common and efficient synthetic route is outlined below:

Synthesis_Pathway start 4-(Bromomethyl)phenylboronic acid pinacol ester product This compound pinacol ester start->product Base (e.g., K2CO3) Solvent (e.g., DMF) morpholine Morpholine morpholine->product final_product This compound product->final_product Hydrolysis (e.g., HCl or aqueous workup)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established chemical transformations for the synthesis of aminomethylphenylboronic acids.[3]

Step 1: Synthesis of 4-((Morpholino)methyl)phenylboronic acid pinacol ester

  • To a solution of 4-(bromomethyl)phenylboronic acid pinacol ester (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add morpholine (1.2 eq) and a mild base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-((morpholino)methyl)phenylboronic acid pinacol ester.

Step 2: Hydrolysis to this compound

  • Dissolve the purified pinacol ester from Step 1 in a mixture of tetrahydrofuran (THF) and aqueous acid (e.g., 1 M HCl).

  • Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Characterization Data

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and analytical techniques.

Property Value Source
CAS Number 279262-23-6[9][10]
Molecular Formula C₁₁H₁₆BNO₃[8][9]
Molecular Weight 221.06 g/mol [8][9]
Appearance White to off-white solid
IUPAC Name [4-(morpholin-4-ylmethyl)phenyl]boronic acid[9]
Pinacol Ester CAS 364794-79-6[11]
Pinacol Ester Formula C₁₇H₂₆BNO₃[11]
Pinacol Ester Mol. Wt. 303.20 g/mol [11]

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate in the Suzuki-Miyaura cross-coupling reaction.[12] This reaction facilitates the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or heteroaryl halide (or triflate), a common structural motif in many pharmaceuticals.[7]

The Suzuki-Miyaura Cross-Coupling Reaction

The generalized scheme for the Suzuki-Miyaura coupling using this compound is as follows:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant_A This compound Product Biaryl Product Reactant_A->Product Reactant_B Ar-X (Aryl/Heteroaryl Halide) Reactant_B->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., Na₂CO₃, K₂CO₃) Solvent Solvent (e.g., Toluene/Water)

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

  • Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

The presence of the morpholinomethyl group is generally well-tolerated in this reaction, making it a reliable method for incorporating this solubilizing and pharmacologically favorable moiety into a target molecule.[13]

Advantages in Drug Discovery Workflow

The use of this compound offers several advantages in a drug discovery setting:

  • Modular Synthesis: It allows for the late-stage introduction of the morpholinomethylphenyl group, enabling the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies.

  • Improved Physicochemical Properties: The morpholine group can enhance the solubility and reduce the lipophilicity of the final compound, which are critical parameters for oral bioavailability.

  • Versatility: It can be coupled with a wide range of aryl and heteroaryl halides, providing access to a diverse chemical space.

  • Bioconjugation and Sensors: The ability of boronic acids to form reversible covalent bonds with diols makes this compound and its derivatives useful in the development of bioconjugates for targeted drug delivery and chemical sensors for detecting specific biomolecules.[12]

Conclusion and Future Outlook

This compound stands as a testament to the power of rational design in chemical synthesis for drug discovery. While its own "discovery" may be a quiet chapter in the broader history of organic reagents, its impact is significant. By combining the robust and versatile reactivity of a phenylboronic acid with the beneficial properties of a morpholine ring, it provides a valuable and efficient tool for medicinal chemists. As the demand for more complex and finely-tuned pharmaceutical agents continues to grow, the importance of well-designed, functionalized building blocks like this compound will undoubtedly increase, paving the way for the discovery of the next generation of therapeutics.

References

A Technical Guide to the Thermogravimetric Analysis of 4-(Morpholinomethyl)phenylboronic acid: A Predictive & Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting the thermogravimetric analysis (TGA) of 4-(Morpholinomethyl)phenylboronic acid. In the absence of publicly available experimental TGA data for this specific compound, this document synthesizes established principles of thermal analysis for boronic acid derivatives to offer a predictive overview and a robust, field-proven experimental protocol. The insights herein are designed to empower researchers to perform this analysis with a deep understanding of the underlying chemical principles.

Introduction: The Significance of Thermal Stability for a Versatile Building Block

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a phenylboronic acid moiety and a morpholinomethyl group, makes it a valuable building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules.[1][2] The morpholine group is a recognized privileged structure in drug discovery, and the boronic acid functional group has established pharmaceutical applications, including as enzyme inhibitors.[1]

Given its utility in synthetic processes that often require elevated temperatures, a thorough understanding of the thermal stability of this compound is paramount. Thermogravimetric analysis (TGA) is an essential analytical technique for this purpose, providing critical data on the temperature and mass loss profile of the compound upon heating. This information is vital for determining safe processing temperatures, storage conditions, and for understanding potential degradation pathways.[3]

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is crucial for designing and interpreting a TGA experiment.

PropertyValueSource
Molecular Formula C₁₁H₁₆BNO₃[1][2][4]
Molecular Weight 221.06 g/mol [1][2][4]
Appearance White solid[2]
Melting Point 102 - 106 °C[2]
Boiling Point 382.3 °C at 760 mmHg (Predicted)[1]
CAS Number 279262-23-6[1][2][4]

Predicted Thermal Decomposition Pathway

While specific experimental data is unavailable, a speculative decomposition pathway for this compound can be postulated based on the known thermal behavior of boronic acids and related organic structures.[3][5] Boronic acids are known to undergo dehydration upon heating to form cyclic anhydrides known as boroxines.[5] The organic substituents will also decompose at higher temperatures.

A plausible multi-stage decomposition is as follows:

  • Dehydration (Anhydride Formation): The initial mass loss is expected to be the condensation of the boronic acid moieties, releasing water molecules to form a boroxine. This is a common thermal event for boronic acids.[5]

  • Decomposition of the Morpholinomethyl Group: At higher temperatures, the morpholinomethyl side chain is likely to degrade. This will involve the cleavage of C-N and C-O bonds within the morpholine ring and the methylene bridge.

  • Decomposition of the Phenyl Ring: The aromatic ring is generally more stable but will decompose at elevated temperatures, particularly under an oxidative atmosphere.

  • Formation of Boron Oxide Residue: At the completion of the analysis in an inert atmosphere, a residue of boron-containing char is expected. In an oxidative (air) atmosphere, the final residue would likely be boron oxide (B₂O₃).[6]

The following diagram illustrates this speculative decomposition pathway.

G cluster_0 Stage 1: Dehydration cluster_1 Stage 2: Side-Chain Decomposition cluster_2 Stage 3 & 4: Core & Final Residue A This compound B Boroxine Intermediate + H₂O A->B Heat (e.g., >150°C) C Boroxine Intermediate D Phenylboronic-like species + Volatile Fragments C->D Higher Heat E Phenylboronic-like species F Boron Oxide/Char Residue + Volatile Fragments E->F Very High Heat

Caption: Speculative thermal decomposition pathway for this compound.

Recommended Experimental Protocol for TGA

This section provides a detailed, step-by-step methodology for conducting the thermogravimetric analysis of this compound. The causality behind each experimental choice is explained to ensure data integrity and reproducibility.

Instrument and Consumables
  • Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates and atmospheric conditions.

  • Crucibles: Alumina or platinum crucibles are recommended for their inertness at high temperatures.

  • High-Purity Gas: Nitrogen (for inert atmosphere) and/or compressed air (for oxidative atmosphere).

Experimental Workflow

The following diagram outlines the general workflow for the TGA experiment.

TGA_Workflow start Start prep Sample Preparation (5-10 mg) start->prep instrument_setup Instrument Setup (Atmosphere, Flow Rate) prep->instrument_setup temp_program Temperature Program (Ramp to 600°C @ 10°C/min) instrument_setup->temp_program data_collection Data Collection (Mass vs. Temperature) temp_program->data_collection analysis Data Analysis (Onset Temp, DTG Peaks) data_collection->analysis end End analysis->end

Caption: General experimental workflow for the TGA of this compound.

Detailed Steps
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible.

    • Rationale: A sample size in this range ensures a detectable mass change while minimizing thermal gradients within the sample.

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere) at a flow rate of 20-50 mL/min for at least 20 minutes before starting the analysis.

    • Rationale: An inert atmosphere allows for the study of thermal decomposition without oxidation, while an oxidative atmosphere can provide insights into combustion behavior and the stability of the compound in air. A consistent flow rate ensures efficient removal of evolved gases.[3]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Rationale: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution of thermal events and experimental time.[7] A final temperature of 600 °C is likely sufficient to observe the major decomposition events of the organic moieties.[6]

  • Data Collection:

    • Continuously record the sample mass as a function of temperature and time throughout the experiment.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature to obtain the TGA curve.

    • Calculate the derivative of the TGA curve (DTG) to identify the temperatures of the maximum rates of mass loss.

    • Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline with the tangent of the decomposition step.

    • Quantify the mass loss at each decomposition step.

Interpretation of Expected Results

Based on the predicted decomposition pathway, the TGA thermogram of this compound is expected to show multiple mass loss steps.

Thermal EventPredicted Temperature Range (°C)Expected Mass Loss (%)AtmosphereRationale
Dehydration (Boroxine Formation)150 - 250~4.1% (for 1 H₂O per molecule)Inert/OxidativeDehydration is a common initial step for boronic acids upon heating.[5][6]
Decomposition of Morpholinomethyl Group250 - 400VariableInert/OxidativeCleavage of the less stable aliphatic side chain.
Phenyl Ring Decomposition> 400VariableInert/OxidativeAromatic rings are generally more thermally stable.
Final Residue> 500VariableInert/OxidativeFormation of a stable boron-containing residue.[8]

Note: These temperature ranges are predictive and will be influenced by the experimental conditions, particularly the heating rate.

Conclusion

This technical guide provides a scientifically grounded framework for conducting and interpreting the thermogravimetric analysis of this compound. While awaiting specific experimental data, the principles of thermal analysis for boronic acids and related organic compounds allow for a predictive understanding of its thermal behavior. The detailed experimental protocol herein is designed to yield high-quality, reproducible data that will be invaluable for researchers in process development, safety assessment, and materials science. By following this guide, scientists can confidently characterize the thermal stability of this important chemical building block.

References

A Prospective Crystallographic Analysis of 4-(Morpholinomethyl)phenylboronic acid: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(Morpholinomethyl)phenylboronic acid is a compound of significant interest in medicinal chemistry, merging the versatile reactivity of the phenylboronic acid moiety with the favorable pharmacokinetic profile of the morpholine scaffold.[][2][3] As a key building block in the synthesis of novel therapeutics, particularly in oncology, a detailed understanding of its three-dimensional structure is paramount for rational drug design.[][4] To date, a public X-ray crystal structure for this specific compound has not been reported. This guide, therefore, serves as a prospective whitepaper, outlining a comprehensive, field-proven methodology for the synthesis, crystallization, and subsequent X-ray diffraction analysis of this compound. By drawing upon established principles of boronic acid chemistry and crystallography of analogous structures, we will predict the anticipated molecular geometry, conformational features, and supramolecular interactions. This document is designed to be a practical manual for researchers, providing both the "how" and the "why" behind the experimental choices, thereby equipping them to successfully undertake and interpret the crystallographic analysis of this and related compounds.

Introduction: The Strategic Importance of this compound

The Phenylboronic Acid Moiety: A Cornerstone of Modern Synthesis

Phenylboronic acids are indispensable tools in modern organic chemistry and drug development.[5] Their prominence is largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds with high precision and functional group tolerance.[2][5] This capability allows medicinal chemists to construct the complex molecular architectures of active pharmaceutical ingredients (APIs) efficiently.[5] Beyond their synthetic utility, boronic acids are mild Lewis acids that can form reversible covalent bonds with diols, a property exploited in the design of chemical sensors and targeted drug delivery systems.[2][3]

The Morpholine Scaffold: A "Privileged Structure" in Medicinal Chemistry

The morpholine ring is recognized as a "privileged structure" in medicinal chemistry.[6][7] Its inclusion in a drug candidate often confers advantageous properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profile.[2][7] The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor or a basic center, while the ether oxygen provides polarity, enhancing interactions with biological targets.[6] The fusion of this scaffold with the phenylboronic acid group in this compound creates a bifunctional molecule with high value in the synthesis of biologically active compounds.[][3][8]

Objective: A Practical Framework for Structural Elucidation

The primary objective of this guide is to provide a robust, scientifically grounded framework for determining the single-crystal X-ray structure of this compound. Lacking a pre-existing public structure, this document will serve as a predictive and methodological resource. We will detail a complete workflow, from synthesis to data analysis, and discuss the anticipated structural features based on the known behavior of its constituent chemical motifs.

Experimental Methodology: A Self-Validating Workflow

The successful determination of a crystal structure begins with the synthesis of high-purity material and the rational design of crystallization experiments.

Synthesis and Purification

The target compound is commercially available, but for structural studies, freshly synthesized and rigorously purified material is often preferred to ensure the absence of polymorphic contaminants or impurities that can inhibit crystallization. A common and effective synthetic route proceeds from the commercially available pinacol ester precursor.

Protocol: Hydrolysis of 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester

  • Reaction Setup: To a solution of 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester (1.0 eq) in a 3:1 mixture of acetone and water, add sodium periodate (NaIO₄, 2.5 eq) and ammonium acetate (NH₄OAc, 1.2 eq).

  • Execution: Stir the resulting suspension vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Filter the reaction mixture to remove insoluble salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Dilute the remaining aqueous layer with water and extract with ethyl acetate (3 x 50 mL). Causality: This step removes any non-polar organic impurities.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The resulting white solid can be further purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture, to yield high-purity this compound.[9]

Crystallization Strategy

Obtaining diffraction-quality single crystals is often the most challenging step. Phenylboronic acids are known to exhibit polymorphism, where different crystal packing arrangements can be accessed depending on the conditions.[10] Therefore, a screening approach is recommended.

Protocol: Screening for Single Crystals

  • Solvent Selection: Prepare saturated solutions of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and water:ethanol mixtures).[11] The approximate solubility should be determined beforehand.[10]

  • Slow Evaporation: Dispense the filtered, saturated solutions into small, clean vials. Cover the vials with a perforated cap or parafilm to allow for slow solvent evaporation at room temperature.

  • Vapor Diffusion (Hanging Drop & Sitting Drop):

    • Hanging Drop: Place a 1-2 µL drop of the saturated solution on a siliconized glass coverslip. Invert the coverslip over a well in a crystallization plate containing 500 µL of a precipitant solution (e.g., a solvent in which the compound is less soluble, like hexane).

    • Sitting Drop: Place a 1-2 µL drop of the saturated solution on a post within the well of a crystallization plate, with the precipitant solution in the surrounding reservoir.

  • Cooling Crystallization: Prepare a near-saturated solution in a suitable solvent (e.g., hot ethyl acetate) and slowly cool it to room temperature, followed by further cooling to 4°C.[9]

  • Monitoring: Regularly inspect the experiments under a microscope over several days to weeks for the formation of single, well-defined crystals.

Workflow for Crystallization Screening

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Purified_Compound High-Purity Compound Solvent_Screen Select Diverse Solvents (Polar & Non-polar) Purified_Compound->Solvent_Screen Slow_Evap Slow Evaporation Solvent_Screen->Slow_Evap Vapor_Diff Vapor Diffusion (Hanging/Sitting Drop) Solvent_Screen->Vapor_Diff Cooling Slow Cooling Solvent_Screen->Cooling Crystals Diffraction-Quality Single Crystals Slow_Evap->Crystals Vapor_Diff->Crystals Cooling->Crystals

Caption: A logical workflow for screening crystallization conditions.

Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, its structure can be determined using X-ray diffraction.

Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.

  • Data Collection: Data is collected using a modern diffractometer (e.g., a Bruker APEXII CCD) equipped with a low-temperature device (typically 100 K).[12] Causality: Low temperatures minimize thermal motion of atoms, resulting in higher quality diffraction data.

  • Data Processing: The raw diffraction data is processed (integrated and scaled) using standard software suites.

  • Structure Solution: The structure is solved using direct methods (e.g., SHELXS), which reveals the initial positions of most non-hydrogen atoms.[13]

  • Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares on F² (e.g., SHELXL).[13] Hydrogen atoms are typically located in the difference Fourier map and refined, or placed in calculated positions.[12]

  • Validation: The final structural model is validated using tools like PLATON or CheckCIF to ensure its geometric and crystallographic integrity.

Structural Analysis and Discussion (Anticipated Results)

Based on the known crystal structures of related phenylboronic acids and morpholine-containing compounds, we can predict the key structural features of this compound.

Expected Molecular Geometry and Conformation

The molecule is expected to be largely planar with respect to the phenyl ring. The boronic acid group, -B(OH)₂, will have a trigonal planar geometry around the sp²-hybridized boron atom, with an O-B-O bond angle near 120°.[12] This group may be slightly twisted out of the plane of the phenyl ring.[12] The morpholine ring is anticipated to adopt a stable, low-energy chair conformation.[13]

Supramolecular Assembly: The Role of Hydrogen Bonding

The most influential interactions governing the crystal packing will be hydrogen bonds originating from the two hydroxyl groups of the boronic acid moiety.

  • Boronic Acid Dimers: Phenylboronic acids frequently form robust, centrosymmetric dimers in the solid state via a pair of O-H···O hydrogen bonds, creating an R²₂(8) graph set motif.[14][15] This is the most probable primary interaction.

  • Chain Formation: Alternatively, or in addition to dimers, the molecules may link into chains or sheets.

  • Role of Morpholine: The morpholine group provides additional hydrogen bond acceptors: the nitrogen atom (N) and the ether oxygen atom (O). It is plausible that one of the boronic acid -OH groups could act as a donor to the morpholine nitrogen of an adjacent molecule, creating an O-H···N hydrogen bond. This would disrupt the common homodimer motif in favor of a more complex network.[14]

Potential Hydrogen Bonding Network

G M1 Molecule A M1_B B M1_OH1 O-H M2_OH2 H-O M1_OH1->M2_OH2 O-H···O Dimer M1_OH2 O-H M3_O_morph O_morpholine M1_OH2->M3_O_morph O-H···O Network M1_N N_morpholine M2 Molecule B (Inverted) M2_B B M2_OH1 H-O M2_OH1->M1_OH2 M3 Molecule C

Caption: Potential hydrogen bonding motifs: classic dimer and network formation.

Anticipated Crystallographic Data

The following table summarizes the expected range for key crystallographic parameters based on published structures of similar small organic molecules.

ParameterExpected Value / SystemRationale / Reference
Crystal SystemMonoclinic or OrthorhombicCommon for organic molecules of this size and symmetry.[13][15]
Space GroupP2₁/c or P-1 (Centrosymmetric)Favored by the likely formation of centrosymmetric hydrogen-bonded dimers.[12]
Z (Molecules/Unit Cell)2 or 4Consistent with common packing arrangements in these space groups.
O-B-O Bond Angle118 - 122°Typical for sp² hybridized boronic acids.[12]
B-C Bond Length~1.55 ÅStandard length for a boron-carbon single bond.
H-Bond Distance (O···O)2.7 - 2.8 ÅCharacteristic distance for strong O-H···O hydrogen bonds in boronic acid dimers.[12]
R-factor (R1)< 0.05Indicates a good quality refinement for a well-ordered structure.

Implications for Structure-Based Drug Design

Elucidating the precise 3D structure of this compound would provide invaluable insights for drug development.

  • Conformational Analysis: Understanding the preferred conformation of the morpholinomethyl group relative to the phenylboronic acid can inform the design of more rigid analogs that lock in a bioactive conformation, potentially increasing potency and selectivity.

  • Supramolecular Interactions: Knowledge of the crystal packing and dominant intermolecular forces (e.g., the specific hydrogen bonding network) can guide strategies for co-crystallization with active pharmaceutical ingredients, a technique used to improve the physicochemical properties (like solubility and stability) of drugs.[11]

  • Pharmacophore Modeling: An experimentally determined structure provides a validated, low-energy conformation that can be used as a starting point for computational modeling and the design of new inhibitors or molecular probes.

Conclusion

While the definitive X-ray crystal structure of this compound remains to be publicly reported, a comprehensive analysis is well within reach using standard laboratory techniques. This guide provides a complete, prospective workflow grounded in established scientific principles. By following the detailed protocols for synthesis, purification, and crystallization, researchers can reliably produce high-quality single crystals. The subsequent X-ray diffraction analysis, interpreted in the context of the anticipated hydrogen bonding motifs and conformational features discussed herein, will yield a wealth of structural information. This knowledge is not merely academic; it is a critical component for the rational, structure-based design of the next generation of therapeutics that utilize this versatile and privileged chemical scaffold.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-(Morpholinomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Morpholinomethylphenyl Moiety

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction has become an indispensable tool in the synthesis of high-value pharmaceuticals and fine chemicals.[3][4] Within the vast arsenal of building blocks for these reactions, 4-(Morpholinomethyl)phenylboronic acid holds a privileged position, particularly in the realm of medicinal chemistry.[5][6]

The morpholine substructure is a common motif in a multitude of approved drugs, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability.[6][7] The incorporation of a morpholinomethylphenyl group via this compound can, therefore, significantly enhance the pharmacokinetic profile of a drug candidate.[6] This application note provides a detailed guide to the theory and practice of utilizing this versatile reagent in palladium-catalyzed cross-coupling reactions.

Mechanistic Underpinnings of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a well-defined sequence of three primary steps centered around a palladium catalyst.[3][8] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (typically an aryl or vinyl bromide or iodide) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) intermediate.[3][9]

  • Transmetalation: Following oxidative addition, the transmetalation step occurs. This involves the transfer of the organic group from the boronic acid to the palladium center.[8][9] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10]

  • Reductive Elimination: The final step is reductive elimination, where the two organic fragments on the palladium center couple to form the new carbon-carbon bond of the desired product.[3][8] This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_halide R-Pd(II)L_n-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation ArB(OH)₂ Base PdII_aryl R-Pd(II)L_n-R' Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 R-R' CoupledProduct Coupled Product (R-R') ArylHalide Aryl Halide (R-X) BoronicAcid This compound (ArB(OH)₂) caption Suzuki-Miyaura Catalytic Cycle

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Aryl bromideReagentSigma-Aldrich---
This compound≥95%Combi-Blocks, Inc.[6]
Palladium(II) acetate (Pd(OAc)₂)CatalystStrem Chemicals---
SPhosLigandStrem Chemicals---
Potassium phosphate, tribasic (K₃PO₄)AnhydrousAcros Organics---
1,4-DioxaneAnhydrousAcros Organics---
WaterDeionized------
Reaction vesselSchlenk tube or microwave vial---Must be oven-dried.
Magnetic stirrer and stir bar---------
Inert atmosphereNitrogen or Argon------
Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).

    • Add this compound (1.2 mmol, 1.2 equiv).[5]

    • Add potassium phosphate (2.0 mmol, 2.0 equiv).

    • Add palladium(II) acetate (0.02 mmol, 2 mol%).

    • Add SPhos (0.04 mmol, 4 mol%).

    • The vessel is sealed with a rubber septum or screw cap.

  • Solvent Addition and Degassing:

    • Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe.

    • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by the freeze-pump-thaw method (3 cycles).

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath or heating block at 80-100 °C.

    • Stir the reaction mixture vigorously for the prescribed time (typically 2-24 hours).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup and Purification:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the interplay of several factors.[11] A systematic approach to optimization is often necessary.

Optimization_Workflow Start Initial Reaction (Standard Conditions) Check_Conversion Check Conversion (TLC/LC-MS) Start->Check_Conversion High_Conversion High Conversion (>80%) Check_Conversion->High_Conversion Yes Low_Conversion Low Conversion (<80%) Check_Conversion->Low_Conversion No Purification Purification High_Conversion->Purification Optimize_Base Optimize Base (e.g., Cs₂CO₃, K₂CO₃) Low_Conversion->Optimize_Base Optimize_Ligand Optimize Ligand (e.g., XPhos, RuPhos) Optimize_Base->Optimize_Ligand Optimize_Solvent Optimize Solvent (e.g., Toluene, DMF) Optimize_Ligand->Optimize_Solvent Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Optimize_Temp->Start Re-run

A logical workflow for optimizing Suzuki-Miyaura reaction conditions.
IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure proper degassing to prevent catalyst oxidation. Use a fresh source of palladium precatalyst. Consider a pre-catalyst that is more air-stable.[1]
Inefficient transmetalationThe choice of base is critical.[10] For challenging substrates, a stronger base like cesium carbonate may be beneficial. Ensure the boronic acid is of high purity.
Steric hindranceBulky substrates may require more electron-rich and sterically demanding ligands like XPhos or RuPhos to facilitate oxidative addition and reductive elimination.[12][13]
Protodeborylation of boronic acid Presence of protic sourcesMinimize water content if this side reaction is significant. Certain heteroaryl boronic acids are more prone to this decomposition pathway.[1]
Homocoupling of the boronic acid Oxidative conditionsRigorous degassing is crucial to prevent this side reaction.
Difficulty in purification Boronic acid-derived impuritiesA thorough aqueous workup can help remove residual boronic acid and its byproducts. A base wash (e.g., dilute NaOH) can also be effective.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling of Reagents:

    • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

    • Boronic acids can be irritants; avoid inhalation of dust and skin contact.[14][15][16]

    • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of the Suzuki-Miyaura reaction mechanism, coupled with a systematic approach to protocol development and optimization, will enable researchers to effectively utilize this reagent to advance their scientific endeavors. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of palladium-catalyzed cross-coupling reactions with this important synthetic intermediate.

References

The Strategic Utility of 4-(Morpholinomethyl)phenylboronic Acid in Complex Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of building blocks in complex organic synthesis is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the vast arsenal of commercially available reagents, 4-(Morpholinomethyl)phenylboronic acid has emerged as a particularly valuable and versatile tool. Its unique bifunctional nature, combining the robust reactivity of an arylboronic acid with the advantageous physicochemical properties of a morpholine moiety, makes it an indispensable component in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry.

This comprehensive guide provides an in-depth exploration of this compound as a building block. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from practical application to empower your research and development endeavors.

Table of Contents

  • Compound Profile and Physicochemical Properties

  • The Morpholine Moiety: A "Privileged" Scaffold in Medicinal Chemistry

  • Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

    • Mechanistic Considerations and the Role of the Morpholine Group

    • Detailed Protocol 1: Conventional Suzuki-Miyaura Coupling

    • Detailed Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

  • Application in the Synthesis of Bioactive Molecules: A Case Study

  • Handling, Storage, and Stability Considerations

  • Troubleshooting Common Issues

  • References

Compound Profile and Physicochemical Properties

This compound is a white solid at room temperature.[1] A thorough understanding of its fundamental properties is the bedrock of its effective application.

PropertyValueSource
CAS Number 279262-23-6[1][2]
Molecular Formula C₁₁H₁₆BNO₃[2][3]
Molecular Weight 221.06 g/mol [2][3]
Melting Point 102 - 106 °C[1]
Boiling Point 382.3 °C at 760 mmHg[2]
Density 1.2 g/cm³[2]
Solubility Excellent solubility in polar solvents.[1]

Its structure features a phenyl ring substituted at the para position with a boronic acid group and a morpholinomethyl group. This arrangement is key to its utility, with the boronic acid serving as the reactive handle for cross-coupling reactions and the morpholinomethyl group influencing solubility, pharmacokinetic properties, and potential biological interactions.[4][5]

The Morpholine Moiety: A "Privileged" Scaffold in Medicinal Chemistry

The morpholine ring is not merely a passive component of the molecule. In the field of medicinal chemistry, it is classified as a "privileged structure".[4][6] This designation stems from its frequent appearance in a multitude of approved and experimental drugs, where it imparts several desirable characteristics:

  • Improved Physicochemical and Pharmacokinetic Properties: The morpholine moiety can enhance aqueous solubility, which is often a challenge in drug development. Its presence can also lead to improved metabolic stability and favorable pharmacokinetic profiles.[4][6]

  • Biological Activity: The morpholine ring can be an integral part of a molecule's pharmacophore, directly interacting with biological targets such as enzymes and receptors to elicit a therapeutic effect.[4]

  • Synthetic Tractability: The morpholine group is synthetically accessible and can be readily incorporated into molecules.[4][6]

The incorporation of this "privileged" scaffold directly into a boronic acid building block provides a streamlined pathway to novel compounds with potentially enhanced drug-like properties.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.[7]

Mechanistic Considerations and the Role of the Morpholine Group

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_legend Legend pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex R¹-X oxidative_addition Oxidative Addition pd2_r1r2 R¹-Pd(II)L_n-R² pd2_complex->pd2_r1r2 [R²-B(OH)₃]⁻ transmetalation Transmetalation boronate [R²-B(OH)₃]⁻ base Base (e.g., K₂CO₃) boronic_acid R²-B(OH)₂ (this compound) boronic_acid->boronate Base pd2_r1r2->pd0 product R¹-R² (Coupled Product) pd2_r1r2->product reductive_elimination Reductive Elimination aryl_halide R¹-X (Aryl/Heteroaryl Halide) key_pd0 Pd(0) Catalyst key_pd2 Pd(II) Intermediates key_boron Boron Species key_product Final Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

While the morpholine group is not directly involved in the catalytic cycle, its basic nitrogen can potentially interact with the palladium catalyst. However, in most standard Suzuki-Miyaura conditions, this interaction is not significant enough to inhibit the reaction. In fact, the increased polarity imparted by the morpholine group can be advantageous, particularly when using polar solvent systems.

Detailed Protocol 1: Conventional Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.08 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Toluene

  • Water

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide, this compound, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add toluene and water in a 4:1 ratio to the flask. The mixture should be stirred vigorously.

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of degassed toluene.

  • Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a robust and widely used catalyst system for Suzuki-Miyaura couplings. The in-situ formation of the active Pd(0) species is reliable under these conditions.

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant side reactions.

  • Solvent System: The biphasic toluene/water system is a common choice for Suzuki-Miyaura reactions. Toluene solubilizes the organic components, while water dissolves the inorganic base and facilitates the transmetalation step.

Detailed Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate reaction times and improve yields in many Suzuki-Miyaura couplings.

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)[8]

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Dimethylformamide (DMF)

  • Water

  • Microwave reactor vial

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine the aryl halide, this compound, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate.

  • Solvent Addition: Add a 4:1 mixture of DMF and water to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 10-30 minutes.[9]

  • Work-up and Purification: After cooling, the work-up and purification are performed as described in the conventional protocol.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a pre-formed, air-stable Pd(0) catalyst that is convenient for microwave reactions.[8]

  • Solvent: DMF is a high-boiling polar aprotic solvent that is well-suited for microwave heating.

  • Microwave Conditions: The rapid and efficient heating provided by microwaves can overcome activation barriers and drive the reaction to completion in a much shorter timeframe.

Application in the Synthesis of Bioactive Molecules: A Case Study

The true value of a building block is demonstrated in its application. This compound has been utilized in the synthesis of a variety of bioactive molecules, including kinase inhibitors. For instance, it can serve as a key intermediate in the synthesis of analogues of Imatinib (Gleevec), a well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[10]

The general synthetic strategy involves the coupling of this compound with a suitable halogenated pyrimidine or pyridine core, followed by further functionalization to introduce the necessary pharmacophoric elements.

Imatinib_Analogue_Synthesis boronic_acid This compound suzuki_coupling Suzuki-Miyaura Coupling boronic_acid->suzuki_coupling heteroaryl_halide Halogenated Pyrimidine/Pyridine Core heteroaryl_halide->suzuki_coupling intermediate Coupled Intermediate suzuki_coupling->intermediate functionalization Further Functionalization intermediate->functionalization final_product Imatinib Analogue (Kinase Inhibitor) functionalization->final_product

Caption: General synthetic route to Imatinib analogues.

Handling, Storage, and Stability Considerations

Boronic acids are known to be susceptible to dehydration to form boroxines (cyclic anhydrides) and protodeboronation (loss of the boronic acid group).[11]

  • Storage: this compound should be stored in a cool, dry place, away from light and moisture. Storage at 2-8 °C is recommended.[1]

  • Handling: Handle in a well-ventilated area, preferably under an inert atmosphere for prolonged storage or sensitive reactions. Avoid contact with strong oxidizing agents.

  • Stability Enhancement: For applications requiring enhanced stability and solubility in organic solvents, the corresponding pinacol ester derivative, 4-((Morpholino)methyl)phenylboronic acid pinacol ester, is an excellent alternative.[2]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst or a more robust pre-catalyst. Ensure proper degassing to avoid catalyst poisoning by oxygen.[11]
Poor choice of base or solventOptimize the base and solvent system. The base should be strong enough to promote transmetalation but not so strong as to cause degradation.[11]
Protodeboronation Presence of water and/or strong baseUse a milder base such as potassium fluoride (KF). Consider running the reaction under anhydrous conditions.[11]
Homocoupling of boronic acid Presence of oxygenEnsure the reaction is thoroughly degassed and maintained under an inert atmosphere.[11]

Conclusion: A Versatile Building Block for Innovation

This compound is more than just a reagent; it is a strategic tool for the modern synthetic chemist. Its ability to seamlessly integrate the reactive utility of a boronic acid with the beneficial properties of a morpholine moiety provides a direct and efficient route to complex molecules with high potential for biological activity. By understanding the nuances of its application and employing the robust protocols outlined in this guide, researchers can unlock its full potential to drive innovation in drug discovery and materials science.

References

Application Notes and Protocols for 4-(Morpholinomethyl)phenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the effective utilization of 4-(Morpholinomethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offering field-proven insights to empower users to not only successfully execute the protocol but also to troubleshoot and adapt it for their specific synthetic challenges. The protocols herein are designed to be self-validating, incorporating best practices for reaction setup, monitoring, and product purification.

Introduction: The Significance of the Morpholinomethyl Moiety

This compound is a versatile reagent in modern organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and materials science applications. The morpholinomethyl group imparts several advantageous properties to the parent phenylboronic acid. Its presence can enhance the aqueous solubility of the reagent and the resulting coupled products, which can be beneficial for both reaction kinetics and subsequent purification processes, especially in the context of developing drug candidates where bioavailability is a key consideration. Furthermore, the tertiary amine of the morpholine ring can serve as a handle for further functionalization or as a key pharmacophoric element interacting with biological targets.

The Suzuki-Miyaura reaction itself is a cornerstone of carbon-carbon bond formation, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and relative stability of its boronic acid reagents.[1][2][3] This guide will focus on the practical application of this compound in this Nobel Prize-winning transformation.

Physicochemical Properties and Safety Considerations

A thorough understanding of the reagent's properties and associated safety protocols is paramount for successful and safe experimentation.

Physicochemical Data
PropertyValueSource
IUPAC Name [4-(morpholin-4-ylmethyl)phenyl]boronic acid[4]
CAS Number 279262-23-6[5]
Molecular Formula C₁₁H₁₆BNO₃[5]
Molecular Weight 221.06 g/mol [5]
Appearance White to off-white solid
Melting Point 102 - 106 °C
Solubility Soluble in polar organic solvents (e.g., DMF, Dioxane, THF) and has enhanced solubility in aqueous mixtures compared to unsubstituted phenylboronic acid.
Storage Store at 2 - 8 °C under an inert atmosphere to prevent degradation.
Safety and Handling

This compound, like many boronic acids, requires careful handling to ensure laboratory safety and maintain the integrity of the compound.

  • General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Inhalation: Avoid breathing dust. May cause respiratory irritation.[6] If inhaled, move to fresh air.

  • Skin Contact: May cause skin irritation. In case of contact, wash thoroughly with soap and water.[6]

  • Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[6]

  • Ingestion: Harmful if swallowed. Do not ingest.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The Suzuki-Miyaura Coupling: Mechanism and Key Parameters

A foundational understanding of the Suzuki-Miyaura catalytic cycle is crucial for rational protocol design and troubleshooting. The reaction is a palladium-catalyzed process that couples an organoboron compound (in this case, this compound) with an organohalide or triflate.[7][8]

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.[7][8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and is facilitated by a base.[2] The base activates the boronic acid, forming a more nucleophilic boronate species, which readily undergoes transmetalation.[9][10]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R²-B(OH)₂ + Base) Pd(II)_Complex->Transmetalation Diarylpalladium_Complex R¹-Pd(II)L₂-R² Transmetalation->Diarylpalladium_Complex Reductive_Elimination Reductive Elimination Diarylpalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (R¹-R²) Boronic_Acid R²-B(OH)₂ Base Base (e.g., K₂CO₃, K₃PO₄) Boronic_Acid->Base Reacts with Boronate [R²-B(OH)₃]⁻ (Boronate 'ate' complex) Base->Boronate Boronate->Transmetalation Facilitates

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Reaction Parameters

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of several key components:

  • Palladium Catalyst/Precatalyst: A wide range of palladium sources can be used. While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalysts often employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos and SPhos) or N-heterocyclic carbenes (NHCs) which can offer higher activity, broader substrate scope, and the ability to couple more challenging substrates like aryl chlorides.[1][11]

  • Base: The base is crucial for activating the boronic acid.[2] Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used.[9] The choice of base can significantly impact the reaction rate and yield, and often needs to be optimized for a given substrate pair.

  • Solvent: The solvent system must solubilize the reactants and facilitate the reaction. Common solvents include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons like toluene, and polar aprotic solvents like dimethylformamide (DMF).[12][13][14] Often, a co-solvent of water is used, which can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound with aryl halides.

General Protocol for Coupling with Aryl Bromides or Iodides

This protocol is a reliable starting point for reactive aryl halides.

Materials:

  • This compound

  • Aryl bromide or iodide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with the same organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. The morpholine moiety may cause some streaking on the column; using a small percentage of triethylamine in the eluent can mitigate this.

Protocol for Coupling with Less Reactive Aryl Chlorides

Aryl chlorides are often more challenging substrates. This protocol utilizes a more active catalyst system.

Materials:

  • This compound

  • Aryl chloride

  • Palladium pre-catalyst (e.g., XPhos Pd G3 or SPhos Pd G3)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., t-BuOH/Water or Dioxane/Water)

Step-by-Step Procedure:

  • Reaction Setup: Follow the same setup procedure as in 4.1, using the aryl chloride (1.0 equiv), this compound (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Rigorously deoxygenate the reaction vessel.

  • Catalyst and Solvent Addition: Add the more active palladium pre-catalyst (1-3 mol%) and the degassed solvent system.

  • Reaction Execution: Heat the reaction to a higher temperature if necessary (e.g., 100-120 °C). Microwave irradiation can also be beneficial for accelerating the reaction with aryl chlorides.

  • Monitoring, Work-up, and Purification: Follow the procedures outlined in section 4.1.

Workflow and Troubleshooting

A systematic approach to reaction setup and analysis is key to success.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - Aryl Halide (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (2.0-3.0 eq) Vessel Prepare Dry Reaction Vessel Reagents->Vessel Inert Purge with Inert Gas (Ar/N₂) Vessel->Inert Add_Catalyst_Solvent Add Catalyst & Degassed Solvent Inert->Add_Catalyst_Solvent Heat Heat & Stir (80-120 °C) Add_Catalyst_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool & Quench (Water/EtOAc) Monitor->Quench Reaction Complete Extract Extract & Dry Organic Layer Quench->Extract Concentrate Concentrate in vacuo Extract->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

References

Applications of 4-(Morpholinomethyl)phenylboronic Acid in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the applications of 4-(Morpholinomethyl)phenylboronic acid in materials science. It is intended for researchers, scientists, and professionals in drug development and materials engineering who are interested in leveraging the unique properties of this versatile molecule. This document delves into the core reactivity of this compound, its role in the synthesis of advanced materials, and provides detailed protocols for its application.

Introduction to this compound

This compound, identified by its CAS number 279262-23-6, is an organoboron compound featuring a phenylboronic acid moiety functionalized with a morpholinomethyl group.[1] The boronic acid group is a versatile functional group in organic synthesis, most notably for its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The morpholine substituent enhances solubility in polar solvents and introduces a tertiary amine, which can influence the material's properties, such as its response to pH.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 279262-23-6
Molecular Formula C₁₁H₁₆BNO₃
Molecular Weight 221.06 g/mol
Appearance Typically a white to off-white solid
Key Functional Groups Boronic acid (-B(OH)₂), Phenyl ring, Morpholine
Primary Reactivity Suzuki-Miyaura cross-coupling, boronate ester formation with diols

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound in materials science is as a monomer or functionalizing agent in Suzuki-Miyaura cross-coupling reactions.[1] This powerful reaction enables the formation of biaryl linkages, which are fundamental to the creation of conjugated polymers and other advanced materials. These materials often exhibit interesting electronic, optical, and mechanical properties.[1]

Mechanism Overview

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Ar-X Transmetalation Transmetalation Oxidative Addition->Transmetalation Ar-Pd(II)-X Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ar-Pd(II)-Ar' Reductive Elimination->Pd(0) Catalyst Ar-Ar' Ar-Ar' Product Ar-Ar' Product Reductive Elimination->Ar-Ar' Product Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation with Base Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound pinacol ester with a brominated aromatic compound. This is a foundational reaction for the synthesis of more complex polymers and functional materials. The use of the pinacol ester can improve stability and handling of the boronic acid.[3]

Materials:

  • N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-5-bromo-2-methyl-3-(tetrahydro-2H-pyran-4-ylamino)benzamide (or another suitable aryl bromide)

  • This compound pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • In a reaction vessel, dissolve the aryl bromide (1.0 eq) in a mixture of dioxane and water (e.g., 5:1 v/v).[3]

  • Add this compound pinacol ester (1.5 eq) to the solution, followed by sodium carbonate (3.6 eq).[3]

  • Purge the solution with argon or nitrogen for 15 minutes to remove dissolved oxygen.[3]

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.1 eq) to the reaction mixture.[3]

  • Purge the solution with argon or nitrogen again for another 10 minutes.[3]

  • Heat the reaction mixture to 100°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Application in Stimuli-Responsive Polymers

The morpholine group in this compound makes it an excellent candidate for incorporation into stimuli-responsive, or "smart," polymers. The tertiary amine of the morpholine moiety can be protonated at low pH, leading to changes in the polymer's solubility, conformation, and other properties.

Conceptual Framework: pH-Responsive Polymers

By incorporating this compound into a polymer backbone via Suzuki polymerization with a dihalogenated comonomer, a pH-responsive material can be synthesized. At neutral or basic pH, the polymer will be relatively hydrophobic. Upon acidification, the morpholine nitrogen becomes protonated, rendering the polymer more hydrophilic and potentially causing it to swell or dissolve.

pH_Response Neutral_pH Neutral/Basic pH Polymer is hydrophobic Collapsed State Acidic_pH Acidic pH (H+) Morpholine is protonated Polymer becomes hydrophilic Swollen/Dissolved State Neutral_pH->Acidic_pH Protonation Acidic_pH->Neutral_pH Deprotonation

Caption: pH-responsive behavior of a polymer containing this compound.

Generalized Protocol: Synthesis of a pH-Responsive Polymer

This protocol outlines a general approach for synthesizing a pH-responsive polymer using this compound.

Materials:

  • This compound

  • A dihalogenated aromatic comonomer (e.g., 1,4-dibromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., DMF, toluene, or a mixture)

Procedure:

  • In a reaction flask, combine this compound (1.0 eq), the dihalogenated comonomer (1.0 eq), and the base (3.0-4.0 eq).

  • Add the solvent and degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.

  • Add the palladium catalyst (0.01-0.05 eq) and continue to degas for another 10 minutes.

  • Heat the reaction to 80-120°C and stir under an inert atmosphere for 24-72 hours.

  • Monitor the polymerization by GPC to track the increase in molecular weight.

  • After the desired molecular weight is achieved, cool the reaction to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water).

  • Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.

  • Characterize the polymer's pH-responsiveness by measuring its solubility or swelling ratio in buffers of different pH.

Application in Boronate Ester-Based Hydrogels

The boronic acid functionality of this compound allows for the formation of dynamic covalent bonds with diols, such as those found in polyvinyl alcohol (PVA) or certain polysaccharides. This interaction can be used to form self-healing and stimuli-responsive hydrogels.

Conceptual Framework: Self-Healing Hydrogels

When a polymer functionalized with this compound is mixed with a polymer containing diol groups (e.g., PVA), boronate ester crosslinks form, leading to the formation of a hydrogel. These boronate ester bonds are reversible, allowing the hydrogel to self-heal after being damaged. The morpholine group can also impart pH-responsiveness to the hydrogel's properties.

Hydrogel_Formation cluster_0 Components cluster_1 Hydrogel Network Polymer_A Polymer with 4-(Morpholinomethyl)phenyl boronic acid side chains Hydrogel Self-healing hydrogel with reversible boronate ester crosslinks Polymer_A->Hydrogel Polymer_B Polymer with diol side chains (e.g., PVA) Polymer_B->Hydrogel

Caption: Formation of a self-healing hydrogel using boronate ester crosslinking.

Generalized Protocol: Preparation of a Boronate Ester Hydrogel

This protocol describes a general method for preparing a self-healing hydrogel.

Materials:

  • A polymer functionalized with this compound (synthesized as described in section 3.2, but with a monomer that can be further polymerized, e.g., an acrylamide derivative).

  • Polyvinyl alcohol (PVA)

  • Phosphate-buffered saline (PBS) or another suitable buffer

Procedure:

  • Prepare a stock solution of the boronic acid-functionalized polymer in the desired buffer (e.g., 5% w/v).

  • Prepare a stock solution of PVA in the same buffer (e.g., 10% w/v). Heating may be required to dissolve the PVA.

  • In a vial, mix the boronic acid-functionalized polymer solution and the PVA solution in a desired ratio (e.g., 1:1 by volume).

  • Vortex or shake the mixture vigorously until a homogenous hydrogel forms. Gelation time will vary depending on the polymer concentrations and structures.

  • Characterize the hydrogel's mechanical properties using rheology.

  • Test the self-healing properties by cutting the hydrogel in half and then pressing the two pieces back together. Observe the re-joining of the gel over time.

  • Investigate the pH-responsiveness by observing changes in swelling or mechanical properties when the hydrogel is immersed in buffers of different pH.

Conclusion

This compound is a valuable building block for the creation of advanced functional materials. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the synthesis of well-defined polymers, while its boronic acid and morpholine functionalities enable the development of stimuli-responsive and self-healing materials such as smart polymers and hydrogels. The protocols provided in this guide offer a starting point for researchers to explore the potential of this versatile compound in their own materials science investigations.

References

Use of 4-(Morpholinomethyl)phenylboronic acid pinacol ester in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Applications of 4-(Morpholinomethyl)phenylboronic Acid Pinacol Ester

Introduction: A Versatile Building Block for Modern Organic Synthesis

This compound pinacol ester is a specialized organoboron compound that has emerged as a valuable building block in medicinal and materials chemistry. Its structure uniquely combines the robust reactivity of an arylboronic acid pinacol ester with the physicochemical properties imparted by a morpholinomethyl substituent. This strategic combination makes it a highly effective coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of complex biaryl systems.[1] The pinacol ester group enhances the stability of the boronic acid, preventing common side reactions like protodeboronation, while the morpholino group can improve solubility and introduce a basic handle for molecular recognition or further functionalization.[1]

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It details the reagent's properties, provides an in-depth look at its primary application in Suzuki-Miyaura couplings, offers a validated experimental protocol, and presents a guide for troubleshooting common issues.

Section 1: Reagent Profile and Handling

A thorough understanding of the reagent's properties is critical for its successful application and for ensuring laboratory safety.

Physicochemical Properties

The key properties of this compound pinacol ester are summarized below for quick reference.

PropertyValueReference
IUPAC Name 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine[2]
CAS Number 364794-79-6[3]
Molecular Formula C₁₇H₂₆BNO₃[2]
Molecular Weight 303.20 g/mol [3]
Appearance White to off-white solid[3]
Melting Point 85-89 °C[3]
Solubility Soluble in common organic solvents (e.g., Dioxane, THF, DMF, Toluene).Inferred from reaction conditions.
Safety and Handling

Organoboron compounds require careful handling to ensure user safety and reagent integrity.[4]

  • Hazards: This reagent is known to cause skin and serious eye irritation.[2] It may also cause respiratory irritation, and like many fine organic powders, inhalation of dust should be avoided.[2][4]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. If significant dust is generated, a NIOSH-approved respirator is recommended.[4]

  • Handling: Handle the solid in a well-ventilated area or a chemical fume hood to minimize inhalation. Avoid creating dust.[4] The compound is sensitive to moisture, which can hydrolyze the pinacol ester and lead to protodeboronation.

  • Storage: Store the reagent in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[4] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to maintain its reactivity.

Section 2: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound pinacol ester lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic ester's aryl ring and an organic halide or triflate, catalyzed by a palladium complex.[1]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction is a multi-step catalytic cycle involving Pd(0) and Pd(II) species.[1] The presence of a base is crucial for the activation of the boronic ester in the transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)-X(L)₂ (Oxidative Addition) Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)-Ar'(L)₂ (Transmetalation) OA_Complex->TM_Complex Transmetalation (Base, Ar'-B(pin)) TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) TM_Complex->Product ArX Ar-X (Aryl Halide) ArX->OA_Complex ArBpin Ar'-B(pin) (Boronic Ester) ArBpin->TM_Complex caption Fig 1. Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Fig 1. Catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) intermediate.[1]

  • Transmetalation: The organic group from the boronic ester (Ar') is transferred to the palladium center. This step requires activation by a base, which is believed to form a more nucleophilic boronate species [-B(OR)₃]⁻.[5]

  • Reductive Elimination: The two organic fragments (Ar and Ar') are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[1]

Role of the Morpholinomethyl Substituent

The morpholinomethyl group is not merely a passive spectator. Its tertiary amine functionality can:

  • Enhance Solubility: The polar nature of the morpholine ring can improve the reagent's solubility in a wider range of organic solvents, which is particularly useful for coupling with lipophilic partners.

  • Act as an Internal Base/Ligand: Under certain conditions, the nitrogen atom can act as a Lewis base, potentially coordinating to the palladium center or assisting in the activation of the boronic ester. In some catalyst systems, morpholine itself has been used as a ligand.[6]

  • Provide a Handle for Further Chemistry: The basic nitrogen serves as a site for salt formation (e.g., with HCl to form a hydrochloride salt), which can aid in purification or modify the reagent's physical properties.[7]

Section 3: Experimental Protocol and Workflow

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction.

General Workflow Diagram

Suzuki_Workflow start Start: Assemble Glassware setup Setup Reaction Vessel (Add Aryl Halide, Boronic Ester, Base) start->setup degas Degas the Mixture (Inert gas sparging or freeze-pump-thaw) setup->degas catalyst Add Pd Catalyst & Ligand (Under inert atmosphere) degas->catalyst heat Heat to Reaction Temperature (e.g., 80-100 °C) catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify end End: Characterize Product purify->end caption Fig 2. General experimental workflow for Suzuki coupling.

Caption: Fig 2. General experimental workflow for Suzuki coupling.

Protocol: Coupling of 4-Bromotoluene with this compound Pinacol Ester

This protocol is a representative example and may require optimization for different substrates.[8][9]

Materials and Reagents:

  • This compound pinacol ester (1.0 equiv)

  • 4-Bromotoluene (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.02 equiv, 2 mol%)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask) with condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard workup and purification equipment

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound pinacol ester (e.g., 303 mg, 1.0 mmol), 4-bromotoluene (205 mg, 1.2 mmol), and anhydrous K₂CO₃ (414 mg, 3.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the tube.

  • Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(dppf)Cl₂ catalyst (16 mg, 0.02 mmol).

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 90 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 4: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently anhydrous base or solvents. 3. Reaction temperature is too low.1. Ensure thorough degassing of the reaction mixture. Use fresh, high-quality catalyst. 2. Use freshly dried solvents and finely ground, anhydrous base. 3. Increase the reaction temperature in 10 °C increments.
Protodeboronation Presence of excess water or acidic impurities leading to the cleavage of the C-B bond.[1]Use anhydrous base and solvents. Ensure the aryl halide starting material is free of acidic contaminants.
Homocoupling of Boronic Ester 1. Presence of Pd(II) species at the start of the reaction. 2. High oxygen concentration.[1]1. Use a Pd(0) source or a pre-catalyst that reliably reduces to Pd(0) in situ. 2. Improve the degassing procedure.
Difficult Purification The basic morpholine nitrogen may cause the product to streak on silica gel.Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to suppress the interaction of the amine with the acidic silica gel.

Conclusion

This compound pinacol ester is a highly effective and stable reagent for constructing complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction. The morpholinomethyl group provides beneficial solubility characteristics and a synthetic handle, while the pinacol ester ensures stability and ease of handling. By following the detailed protocols and understanding the key mechanistic principles outlined in this guide, researchers can confidently and successfully incorporate this versatile building block into their synthetic strategies.

References

Application Notes & Protocols: Scalable Synthesis of Biaryls with 4-(Morpholinomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Morpholinomethyl Moiety in Biaryl Synthesis

The biaryl motif is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its synthesis, most powerfully achieved through the Suzuki-Miyaura cross-coupling reaction, is a critical transformation in pharmaceutical development.[1] This guide focuses on a particularly valuable building block: 4-(Morpholinomethyl)phenylboronic acid.

The strategic incorporation of a morpholine group offers significant advantages in drug design. Morpholine is considered a "privileged structure" because it can improve critical pharmacokinetic properties such as aqueous solubility, metabolic stability, and oral bioavailability.[2][3] Its basic nitrogen can form salts, aiding in formulation, while the ether linkage is generally resistant to metabolism.[4][5] By utilizing this compound, chemists can introduce this beneficial moiety simultaneously with the construction of the core biaryl structure, streamlining the synthesis of complex drug candidates with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[6][7]

This document provides a comprehensive guide to the scalable synthesis of biaryls using this reagent, detailing the underlying reaction mechanism, a robust and scalable experimental protocol, and critical considerations for process optimization and industrial-scale production.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organoboron species (like our phenylboronic acid) and an organic halide, catalyzed by a palladium complex.[4] The reaction's success in large-scale applications stems from its mild conditions, tolerance of a wide range of functional groups, and the use of generally stable and less toxic boron reagents.[1][8] The catalytic cycle proceeds through three fundamental steps:

  • Oxidative Addition: A low-valent Palladium(0) catalyst reacts with the aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium to a high-valent Pd(II) state, forming a new organopalladium complex.[4]

  • Transmetalation: The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium complex. This key step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻). This boronate then exchanges its aryl group with the halide on the palladium center.[4]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[4]

Suzuki_Miyaura_Cycle aryl_halide aryl_halide oxidative_addition oxidative_addition aryl_halide->oxidative_addition boronic_acid boronic_acid transmetalation transmetalation boronic_acid->transmetalation reductive_elimination reductive_elimination biaryl_product biaryl_product reductive_elimination->biaryl_product Product Formation

Scalable Protocol for Biaryl Synthesis

This protocol is designed for the synthesis of a generic biaryl compound on a multi-gram to kilogram scale. It employs a modern palladium pre-catalyst and conditions amenable to process scale-up.

Note: This is a general procedure. The optimal conditions, particularly temperature and reaction time, may vary depending on the reactivity of the specific aryl halide used. Preliminary small-scale experiments are recommended for optimization.

Materials and Equipment
  • Reactors: Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe, inerted with Nitrogen or Argon.

  • Reagents:

    • Aryl Halide (Ar-X, e.g., Aryl Bromide) (1.0 eq)

    • This compound (1.1 - 1.3 eq)

    • Palladium Catalyst: SPhos-Pd-G2 or BrettPhos-Pd-G3 (0.1 - 1.0 mol%)

    • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

    • Solvent System: 2-Methyltetrahydrofuran (2-MeTHF) / Water (e.g., 5:1 v/v)

  • Workup & Purification:

    • Celite® or a similar filter aid

    • Palladium Scavenger (e.g., SiliaMetS® Thiol, activated charcoal)[9]

    • Appropriate solvents for extraction and crystallization (e.g., Ethyl Acetate, Heptane)

Experimental Workflow Diagram

Workflow start Start reactor_prep Reactor Inerting (N₂/Ar Purge) start->reactor_prep charge_reagents Charge Reactor: Aryl Halide, Boronic Acid, Base, Solvents reactor_prep->charge_reagents degas Degas Mixture (N₂ Sparge, 30 min) charge_reagents->degas charge_catalyst Charge Pd Catalyst degas->charge_catalyst heat Heat to Reaction Temp (e.g., 60-80 °C) charge_catalyst->heat monitor Monitor Reaction (HPLC/UPLC) heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Aqueous Workup & Phase Separation cool->quench pd_scavenge Palladium Scavenging quench->pd_scavenge filter Filter through Celite® pd_scavenge->filter crystallize Solvent Swap & Crystallization filter->crystallize isolate Filter & Dry Product crystallize->isolate end Final Biaryl Product isolate->end

Step-by-Step Procedure
  • Reactor Preparation: Ensure the reactor is clean, dry, and thoroughly purged with an inert atmosphere (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Charging Reagents: To the inerted reactor, charge the aryl halide (1.0 eq), this compound (1.2 eq), the base (e.g., K₂CO₃, 2.5 eq), and the solvent system (e.g., 2-MeTHF and water, 5:1 v/v, ~10 volumes based on the aryl halide).

  • Degassing: Begin stirring and sparge the mixture with Nitrogen or Argon gas for at least 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[3]

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos-Pd-G2, 0.5 mol%) to the reaction mixture. Modern pre-catalysts are often air-stable as solids but become oxygen-sensitive once in solution under basic conditions.[5]

  • Reaction: Heat the mixture to the target temperature (typically 60-80 °C). The presence of the morpholine nitrogen does not typically interfere with the palladium catalyst; in some cases, amines can even act as beneficial ligands.[10]

  • Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them via HPLC or UPLC until consumption of the limiting aryl halide is complete (typically 4-12 hours).

  • Workup and Phase Separation: Once complete, cool the reaction to room temperature. Add water and a suitable organic solvent (e.g., Ethyl Acetate) if needed. Separate the aqueous layer. The morpholine-containing product may have significant aqueous solubility at low pH; therefore, it is advisable to keep the aqueous layer basic during extraction.

  • Palladium Removal: A critical step in pharmaceutical synthesis is reducing residual palladium to acceptable levels (typically <10 ppm).[3] Treat the organic phase with a palladium scavenger like functionalized silica (e.g., SiliaMetS Thiol) or activated charcoal, stirring for several hours before filtration.[9]

  • Isolation and Purification: Filter the mixture through a pad of Celite® to remove the scavenger and any fine particulates. Concentrate the filtrate under reduced pressure. The crude product can then be purified by crystallization from an appropriate solvent system (e.g., Ethyl Acetate/Heptane or Isopropanol/Water).

  • Drying: Dry the final crystalline product under vacuum to a constant weight.

Data & Process Optimization

The following table outlines typical parameters and expected outcomes for a scalable Suzuki-Miyaura coupling. These values serve as a starting point for process development.

ParameterRecommended RangeRationale & Justification
Aryl Halide (Ar-X) 1.0 eqLimiting reagent. Reactivity: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[4]
Boronic Acid 1.1 - 1.3 eqA slight excess ensures complete consumption of the more expensive aryl halide.
Pd Catalyst Loading 0.1 - 1.0 mol%Lowering catalyst loading is key for cost-effectiveness and reduces the burden of palladium removal. Modern Buchwald-type pre-catalysts are highly active.[5][8]
Base K₂CO₃, K₃PO₄ (2-3 eq)Inorganic bases are cost-effective and facilitate the formation of the active boronate species. K₃PO₄ is often effective for less reactive aryl chlorides.[11]
Solvent System 2-MeTHF/H₂O, Toluene/H₂OBiphasic systems are common for large-scale reactions, aiding in the dissolution of both organic substrates and inorganic bases.[4] 2-MeTHF is a greener solvent alternative to THF.
Temperature 50 - 90 °CBalances reaction rate against potential degradation of substrates or catalyst. Higher temperatures may be needed for aryl chlorides.[3]
Reaction Time 4 - 18 hoursDependent on substrate reactivity and catalyst efficiency. Monitored by HPLC/UPLC.
Typical Yield 85 - 95%High yields are typical for optimized Suzuki-Miyaura couplings.[4]
Residual Palladium < 10 ppm (post-scavenging)A critical quality attribute for Active Pharmaceutical Ingredients (APIs).[3][9]

Conclusion

The use of this compound in Suzuki-Miyaura cross-coupling reactions represents a highly efficient and strategic approach to the synthesis of complex biaryls for drug discovery and development. By leveraging a robust, scalable protocol with modern palladium catalysts, researchers can reliably produce these valuable intermediates. Careful consideration of reaction parameters, particularly catalyst selection, solvent choice, and post-reaction purification to remove residual palladium, is paramount for a successful and economically viable large-scale synthesis. The methodologies outlined in this guide provide a solid foundation for process chemists to develop and implement these critical transformations on an industrial scale.

References

Application Notes and Protocols for Efficient Suzuki-Miyaura Coupling of 4-(Morpholinomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Morpholinomethylphenyl Moiety

In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance.[1] Within the vast arsenal of building blocks for this reaction, 4-(morpholinomethyl)phenylboronic acid and its esters have emerged as particularly valuable reagents. The morpholinomethyl substituent imparts increased aqueous solubility and can act as a key pharmacophore, interacting with biological targets. Its incorporation into biaryl scaffolds is a common strategy in the synthesis of kinase inhibitors and other pharmaceutically active compounds.

However, the presence of a tertiary amine in the form of the morpholine group introduces a layer of complexity to the catalytic system. The lone pair of electrons on the nitrogen atom can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of off-cycle, inactive species. Therefore, a carefully optimized catalytic system is crucial for achieving high efficiency and reproducibility in coupling reactions involving this substrate.

This comprehensive guide provides a detailed exploration of catalytic systems and protocols specifically tailored for the efficient Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides. Drawing upon established principles and specific literature examples, we will delve into the rationale behind catalyst and ligand selection, provide step-by-step experimental protocols, and offer insights into troubleshooting common challenges.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. A general understanding of this mechanism is essential for rational catalyst selection and reaction optimization.[2]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst.

The presence of the morpholinomethyl group on the boronic acid can interfere with this cycle, primarily by coordinating to the palladium center at various stages, which underscores the importance of ligand selection.

Catalyst and Ligand Selection: Mitigating Amine Coordination

The success of the Suzuki-Miyaura coupling of this compound hinges on the choice of a catalytic system that is tolerant of the tertiary amine functionality. The primary challenge is to prevent the morpholine nitrogen from coordinating to the palladium center and displacing the essential phosphine ligand, which would lead to catalyst deactivation.

The solution lies in the use of electron-rich, sterically bulky phosphine ligands . These ligands form strong bonds with the palladium center, making them less susceptible to displacement by the morpholine nitrogen. Furthermore, their steric bulk promotes the formation of monoligated palladium species, which are often more catalytically active.[4]

Recommended Catalyst Systems:

Catalyst/PrecatalystLigandKey Features & Rationale
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) These dialkylbiaryl phosphine ligands are highly electron-rich and sterically demanding, making them excellent choices for challenging substrates, including those with coordinating groups. They promote fast oxidative addition and reductive elimination.[4]
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A classic, pre-formed Pd(0) catalyst. While generally effective, it may be less efficient than systems with more specialized bulky phosphine ligands for this specific application, especially with less reactive aryl chlorides.
[Pd(cinnamyl)Cl]₂cataCXium® AThis palladacycle precatalyst, in combination with a bulky phosphine, has been shown to be effective for the coupling of challenging substrates, including unprotected anilines.[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with aryl bromides and the more challenging aryl chlorides.

Protocol 1: General Procedure for the Coupling of Aryl Bromides

This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides.

Materials:

  • This compound (or its pinacol ester)

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add the solids to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Enhanced Procedure for the Coupling of Aryl Chlorides

Aryl chlorides are generally less reactive than aryl bromides.[3] This protocol employs a more active catalyst system and slightly more forcing conditions to achieve efficient coupling.

Materials:

  • This compound pinacol ester

  • Aryl chloride

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • tert-Butanol (t-BuOH), anhydrous

Procedure:

  • Reagent Preparation: In a glovebox or under a positive pressure of inert gas, add the aryl chloride (1.0 mmol, 1.0 equiv.), this compound pinacol ester (1.5 mmol, 1.5 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.) to an oven-dried reaction vial.

  • Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and XPhos (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous tert-butanol (5 mL).

  • Reaction: Seal the vial and heat in a preheated oil bath or heating block to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up and Purification: Follow steps 7 and 8 from Protocol 1.

Data Presentation: Comparative Performance of Catalytic Systems

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under different catalytic conditions, as adapted from the chemical literature and patent examples.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10012>95
23-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O901685
34-ChloroacetophenonePd₂(dba)₃ (1)XPhos (3)K₂CO₃t-BuOH1101892
42-Chloropyrimidine[Pd(cinnamyl)Cl]₂ (1.5)cataCXium® A (3)Cs₂CO₃Dioxane1002478

Yields are based on isolated product and are representative. Actual yields may vary depending on the specific substrate and reaction scale.

Troubleshooting and Optimization

References

Troubleshooting & Optimization

Common side reactions and byproducts with 4-(Morpholinomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Morpholinomethyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate the nuances of working with this versatile reagent, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during reactions involving this compound.

Q1: My Suzuki-Miyaura coupling reaction is failing or showing very low yield. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling reaction fails, a systematic check of the foundational parameters is the most efficient way to diagnose the issue.

  • Catalyst Activity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be successfully reduced in situ. Ensure your catalyst is from a reliable source and has been stored correctly. For difficult couplings, consider using more robust, pre-activated catalysts like Buchwald precatalysts (e.g., XPhos Pd G3).[1]

  • Oxygen Contamination: The presence of molecular oxygen is a primary culprit for reaction failure. Oxygen can lead to the oxidative homocoupling of your boronic acid (forming a biaryl byproduct) and can also deactivate your Pd(0) catalyst through oxidation.[1][2] It is critical to thoroughly degas your solvent(s) and maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.

  • Reagent Purity and Stability: Verify the purity of your this compound and your coupling partner (aryl halide/triflate). Boronic acids can degrade over time, particularly through dehydration to form boroxines (cyclic trimers) or via protodeboronation if exposed to moisture and acidic/basic conditions.[1][3] Consider using a fresh bottle or re-purifying the reagent if it has been stored for a long time.

  • Base and Solvent Choice: The base is crucial for activating the boronic acid to facilitate transmetalation.[4][5] Its effectiveness is highly dependent on the solvent system. For instance, an inorganic base like K₂CO₃ or K₃PO₄ requires some water for dissolution and activity, but too much water can promote protodeboronation.[1] Ensure the base is finely powdered for maximum surface area in anhydrous reactions.[1]

Q2: I'm observing a significant byproduct with a mass corresponding to morpholinotoluene. What is happening?

A2: This is a classic sign of protodeboronation . This side reaction replaces the carbon-boron bond with a carbon-hydrogen bond, effectively destroying your boronic acid. The proton source is often water present in the reaction mixture.[1] This process can be accelerated by strong bases, high temperatures, and prolonged reaction times, especially with electron-rich arylboronic acids.[6][7] For a detailed mitigation strategy, please see the In-Depth Troubleshooting Guide below.

Q3: My mass spectrometry analysis shows a peak for a dimer of the 4-(morpholinomethyl)phenyl group. What is this byproduct?

A3: You are observing the product of homocoupling (also known as oxidative dimerization). This occurs when two molecules of the boronic acid couple with each other to form a symmetrical biaryl compound. This side reaction is primarily promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated oxidative pathway.[2][8][9] In some cases, the choice of palladium catalyst and ligands can also influence the rate of homocoupling.[8] For specific methods to prevent this, refer to the In-Depth Troubleshooting Guide .

Section 2: In-Depth Troubleshooting Guide

This section provides a deeper dive into the mechanisms of common side reactions and offers detailed protocols to overcome them.

Issue 1: Protodeboronation

Q: What is the chemical mechanism of protodeboronation and why is it a competing reaction?

A: Protodeboronation is the cleavage of a C–B bond and its replacement with a C–H bond. This side reaction is a major competitive pathway to the desired Suzuki-Miyaura coupling and can occur under acidic, basic, or even neutral conditions.[7][10][11] The presence of a proton source, most commonly water, is required.

In the context of a Suzuki coupling, which typically uses a base and often an aqueous co-solvent, the boronic acid (ArB(OH)₂) is in equilibrium with its corresponding boronate species (ArB(OH)₃⁻). While the boronate is necessary for the desired transmetalation step with the palladium catalyst, it is also susceptible to protonolysis, where it abstracts a proton from water or other protic sources, leading to the undesired arene byproduct.

G cluster_0 Desired Suzuki-Miyaura Pathway cluster_1 Competing Protodeboronation Pathway A Ar-B(OH)₂ B [Ar-B(OH)₃]⁻ A->B + OH⁻ C LₙPd(0)-Ar' B->C Transmetalation D Ar-Ar' C->D Reductive Elimination E [Ar-B(OH)₃]⁻ F Ar-H E->F + H₂O (Proton Source) A_main 4-(Morpholinomethyl) phenylboronic acid A_main->A

Fig 1. Competing pathways for the boronate species.

Q: How can I experimentally minimize protodeboronation?

A: The key is to favor the rate of transmetalation over the rate of protonolysis.

Table 1: Troubleshooting Protodeboronation
ParameterCondition Promoting ProtodeboronationRecommended ModificationRationale
Solvent High concentration of protic solvents (water, alcohols).Use anhydrous solvents (e.g., dioxane, toluene, DMF) with minimal water (2-5 equivalents) or switch to a biphasic system with vigorous stirring.Reduces the availability of the proton source required for the side reaction.[1]
Base Strong, highly soluble bases (e.g., NaOH, KOH).Use a milder, less soluble base like K₂CO₃, Cs₂CO₃, or KF. Finely powdering the base is crucial for anhydrous reactions.Strong bases can increase the concentration of the boronate anion, which can be rapidly protonated if a proton source is available.[1]
Temperature High temperatures (>100 °C) for extended periods.Run the reaction at the lowest effective temperature. Monitor by TLC/LCMS and stop once the limiting reagent is consumed.Higher temperatures can accelerate the rate of protodeboronation, sometimes more than the desired coupling.[12]
Reagent Form Free boronic acid.Convert the boronic acid to its pinacol ester or MIDA ester derivative.Boronate esters are generally more stable and less prone to protodeboronation. They slowly hydrolyze in situ to generate the active boronic acid, keeping its instantaneous concentration low.[13]
Protocol: Conversion to Pinacol Ester for Reduced Protodeboronation
  • Setup: In a round-bottom flask, combine this compound (1.0 equiv.), pinacol (1.1 equiv.), and a suitable solvent like toluene or THF.

  • Dehydration: Fit the flask with a Dean-Stark apparatus and reflux the mixture. Water will be removed azeotropically, driving the esterification to completion.

  • Isolation: Once water collection ceases, cool the reaction mixture and remove the solvent under reduced pressure. The crude 4-((Morpholino)methyl)phenylboronic acid pinacol ester can often be used directly in the subsequent Suzuki coupling without further purification.[14][15]

Issue 2: Homocoupling (Dimerization)

Q: What conditions favor the homocoupling of this compound?

A: Homocoupling is an oxidative process that forms a symmetrical biaryl. The primary cause is the presence of oxygen in the reaction vessel.[2] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that consumes two molecules of the boronic acid.

Homocoupling_Mechanism start 2 Ar-B(OH)₂ pd2 Pd(II) start->pd2 Base intermediate1 Ar-Pd(II)-X Transmetalation pd2->intermediate1 intermediate2 Ar-Pd(II)-Ar Second Transmetalation intermediate1->intermediate2 product Ar-Ar intermediate2->product Reductive Elimination pd0 Pd(0) pd0->pd2 Oxidation oxygen O₂ (Air) Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality & Stoichiometry (Boronic Acid, Halide, Base, Catalyst) start->check_reagents check_atmosphere Verify Inert Atmosphere (Degassing, Positive Pressure) check_reagents->check_atmosphere analyze_byproducts Analyze Crude Mixture (LCMS, NMR) Identify Side Products check_atmosphere->analyze_byproducts is_protodeboronation Protodeboronation Product Found? analyze_byproducts->is_protodeboronation is_homocoupling Homocoupling Product Found? is_protodeboronation->is_homocoupling No fix_protodeboronation Implement Protodeboronation Fixes: - Use Anhydrous Conditions - Milder Base (KF, K₂CO₃) - Lower Temperature - Use Pinacol Ester is_protodeboronation->fix_protodeboronation Yes no_reaction Mainly Unreacted Starting Materials? is_homocoupling->no_reaction No fix_homocoupling Implement Homocoupling Fixes: - Rigorous Degassing (Freeze-Pump-Thaw) - Check for Air Leaks is_homocoupling->fix_homocoupling Yes fix_activity Address Catalyst Activity: - Use Fresh/Active Catalyst (e.g., Buchwald Precatalyst) - Optimize Base/Solvent System - Increase Temperature no_reaction->fix_activity Yes end Reaction Optimized fix_protodeboronation->end fix_homocoupling->end fix_activity->end

References

Technical Support Center: Purification of 4-(Morpholinomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Morpholinomethyl)phenylboronic acid. This document provides in-depth, field-proven answers to common challenges encountered during the purification of this versatile but structurally complex reagent. As a molecule possessing both a Lewis acidic boronic acid moiety and a Brønsted-Lowry basic morpholine nitrogen, its purification requires a nuanced approach that standard protocols for simple boronic acids often fail to address. This guide is structured to help you diagnose issues and select the most effective purification strategy.

Frequently Asked Questions & Troubleshooting

FAQ 1: What are the most common impurities in my crude this compound?

Understanding the nature of your impurities is the critical first step in designing a purification strategy. Crude samples of this reagent typically contain a mixture of byproducts from the synthesis and degradation products.

Common Impurities:

  • Boroxine (Anhydride): Phenylboronic acids are prone to intermolecular dehydration to form a stable, six-membered cyclic trimer called a boroxine.[1] This is often the most abundant impurity and exists in equilibrium with the monomeric acid, especially if the crude product was subjected to heat or aprotic conditions.

  • Protodeborylated Impurity: Loss of the B(OH)₂ group, replacing it with a hydrogen atom to form N-(phenylmethyl)morpholine. This is a common side reaction in Suzuki-Miyaura coupling reactions and during synthesis.[2]

  • Starting Materials: Unreacted precursors from the synthetic route, such as a corresponding halo-aryl compound or diboron ester.

  • Inorganic Salts: Salts like NaCl or MgBr₂ from Grignard-based syntheses or salts from basic or acidic washes during the initial work-up.[3]

  • Homocoupling Products: Biphenyl derivatives formed during palladium-catalyzed borylation reactions.

The presence and ratio of these impurities will heavily influence the best purification path.

FAQ 2: My standard silica gel column chromatography failed. The compound either streaked badly or didn't elute. What went wrong?

This is the most frequently encountered issue. Standard, untreated silica gel is generally a poor choice for purifying boronic acids, especially those containing basic functional groups.[2][4]

The Causality Behind the Failure:

  • Strong Adsorption: The Lewis acidic boronic acid group interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to irreversible binding or significant tailing.[5]

  • On-Column Degradation: The acidic nature of the silica gel can catalyze the dehydration of the boronic acid to its boroxine trimer, complicating the separation.

  • Amine Interaction: The basic morpholine nitrogen can also interact with the acidic silica, leading to streaking and poor peak shape.

Troubleshooting & Alternative Chromatographic Approaches:

  • Method 1: Boric Acid-Treated Silica: Pre-saturating the silica gel with boric acid can passivate the active silanol sites, reducing the over-adsorption of the boronic acid.[6] This method is effective for pinacol esters and can be adapted for free boronic acids.

  • Method 2: Reverse-Phase Chromatography (Prep-HPLC): Using a C18 stationary phase with a mobile phase like acetonitrile/water is often more successful.[4] The separation occurs based on hydrophobicity, avoiding the problematic interactions with silica. A modifier like formic acid or TFA may be required to achieve good peak shape. However, this can be resource-intensive for large-scale purification.

FAQ 3: Given the molecule's amphoteric nature, can I use a selective acid-base extraction?

Yes, absolutely. An acid-base extraction is arguably the most powerful and scalable method for purifying this specific molecule, as it leverages its unique chemical properties to selectively separate it from neutral, acidic, or basic impurities. The key is to carefully control the pH to protonate or deprotonate the functional groups selectively.

The strategy involves two main stages:

  • Acidic Wash: To remove neutral and basic impurities.

  • Basic Wash: To remove acidic impurities and isolate the product.

Below is a detailed, self-validating protocol that explains the chemical basis for each step.

G crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) sep1 Separatory Funnel crude->sep1 wash1 Wash with Dilute HCl (pH ~2) wash1->sep1 Add org1 Organic Layer: Neutral Impurities (e.g., Protodeborylated, Homocoupled) sep1->org1 Discard aq1 Aqueous Layer (pH ~2): Product as Hydrochloride Salt (Morpholine is Protonated) sep1->aq1 Collect adjust_ph Adjust Aqueous Layer to pH ~6-7 with sat. NaHCO₃ aq1->adjust_ph sep2 Separatory Funnel adjust_ph->sep2 wash2 Wash with Organic Solvent wash2->sep2 Add org2 Organic Layer: Trace Neutral Impurities sep2->org2 Discard aq2 Aqueous Layer (pH ~6-7): Product as Zwitterion sep2->aq2 Collect adjust_ph2 Adjust Aqueous Layer to pH ~10-11 with NaOH aq2->adjust_ph2 sep3 Separatory Funnel adjust_ph2->sep3 wash3 Extract with Organic Solvent wash3->sep3 Add org3 Organic Layer: PURIFIED PRODUCT sep3->org3 Collect & Dry aq3 Aqueous Layer (pH ~10-11): Boronate Salt Impurities, Inorganic Salts sep3->aq3 Discard

Caption: Acid-Base Purification Workflow.

This protocol assumes you are starting with ~10 g of crude material. Adjust volumes accordingly.

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (~150 mL).

  • Acidic Extraction (Isolating the Product in Aqueous Layer):

    • Transfer the organic solution to a separatory funnel.

    • Add 1M HCl (~75 mL). At this low pH (~1-2), the basic morpholine nitrogen is protonated (-NH⁺-), making the entire molecule highly soluble in the aqueous layer.[7]

    • Shake vigorously and allow the layers to separate.

    • Why this works: Neutral impurities (like the protodeborylated version) remain in the organic layer. The boronic acid group remains largely uncharged.

    • Drain the lower aqueous layer into a clean flask. Keep this layer. Discard the organic layer.

  • Neutralizing Wash (Removing Trapped Organics):

    • Return the acidic aqueous layer to the separatory funnel.

    • Add fresh EtOAc (~50 mL) and shake. This removes any residual neutral impurities that were trapped in the aqueous phase.

    • Drain and collect the aqueous layer. Discard the organic wash.

  • pH Adjustment & Product Extraction:

    • Place the aqueous layer in a beaker with a stir bar and monitor the pH.

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or dilute NaOH until the pH reaches ~10-11.

    • Why this works: At high pH, the morpholine nitrogen is deprotonated (neutral), while the boronic acid group is converted to its anionic boronate salt [R-B(OH)₃]⁻.[8] However, the overall molecule becomes significantly less polar and can be extracted back into an organic solvent. Strongly acidic impurities would remain in the aqueous layer as salts.

    • Return the basic aqueous solution to the separatory funnel.

    • Add EtOAc (~75 mL) and shake to extract the product.

    • Collect the organic layer. Repeat the extraction on the aqueous layer two more times with fresh EtOAc (~50 mL each).

  • Final Work-up:

    • Combine all organic extracts.

    • Wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure to yield the purified solid.

FAQ 4: Is recrystallization a good option, and what solvents should I try?

Recrystallization can be an excellent final polishing step after acid-base extraction or as a primary method if the crude material is already of moderate purity (>80-90%).[5] The key is finding a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain soluble.

  • Setup: Place a small amount of crude material (~20-30 mg) in several different test tubes.

  • Screening: Add a potential solvent dropwise at room temperature until the solid just dissolves. If it is very soluble, the solvent is not suitable for single-solvent recrystallization.

  • Heating: If the solid is poorly soluble at room temperature, heat the mixture gently. If it dissolves upon heating, it is a good candidate.

  • Cooling: Allow the hot solution to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

Solvent SystemTypeRationale & Expected Outcome
WaterPolar, ProticGood for highly polar compounds. May require heating. Excellent for removing non-polar impurities.[9]
Ethanol/WaterMixed, ProticDissolve in minimal hot ethanol, then add water dropwise until turbidity persists. Reheat to clarify and cool slowly.
Ethyl Acetate (EtOAc)Mid-Polarity, AproticA good starting point for many boronic acids.[5]
Acetonitrile (MeCN)Polar, AproticCan be effective, but monitor for boroxine formation if heated for extended periods.
EtOAc/HexanesMixed, Anti-solventDissolve in minimal hot EtOAc, then add hexanes as an anti-solvent until cloudy. Reheat and cool.
Tetrahydrofuran (THF)Polar, AproticGood dissolving solvent; will likely require an anti-solvent like hexanes.
FAQ 5: My purified product degrades over time, showing a complex NMR. How can I store it correctly?

The primary degradation pathway is the conversion to the boroxine trimer through the loss of water.[1] This is an equilibrium process, but it can be minimized.

Boroxine-Monomer Equilibrium

G cluster_0 3x Boronic Acid Monomer cluster_1 Boroxine Trimer + 3x Water A R-B(OH)₂ Boroxine [R-B-O-]₃ A->Boroxine - 3 H₂O + 3 H₂O B R-B(OH)₂ C R-B(OH)₂ Water 3 H₂O

Caption: Reversible formation of boroxine trimer.

Best Storage Practices:

  • Dryness is Key: Ensure the final product is rigorously dried under high vacuum to remove all residual solvents and water.

  • Inert Atmosphere: Store the solid under an inert atmosphere (Argon or Nitrogen).

  • Cold Storage: Store in a freezer (-20 °C) to slow the rate of any potential degradation.

  • Avoid Protic Solvents for Long-Term Storage: Do not store solutions of the compound for extended periods, especially in alcohols, as this can lead to the formation of boronate esters.[10]

By understanding the unique chemical properties of this compound and applying these targeted troubleshooting strategies, researchers can consistently achieve high purity, ensuring the success of subsequent applications in drug discovery and materials science.

References

Technical Support Center: Troubleshooting Low Yields in Reactions Involving 4-(Morpholinomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting strategies for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, involving 4-(Morpholinomethyl)phenylboronic acid and its derivatives. The presence of the morpholinomethyl group introduces unique considerations regarding basicity, solubility, and electronic effects that can influence reaction outcomes. This guide is structured to help you diagnose and resolve common issues leading to low product yields.

Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during experiments. For more detailed analysis, please proceed to the In-Depth Troubleshooting Guides.

Q1: My Suzuki-Miyaura reaction is not working at all (0% conversion). What are the first things I should check?

A1: A complete reaction failure typically points to a fundamental problem with one of the core components. Systematically verify the following:

  • Catalyst Activity: Ensure your palladium source and phosphine ligand are active. The active catalyst is a Pd(0) species. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.[1][2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst (e.g., a Buchwald palladacycle).[1]

  • Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands, halting the catalytic cycle.[1][3] Ensure your reaction solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.[4][5]

  • Reagent Integrity: Confirm the identity and purity of your starting materials, particularly the aryl halide and the boronic acid, via NMR or LC-MS. Boronic acids can degrade over time.[1]

Q2: I'm observing significant protodeboronation of my this compound. How can I prevent this?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major decomposition pathway, especially with electron-rich boronic acids like the one .[1][3][6] The morpholinomethyl group is electron-donating, exacerbating this issue. To mitigate it:

  • Use a Milder Base: Strong bases in protic solvents (like NaOH in water) can accelerate protodeboronation. Switch to milder, non-hydroxide bases such as K₃PO₄ or Cs₂CO₃.[3]

  • Minimize Water: While many Suzuki protocols use aqueous bases, water is the proton source for this side reaction.[3] Consider using anhydrous conditions with a base like KF or running the reaction in a less protic solvent system (e.g., Dioxane with minimal water).

  • Use a Boronic Ester: this compound is often supplied as its more stable pinacol ester derivative.[7][8] Boronic esters are generally more resistant to protodeboronation and hydrolyze in situ under the reaction conditions to generate the active boronic acid.[9][10][11]

Q3: How does the basicity of the morpholine nitrogen affect the reaction?

A3: The tertiary amine of the morpholine group (pKa of the conjugate acid is ~8.4) can act as a Lewis base. This can have several effects:

  • Catalyst Inhibition: The nitrogen lone pair could potentially coordinate to the palladium center, acting as a competing ligand and inhibiting catalytic activity. While typically less of an issue with strongly binding phosphine ligands, it is a possibility.

  • Acid-Base Chemistry: The morpholine group can react with acidic species in the medium. In some cases, boronic acids with basic amine centers have been used in Suzuki couplings without an external base, though this is not standard.[12]

  • Salt Formation: If your reaction medium is acidic or if you are using the hydrochloride salt of the boronic acid ester[13], you will need to add sufficient base to neutralize the salt in addition to the base required for the catalytic cycle.

Q4: I am struggling to couple my boronic acid with an aryl chloride. What conditions should I try?

A4: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, making the oxidative addition step more difficult.[3][14] Success requires more specialized conditions:

  • Advanced Catalysts: Standard catalysts like Pd(PPh₃)₄ are often ineffective. Use catalyst systems with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs), which are designed to promote the challenging oxidative addition to aryl chlorides.[1]

  • Stronger Bases and Higher Temperatures: A stronger base (e.g., K₃PO₄, LHMDS) and higher reaction temperatures (often >100 °C) are typically required to achieve reasonable reaction rates.[4][15]

In-Depth Troubleshooting Guides

Symptom 1: Low to No Conversion of Starting Materials

If your reaction stalls with significant starting material remaining, a key step in the catalytic cycle is likely being inhibited.

Workflow: Diagnosing Low Conversion

start Low Yield: High Starting Material check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? start->check_conditions check_reagents Are Reagents High Quality? start->check_reagents solution_catalyst Solution: - Use fresh Pd source/ligand - Switch to air-stable precatalyst - Use bulky, electron-rich ligand (e.g., XPhos, SPhos) check_catalyst->solution_catalyst No solution_conditions Solution: - Screen different bases (K₃PO₄, Cs₂CO₃) - Screen solvents (Dioxane, Toluene, 2-MeTHF) - Increase temperature check_conditions->solution_conditions No solution_reagents Solution: - Use fresh boronic acid/ester - Confirm purity of aryl halide - Ensure solvent is anhydrous & degassed check_reagents->solution_reagents No

Caption: Troubleshooting Decision Tree for Low Conversion.

Possible Cause 1.1: Inactive or Inappropriate Catalyst System

The Suzuki-Miyaura reaction relies on a delicate balance between the three main steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium source and ligand is critical for ensuring all steps proceed efficiently.

  • Mechanism Insight: The ligand stabilizes the Pd(0) center and modulates its reactivity. Electron-rich, bulky ligands accelerate both oxidative addition and reductive elimination, which can be rate-limiting.[2]

  • Troubleshooting Steps:

    • Ligand Selection: For the electron-rich this compound, reductive elimination can be slow. If you are using a simple ligand like PPh₃, consider switching to a modern Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos).[14] These ligands have been shown to dramatically improve yields for challenging substrates.[1][6]

    • Palladium Source: Simple Pd(II) salts like Pd(OAc)₂ or PdCl₂ require in situ reduction to Pd(0), which can be inefficient and lead to the formation of inactive palladium black. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable Pd(II) precatalyst (e.g., XPhos Pd G3) that reliably generates the active monoligated Pd(0) species is highly recommended.[2][6]

Possible Cause 1.2: Suboptimal Base or Solvent

The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step.[16][17][18][19]

  • Mechanism Insight: The base (e.g., CO₃²⁻, PO₄³⁻) reacts with the boronic acid (Ar-B(OH)₂) to form an anionic borate complex (e.g., [Ar-B(OH)₃]⁻). This increases the electron density on the aryl group, facilitating its transfer to the palladium center.[17]

  • Troubleshooting Steps:

    • Base Screening: The optimal base depends on the substrates and solvent. Inorganic bases are most common. A good starting point is a screen of K₂CO₃, K₃PO₄, and Cs₂CO₃. K₃PO₄ is often a robust choice for a wide range of substrates.

    • Solvent System: The solvent must solubilize all components and be stable at the required temperature. Common choices include ethereal solvents (Dioxane, THF, 2-MeTHF) or aromatic hydrocarbons (Toluene), often with a small amount of water to aid in dissolving the base.[4] For this compound, its polarity may favor solvent systems like Dioxane/H₂O or DMF.

Symptom 2: Significant Formation of Side Products

The appearance of new, undesired spots on a TLC plate or peaks in an LC-MS trace indicates that side reactions are outcompeting the desired cross-coupling.

Side Product 2.1: Protodeboronation

This is the most common failure mode for this class of boronic acid, resulting in the formation of morpholinomethylbenzene.

sub 4-(Morpholinomethyl) phenylboronic acid prod Morpholinomethylbenzene + B(OH)₃ sub->prod + H₂O (Base or Heat Catalyzed)

Caption: Protodeboronation Side Reaction.

  • Causality: This reaction is catalyzed by heat and aqueous base. The electron-donating effect of the morpholinomethyl group makes the ipso-carbon more susceptible to protonation.

  • Mitigation Strategies:

    • Protect the Boronic Acid: Use the pinacol ester form, which is significantly more stable.[8]

    • Control Temperature: Do not overheat the reaction. Run the reaction at the lowest temperature that gives a reasonable conversion rate (e.g., start at 80 °C and only increase if necessary).[20]

    • Anhydrous Conditions: If protodeboronation is severe, switch to completely anhydrous conditions. Use a base like potassium fluoride (KF) in a dry solvent like THF or Dioxane.

Side Product 2.2: Homocoupling

This side reaction results in a biaryl product derived from the coupling of two boronic acid molecules or two aryl halide molecules.

  • Causality: Boronic acid homocoupling is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's normal cycle.[1]

  • Mitigation Strategies:

    • Rigorous Degassing: This is the most critical step. Ensure solvents are deoxygenated using methods like freeze-pump-thaw cycles (3x) or by sparging with argon for at least 30 minutes.[3]

    • Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of argon or nitrogen throughout the entire process, including during reagent addition and sampling.

The Suzuki-Miyaura Catalytic Cycle

Understanding the core mechanism is key to effective troubleshooting.

Suzuki_Cycle pd0 Pd(0)L₂ pdiv Ar-Pd(II)-X L₂ pd0->pdiv Oxidative Addition trans_complex [Ar-Pd(II)-Ar'] L₂ pdiv->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_out Ar-Ar' (Product) trans_complex->product_out arx_in Ar-X (Aryl Halide) arx_in->pdiv boron_in Ar'-B(OH)₃⁻ (Activated Boronic Acid) boron_in->trans_complex

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Validated Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl bromide.

Table 1: Recommended Starting Conditions
ParameterRecommended ConditionRationale
Boronic Reagent This compound pinacol esterHigher stability against protodeboronation.[7][8]
Equivalents 1.2 - 1.5 eq.A slight excess ensures complete consumption of the limiting aryl halide.
Aryl Halide Aryl Bromide (1.0 eq.)Good balance of reactivity and stability.[2]
Catalyst XPhos Pd G3 (1-2 mol%)Air-stable precatalyst that reliably forms the active species.[1][2]
Base K₃PO₄ (2.0 - 3.0 eq.)Strong, non-nucleophilic base effective in many systems.
Solvent 1,4-Dioxane / H₂O (10:1 ratio)Good solubilizing power for both organic and inorganic reagents.[21]
Temperature 80 - 100 °CSufficient to drive the reaction without excessive decomposition.
Atmosphere Argon or NitrogenEssential to prevent catalyst deactivation.[1][3]
Step-by-Step Methodology
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound pinacol ester (1.2 mmol, 1.2 equiv.), and finely powdered K₃PO₄ (2.5 mmol, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Catalyst Addition: Under a positive pressure of argon, add the XPhos Pd G3 catalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Prepare the solvent mixture (e.g., 10 mL 1,4-Dioxane, 1 mL H₂O) and degas it by sparging with argon for 30 minutes. Add the degassed solvent to the flask via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC or LC-MS until the limiting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

References

Technical Support Center: Catalyst Deactivation in 4-(Morpholinomethyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers and drug development professionals. This guide provides in-depth troubleshooting for catalyst poisoning and deactivation issues encountered in cross-coupling reactions involving 4-(Morpholinomethyl)phenylboronic acid. Our focus is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose and resolve challenges in your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or has completely stalled. What is the most likely cause?

A1: The most probable cause is catalyst inhibition or poisoning by the morpholinomethyl substituent. The nitrogen atom in the morpholine ring is Lewis basic and can coordinate strongly to the palladium catalyst. This coordination can occupy active sites, hindering the catalytic cycle and leading to reduced activity or complete deactivation. While many simple amines can act as ligands, the morpholine moiety in your substrate can effectively compete with desired phosphine ligands for coordination to the palladium center.

Q2: I observe a significant amount of palladium black precipitating in my reaction. Is this related to the stalling of my reaction?

A2: Yes, the formation of palladium black (agglomerated palladium nanoparticles) is a strong indicator of catalyst deactivation. This often occurs when the active palladium species is unstable and precipitates out of the catalytic cycle. The coordination of the morpholine nitrogen to the palladium center can sometimes lead to the formation of unstable complexes that are prone to decomposition into palladium black, thereby reducing the concentration of the active catalyst in the solution.

Q3: Could the boronic acid functionality itself be the source of the problem?

A3: While less likely to be the primary cause of sudden deactivation compared to the morpholine group, the boronic acid moiety can contribute to lower yields through side reactions. The most common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom from a proton source like water or alcohol in the reaction mixture. This side reaction consumes your starting material and reduces the overall yield.

Q4: Are there any specific impurities in this compound I should be aware of?

A4: While specific impurity profiles can vary between suppliers, common impurities in boronic acids can include the corresponding boroxine (a cyclic trimer) and inorganic salts from the manufacturing process. While boroxines are generally reactive in Suzuki couplings, their presence can affect the stoichiometry of your reaction. More detrimental impurities could include residual starting materials or reagents from the synthesis of the boronic acid that might contain catalyst poisons like sulfur or other nitrogen-containing compounds.[1]

Troubleshooting Guide: Low Yields and Stalled Reactions

This section provides a systematic approach to troubleshooting and resolving common issues in Suzuki-Miyaura coupling reactions with this compound.

Problem 1: Low to No Conversion of Starting Materials

Primary Suspect: Catalyst inhibition by the morpholine nitrogen.

Underlying Principle: The lone pair of electrons on the morpholine nitrogen coordinates to the palladium center, forming a stable, but catalytically inactive or less active complex. This prevents the palladium from participating effectively in the oxidative addition and reductive elimination steps of the catalytic cycle.

Solutions:

  • Ligand Selection: The choice of phosphine ligand is critical to counteract the inhibitory effect of the morpholine. Bulky, electron-rich phosphine ligands are often successful in these cases as they can stabilize the palladium center and sterically disfavor the coordination of the morpholine nitrogen.

    • Recommended Ligands: Buchwald-type ligands such as SPhos, XPhos, and RuPhos are excellent starting points.[2]

    • Rationale: These ligands are designed to promote the oxidative addition step, which is often the rate-limiting step, and can help to outcompete the substrate's inhibitory coordination.

  • Catalyst and Pre-catalyst Choice: Standard catalysts like Pd(PPh₃)₄ may not be robust enough for this substrate.

    • Recommended Pre-catalysts: Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable phosphine ligand are often more effective.[2]

    • Rationale: These pre-catalysts generate the active Pd(0) species in situ, and the choice of ligand allows for fine-tuning of the catalyst's reactivity and stability.

  • Optimization of Reaction Conditions:

    • Base: The choice of base can influence the reaction outcome. A weaker, non-coordinating base may be preferable to avoid further complicating the coordination sphere of the palladium. However, a sufficiently strong base is needed to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) is often a good choice for challenging Suzuki couplings.[2]

    • Solvent: The solvent can affect the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are commonly used.[2]

Experimental Protocol: Overcoming Catalyst Inhibition

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane via syringe under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Formation of Byproducts

Common Byproducts and Their Causes:

ByproductCommon Cause(s)IdentificationMitigation Strategies
Homocoupled Boronic Acid Presence of oxygen or Pd(II) species.[3]MS or NMRThoroughly degas all solvents and reagents. Use a Pd(0) source directly or ensure complete reduction of a Pd(II) pre-catalyst.
Dehalogenated Aryl Halide Reaction of the palladium intermediate with a hydride source (e.g., solvent, amine base).[3]MS or NMREnsure a strictly inert atmosphere. Choose a solvent less prone to acting as a hydride source.
Protodeboronated Starting Material Presence of excess water or other proton sources.MS or NMRUse anhydrous solvents and reagents. Minimize reaction time.

Visualizing Deactivation and Troubleshooting

Catalyst Deactivation Pathway

cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X InactiveComplex Inactive Pd(0)-Morpholine Complex Pd0->InactiveComplex Coordination Transmetalation Transmetalation OxAdd->Transmetalation Boronic Acid + Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-Ar' Morpholine This compound (Substrate with Morpholine) Morpholine->InactiveComplex PdBlack Palladium Black (Agglomeration) InactiveComplex->PdBlack Decomposition

Caption: Potential catalyst deactivation pathway in the presence of morpholine.

Troubleshooting Workflow

Start Low/No Conversion CheckCatalyst Evaluate Catalyst System Start->CheckCatalyst CheckConditions Optimize Reaction Conditions Start->CheckConditions CheckReagents Verify Reagent Quality Start->CheckReagents Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) CheckCatalyst->Ligand Precatalyst Use Robust Pre-catalyst (e.g., Pd₂(dba)₃) CheckCatalyst->Precatalyst Base Screen Bases (e.g., K₃PO₄) CheckConditions->Base Solvent Screen Solvents (e.g., Dioxane, Toluene) CheckConditions->Solvent Purity Use High-Purity Boronic Acid and Anhydrous Solvents CheckReagents->Purity Success Successful Reaction Ligand->Success Precatalyst->Success Base->Success Solvent->Success Purity->Success

Caption: A logical workflow for troubleshooting low conversion.

References

Methods for removing residual palladium from 4-(Morpholinomethyl)phenylboronic acid couplings

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Palladium Removal from Amine-Containing Compounds

A Senior Application Scientist's Guide to Purifying 4-(Morpholinomethyl)phenylboronic Acid Coupling Products

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the removal of residual palladium from Suzuki-Miyaura coupling reactions, with a specific focus on challenging substrates like those derived from this compound. As your Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to make informed, effective decisions in your work.

The presence of nitrogen-containing functional groups, such as the morpholine moiety in your product, introduces a specific and often underestimated challenge: chelation. The lone pair of electrons on the nitrogen atom can coordinate strongly with residual palladium species, keeping them solubilized in your product stream and rendering simple purification methods like crystallization or standard chromatography ineffective. This guide is structured to address this and other common issues you may encounter.

Frequently Asked Questions (FAQs): First Principles of Palladium Removal

This section addresses fundamental questions about palladium contamination and its removal.

Q1: Why is residual palladium a significant concern in my final active pharmaceutical ingredient (API)?

A: Residual palladium is a major concern for three primary reasons:

  • Patient Safety and Toxicity: Palladium is a heavy metal with documented toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on the amount of palladium and other elemental impurities permissible in final drug products to ensure patient safety.[1][2][3]

  • Catalytic Activity in Downstream Steps: Even trace amounts of palladium can retain catalytic activity, potentially causing unwanted side reactions, degradation of the API, or formation of impurities in subsequent synthetic steps or during formulation.

  • Regulatory Compliance: Meeting the stringent limits set by guidelines such as ICH Q3D is a non-negotiable requirement for drug approval in major markets, including the US and Europe.[3][4] The permitted daily exposure (PDE) for palladium is low, translating to concentration limits often in the single-digit parts-per-million (ppm) range for the final API.[2][5]

Q2: What form does palladium take in my reaction mixture after a Suzuki coupling?

A: After a coupling reaction, palladium doesn't exist as a single, simple species. It can be present in a complex mixture of forms, which is why removal can be so challenging.[6] These include:

  • Homogeneous Species: Soluble palladium complexes, often in the Pd(0) or Pd(II) oxidation state, coordinated to ligands (e.g., phosphines) from the catalyst system.

  • Heterogeneous Species: Insoluble forms, such as palladium black (Pd(0) agglomerates) or palladium salts.

  • Colloidal Palladium: Nanoparticulate Pd(0) suspended in the reaction mixture, which can be very difficult to remove by simple filtration.[7]

Q3: Why is removing palladium from my 4-(Morpholinomethyl)phenyl-containing product so difficult?

A: The primary difficulty arises from the morpholine nitrogen. Lewis basic nitrogen atoms are excellent ligands for palladium. The morpholine moiety in your product can act as a chelating agent, forming a stable, soluble complex with palladium species (especially Pd(II)). This product-palladium complex behaves similarly to your desired product, causing it to co-elute during chromatography and co-crystallize during recrystallization attempts.

Caption: Chelation of palladium by the morpholine nitrogen leads to purification challenges.

Q4: How do I accurately measure my residual palladium levels?

A: Visual inspection is not sufficient. For accurate, quantitative measurement required for regulatory submission, the industry-standard method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[1][8] This technique offers extremely low detection limits and is the benchmark for final API quality control. Other methods like high-energy polarized-beam energy dispersive X-ray fluorescence (XRF) can also be used.[9] For rapid, in-process screening to optimize purification, fluorescent-based assays are also available.[1][8]

Troubleshooting Guide: Common Scenarios & Solutions

This section is formatted to help you diagnose and solve specific problems encountered during the purification process.

Scenario 1: High Palladium Levels After Chromatography

  • Q: I've run a silica gel column, and my product fractions are still highly contaminated with palladium (>100 ppm). What happened?

    • Probable Cause: You are dealing with soluble, likely product-chelated, palladium species that have a similar polarity to your product and are co-eluting. Standard silica chromatography is often insufficient for removing these tightly bound metal impurities.[10]

    • Solution: Implement a secondary purification step using a palladium scavenger. This is the most reliable method for targeting and removing soluble palladium. You can either treat the pooled, contaminated fractions with a scavenger in a batch slurry format or pass the solution through a scavenger-packed cartridge.

Scenario 2: Scavenger Ineffectiveness

  • Q: I treated my product with a thiol-based scavenger, but the palladium levels only dropped slightly. What should I try next?

    • Probable Cause & Solutions:

      • Insufficient Equivalents/Time: Scavenging is a kinetic process. You may not have used enough scavenger or allowed sufficient time for it to work. Action: Increase the weight equivalents of the scavenger and/or increase the stirring time (e.g., from 2 hours to 16 hours). Gentle heating (e.g., 40-50 °C), if your API is stable, can also accelerate the process.

      • Incorrect Scavenger Type: While thiol-based scavengers are broadly effective, the specific form of palladium in your mixture might be more amenable to a different type.[6] Action: Screen a panel of scavengers. Include amine-functionalized silica (which can be effective for certain Pd species) and macroporous scavengers like trimercaptotriazine (TMT) resins.[11][12]

      • Solvent Effects: The solvent can impact the scavenger's performance. Action: If possible, perform the scavenging in a solvent where the product is highly soluble but the scavenger has optimal activity. Polar aprotic solvents like DMF or NMP can sometimes hinder scavenger performance compared to solvents like THF, ethyl acetate, or acetonitrile.

Scenario 3: Low Product Yield After Purification

  • Q: I used activated carbon to remove the palladium, and it worked, but I lost over 40% of my product. How can I avoid this?

    • Probable Cause: Your polar, nitrogen-containing product has a high affinity for the surface of the activated carbon and is being irreversibly adsorbed along with the palladium.[12]

    • Solution:

      • Optimize Carbon Loading: Drastically reduce the amount of activated carbon used (e.g., start with 1-2 wt% relative to your product instead of 10-20 wt%).

      • Reduce Contact Time: Monitor both palladium removal and product concentration over time. You may find that 1-2 hours is sufficient, and longer times only lead to more product loss.

      • Switch to a More Selective Method: This is a classic case where a functionalized silica scavenger is superior to activated carbon. Scavengers are designed for higher selectivity towards the metal, leading to significantly better product recovery.[12]

Palladium Removal: Core Methodologies & Protocols

This section provides an overview and step-by-step protocols for the most effective palladium removal techniques.

Method Comparison

The table below summarizes the key methods for palladium removal, helping you select the best approach for your specific needs.

MethodTypical EfficiencyProsConsScalability
Functionalized Scavengers >99% (to <10 ppm)High selectivity, high product recovery, broad applicability (Pd(0) & Pd(II)).[6][13]Higher initial cost than carbon.Excellent
Activated Carbon Variable (70-95%)Low cost, effective for removing color and some Pd species.Poor selectivity, high risk of product loss, especially with polar APIs.[12]Good
Recrystallization Low to ModerateCan be effective if Pd is not chelated, integrates into workup.Often ineffective for amine-containing APIs due to co-crystallization.[14]Excellent
Aqueous Extraction Low to ModerateInexpensive, can remove some water-soluble Pd salts.Ineffective for most organosoluble Pd complexes.Excellent
Experimental Protocols

Protocol 1: Palladium Scavenging with Thiol-Functionalized Silica (Slurry Method)

This is the most recommended method for your specific challenge due to its high efficiency and product recovery.

  • Preparation: After your initial workup (e.g., extraction), dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Ethyl Acetate, Acetonitrile) at a concentration of 50-100 mg/mL.

  • Scavenger Addition: Add 5-10 weight equivalents of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) relative to the initial mass of palladium catalyst used in the reaction.

  • Stirring: Stir the resulting slurry vigorously at room temperature for 4-16 hours. Monitor the palladium concentration in the solution periodically by taking a small, filtered sample for ICP-MS analysis. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Filtration: Once scavenging is complete, filter the mixture through a pad of Celite® to remove the silica scavenger.

  • Washing: Wash the filter cake thoroughly with the same solvent used in step 1 to ensure complete recovery of your product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Activated Carbon Treatment (Optimized for Recovery)

Use this method with caution due to the risk of product loss.

  • Preparation: Dissolve the crude product in a suitable solvent.

  • Carbon Addition: Add a minimal amount of activated carbon (start with 1-2 wt% relative to the crude product mass).

  • Stirring: Stir the suspension at room temperature for a defined, minimal time (e.g., 1-2 hours).

  • Filtration: Filter the mixture through a 1-2 cm pad of Celite® to completely remove the fine carbon particles. Safety Note: Carbon containing residual palladium and solvent can be pyrophoric. Do not allow the filter cake to dry completely in the open air. Quench carefully.

  • Washing & Concentration: Wash the filter cake thoroughly and concentrate the filtrate. Analyze the product for both yield and residual palladium to determine if this method is viable.

Workflow for Method Selection

The following diagram provides a logical decision-making workflow for purifying your palladium-contaminated product.

Palladium_Removal_Workflow start Crude Product from This compound Coupling workup Aqueous Workup & Solvent Removal start->workup icp1 ICP-MS Analysis workup->icp1 limit_check Pd > 100 ppm? icp1->limit_check scavenge Screen Palladium Scavengers (Thiol, TMT, Amine) limit_check->scavenge Yes final_check Pd < 10 ppm? limit_check->final_check No optimize_scavenge Optimize Scavenger: Time, Temp, Equivalents scavenge->optimize_scavenge icp2 ICP-MS Analysis optimize_scavenge->icp2 icp2->final_check final_product Final Purified API final_check->final_product Yes reassess Re-assess Strategy: Consider upstream catalyst choice or synthetic route modification final_check->reassess No

Caption: Decision workflow for palladium purification from amine-containing APIs.

References

Technical Support Center: Optimizing Reactions with 4-(Morpholinomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(morpholinomethyl)phenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on how the choice of base and solvent critically impacts its reactivity and experimental outcomes. Our goal is to provide you with the expertise and practical insights needed to troubleshoot common issues and optimize your synthetic protocols.

Introduction: The Dual Nature of this compound

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure presents a unique challenge: the acidic boronic acid group (B(OH)₂) and the basic morpholine nitrogen exist within the same molecule, making it zwitterionic under certain pH conditions. This internal acid-base character profoundly influences its solubility, stability, and reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The choice of external base and solvent is therefore not a trivial decision but a critical parameter that dictates reaction success.

This guide will deconstruct the causal relationships between reaction conditions and outcomes, providing you with a self-validating framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes related to my base?

Answer:

Low yields in Suzuki-Miyaura couplings involving this reagent are frequently traced back to an inappropriate choice of base. The problem often stems from two competing factors: the need to activate the boronic acid for transmetalation and the need to avoid undesired side reactions.

  • Insufficient Basicity: A base that is too weak may not effectively activate the boronic acid to form the reactive boronate species (Ar-B(OH)₃⁻). This is a crucial step for efficient transmetalation to the palladium center. The morpholinomethyl substituent has a pKa of approximately 5.7, meaning the nitrogen is protonated and the molecule carries a positive charge in acidic or neutral media. An external base is required to not only deprotonate the boronic acid but also to ensure the morpholine nitrogen remains in its free, basic form if desired for solubility or other downstream applications.

  • Excessive Basicity & Protodeboronation: Conversely, a base that is too strong, especially in the presence of water, can accelerate the undesired side reaction of protodeboronation, where the C-B bond is cleaved, replacing the boronic acid with a hydrogen atom. This is a common failure mode. Strong bases like NaOH or KOH in aqueous solutions at elevated temperatures can promote this pathway, effectively destroying your starting material.

Troubleshooting Steps:

  • Evaluate Your Base's pKa: For Suzuki couplings, inorganic bases like K₂CO₃ (potassium carbonate) or Cs₂CO₃ (cesium carbonate) often provide a good balance of basicity to promote boronate formation without aggressively driving protodeboronation. K₃PO₄ (potassium phosphate) is another excellent choice, particularly for challenging couplings.

  • Consider an Organic Base: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, especially in non-aqueous conditions, though they are generally less effective at promoting the formation of the key boronate intermediate.

  • Optimize Base Equivalents: Start with 2-3 equivalents of the base. Using a large excess can unnecessarily increase the ionic strength and pH, potentially leading to side reactions or catalyst degradation.

FAQ 2: I am observing poor solubility of my this compound in common organic solvents. How does solvent choice impact this?

Answer:

The zwitterionic nature of this boronic acid is the primary reason for its challenging solubility profile. In its neutral form, it possesses both a polar, charged ammonium-boronate structure and a nonpolar phenyl ring. This makes it poorly soluble in both purely nonpolar solvents (like hexane or toluene) and sometimes even in polar aprotic solvents (like THF).

Troubleshooting & Optimization Workflow:

The key is to select a solvent system that can solvate both the ionic and organic parts of the molecule.

  • Solvent Mixtures are Key: A mixture of an organic solvent with a polar, often protic, co-solvent is typically required. Common successful mixtures include:

    • Dioxane/Water

    • Toluene/Ethanol/Water

    • Tetrahydrofuran (THF)/Water

    • Dimethoxyethane (DME)/Water

  • The Role of Water: Water plays a dual role. It helps dissolve the inorganic base and the ionic boronate species. However, an excess of water can promote protodeboronation, as mentioned in FAQ 1. The optimal ratio (e.g., 4:1 or 3:1 organic:water) must be determined empirically for your specific reaction.

  • Aprotic Polar Solvents: Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can also be effective due to their high polarity, but they can be difficult to remove during workup and may interfere with some catalysts at high temperatures.

The following diagram illustrates the decision-making process for solvent and base selection.

G cluster_start Experimental Goal: Suzuki Coupling cluster_reagent Reagent: this compound cluster_solvent Solvent System Selection cluster_base Base Selection cluster_outcome Reaction Outcome Start Select Aryl Halide & Catalyst System Reagent Consider Zwitterionic Nature (Poor Solubility) Start->Reagent Solvent_Choice Choose a Polar, Mixed Solvent System Reagent->Solvent_Choice Solvent_Options Examples: Dioxane/H₂O Toluene/EtOH/H₂O DME/H₂O Solvent_Choice->Solvent_Options Solvent_Check Is Reagent Soluble? Solvent_Choice->Solvent_Check Base_Choice Choose a Moderately Strong Inorganic Base Solvent_Check->Base_Choice Yes Adjust Adjust Solvent Ratio or Change Base Solvent_Check->Adjust No Base_Options Examples: K₂CO₃ Cs₂CO₃ K₃PO₄ Base_Choice->Base_Options Base_Check Risk of Protodeboronation? Base_Choice->Base_Check Success High Yield of Desired Product Base_Check->Success Low Failure Low Yield / Protodeboronation Base_Check->Failure High Failure->Adjust Adjust->Solvent_Choice Try new conditions

Caption: Workflow for selecting base and solvent in Suzuki couplings.

FAQ 3: My reaction is working, but I am seeing significant formation of a homocoupled (dimer) by-product of my aryl halide. How can I suppress this?

Answer:

Homocoupling of the aryl halide (Ar-X + Ar-X → Ar-Ar) is often a sign that the reductive elimination step (forming the desired Ar-Ar' product) is slow compared to competing side reactions within the catalytic cycle. This can be influenced by the solvent and base.

  • Solvent Polarity: Highly polar solvents can sometimes stabilize certain palladium intermediates that favor homocoupling pathways.

  • Base-Induced Decomposition: Certain bases can react with the palladium catalyst or intermediates, leading to the formation of Pd(0) species that can promote homocoupling.

Troubleshooting Steps:

  • Lower the Temperature: Running the reaction at a lower temperature can often slow down the rate of homocoupling relative to the desired cross-coupling.

  • Change the Solvent: If you are using a very polar solvent like DMF, consider switching to a less polar system like Dioxane/Water or Toluene/Ethanol to see if this disfavors the homocoupling pathway.

  • Add a Ligand: Ensure you are using an appropriate phosphine ligand for your palladium catalyst. A bulkier, more electron-donating ligand can accelerate the rate of reductive elimination, which is the product-forming step, thereby outcompeting the homocoupling side reaction.

Data Summary Table

For quick reference, the following table summarizes the properties of commonly used bases and solvents.

Base pKa of Conjugate Acid Typical Use & Comments
K₂CO₃10.3Workhorse base. Good for a wide range of substrates. Soluble in water.
Cs₂CO₃10.3More soluble in organic solvents than K₂CO₃. Often gives higher yields due to the "cesium effect".
K₃PO₄12.3A stronger base, very effective for electron-rich or sterically hindered aryl chlorides.
NaOH15.7Use with caution. High risk of protodeboronation, especially at high temperatures.
TEA10.8Organic base. Generally less effective for boronate formation. Used in anhydrous conditions.
Solvent Dielectric Constant (ε) Properties & Application Notes
Dioxane2.2Low polarity. Forms a good azeotrope with water. Common choice for Suzuki reactions.
Toluene2.4Nonpolar. Often used with a phase-transfer catalyst or alcohol co-solvent.
THF7.6Moderate polarity. Can be a good choice but has a lower boiling point.
DMF37High polarity. Excellent solvating power but can promote side reactions and is hard to remove.
Water80High polarity. Essential co-solvent for dissolving inorganic bases and boronate salts.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for a Suzuki-Miyaura coupling using this compound. It is designed to be a self-validating system where deviations from the expected outcome can be logically traced back to specific parameters.

Objective: Couple this compound with a generic aryl bromide (Ar-Br).

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (2-5 mol%)

  • K₂CO₃ (Potassium Carbonate) (2.5 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon source (for inert atmosphere)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 eq), this compound (1.2 eq), K₂CO₃ (2.5 eq), and Pd(PPh₃)₄ (0.02-0.05 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add dioxane and water in a 4:1 ratio (v/v) to the flask via syringe. The total solvent volume should be sufficient to achieve a concentration of the aryl bromide of approximately 0.1 M.

  • Degassing (Optional but Recommended): For sensitive substrates, the solvent mixture can be sparged with inert gas for 15-20 minutes before addition to the solids to remove dissolved oxygen.

  • Reaction: Place the sealed flask in a pre-heated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours. Look for the disappearance of the aryl bromide starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle, highlighting where base and solvent exert their influence.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar' L₂ OxAdd->Trans Transmetalation RedEl [Ar-Pd(II)-Ar'] L₂ Trans->RedEl RedEl->Pd0 Reductive Elimination ArAr Ar-Ar' RedEl->ArAr ArX Ar-X ArX->OxAdd Boronate Ar'-B(OH)₃⁻ Boronate->Trans BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) + H₂O Base->BoronicAcid

Caption: The Suzuki-Miyaura cycle with the critical base-mediated step.

Work-up procedures to remove boronic acid impurities from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reaction work-up procedures. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with removing boronic acid and related impurities from their reaction mixtures. Here, we provide in-depth, field-proven answers to common questions, troubleshooting advice for specific experimental issues, and detailed protocols to ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the removal of boronic acid impurities. The answers are structured to provide not only a solution but also the underlying chemical principles to empower your experimental design.

Q1: What is the simplest and most common method to remove a standard aryl boronic acid from a reaction mixture containing a neutral, organic-soluble product?

The most straightforward and widely used method is a basic aqueous wash (liquid-liquid extraction).

  • Expertise & Experience: Boronic acids are Lewis acids, but they behave as Brønsted acids with a pKa of around 9.[1] By washing your organic reaction mixture with a basic aqueous solution (e.g., 1M NaOH, 1M K₂CO₃), you deprotonate the boronic acid to form a water-soluble boronate salt (R-B(OH)₃⁻).[2] This salt then partitions into the aqueous layer, effectively separating it from your neutral product which remains in the organic phase. A typical procedure involves extracting the organic layer one to three times with the basic solution.[3]

  • Trustworthiness (Self-Validation): To confirm the removal of the boronic acid, you can spot the organic layer on a TLC plate against a standard of the starting boronic acid. The boronic acid spot should be significantly diminished or completely absent after the washes. For quantitative analysis, a small aliquot of the organic layer can be analyzed by HPLC or ¹H NMR.

Q2: My product contains an acidic functional group (e.g., a carboxylic acid or phenol). How can I remove boronic acid impurities without losing my product to the aqueous layer?

This is a common challenge where a simple basic wash is not selective. You have several effective options:

  • Option A: Sorbitol Extraction: This method leverages the unique ability of boronic acids to form reversible covalent complexes with diols.[1] By washing the reaction mixture with an aqueous solution of a polyol like sorbitol, the boronic acid is selectively pulled into the aqueous phase as a stable boronate-diol complex, leaving your acidic product in the organic layer.[4]

  • Option B: Solid-Phase Extraction (SPE) / Scavenger Resins: This is a highly effective and clean method. Resins functionalized with diol or N-methylglucamine groups (e.g., SiliaBond Diol or DEAM) are specifically designed to bind boronic acids.[5][6] You can either stir the resin with the crude reaction mixture and then filter, or pass the mixture through a pre-packed SPE cartridge. The boronic acid is sequestered by the resin, and your product is collected in the eluent.

  • Option C: Selective pH Adjustment: If the pKa of your product is significantly different from that of the boronic acid, a carefully controlled basic wash using a milder base (e.g., saturated aqueous NaHCO₃) might be possible. This requires careful monitoring of the pH to deprotonate the boronic acid without significantly deprotonating your product. This method is less robust and requires more optimization.[7]

Q3: I am struggling with removing boronic esters (e.g., pinacol esters) from my reaction. They are not acidic. What should I do?

Boronate esters are neutral and often co-elute with products in chromatography. The key is to first convert the ester back to the boronic acid.

  • Expertise & Experience: The most common approach is hydrolysis . Stirring the reaction mixture with an aqueous acid (e.g., 1M HCl) can hydrolyze the boronate ester to the corresponding boronic acid.[8] Once hydrolyzed, the resulting boronic acid can then be removed using one of the methods described above, such as a basic wash or a scavenger resin. Some esters can also be hydrolyzed under basic conditions.

  • Alternative Strategy: Transesterification with diethanolamine can be a very effective method. This reaction forms a crystalline diethanolamine-boronate adduct that often precipitates from nonpolar organic solvents like ether.[4][8] The precipitate can be removed by simple filtration, providing a clean separation.

Q4: Column chromatography is not separating my product from the boronic acid impurity. What can I do to improve the separation?

Boronic acids can be notoriously difficult to separate on standard silica gel, often leading to significant streaking.

  • Expertise & Experience: The streaking is due to the interaction of the acidic boronic acid with the slightly acidic silica surface. To mitigate this, you can modify your chromatography conditions:

    • Acidify the Mobile Phase: Adding a small amount of acetic acid or formic acid (0.1-1%) to your eluent can suppress the ionization of the boronic acid, leading to sharper peaks and better separation.[9]

    • Use Boric Acid-Treated Silica: Pre-treating the silica gel with a boric acid solution can improve the chromatography of boronate esters by reducing their decomposition and over-adsorption on the silica surface.[10]

    • Switch to a Different Stationary Phase: Neutral alumina can be a good alternative to silica gel for the purification of boronate esters, as it is less acidic.[9] For boronic acids, reverse-phase chromatography (C18) is often a very effective alternative, especially at a controlled pH.

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Explanation
Boronic acid is still present after multiple basic washes. 1. Insufficient Base: The amount or concentration of the base may be too low to fully deprotonate all the boronic acid. 2. Inefficient Mixing: Poor mixing between the organic and aqueous layers leads to incomplete extraction. 3. Product is also basic: If your product is a strong base, it may be neutralizing the wash solution.1. Increase Base Concentration/Volume: Use a higher concentration (e.g., 1-2M NaOH) or perform additional extractions.[3] 2. Ensure Vigorous Mixing: Shake the separatory funnel vigorously for at least 1-2 minutes during each wash. 3. Use a Scavenger Resin: Switch to a solid-phase scavenger which is unaffected by the basicity of your product.[6]
Significant product loss during the work-up. 1. Product is Water-Soluble: Your product may have some solubility in the aqueous wash solutions. 2. Product is Acidic/Basic: Your product is being extracted into the aqueous layer along with the boronic acid impurity. 3. Product Degradation: The pH of the wash may be causing decomposition of your product.1. Back-Extract: After the initial extraction, wash the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 2. Use a Selective Method: Employ a sorbitol wash or a scavenger resin that specifically targets the boronic acid.[4][6] 3. Use Milder Conditions: Try a weaker base (e.g., NaHCO₃) or buffer the wash solution.
TLC plate shows a long streak for the boronic acid. Strong Interaction with Silica: The acidic boronic acid is interacting strongly and irreversibly with the silica gel stationary phase.1. Modify Eluent: Add a small amount of acid (e.g., 1% acetic acid) to the mobile phase to suppress deprotonation.[9] 2. Use a Different TLC Plate: Try using alumina or reverse-phase (C18) TLC plates to see if separation improves, which can then guide your choice for column chromatography.
A new, unexpected spot appears on TLC after work-up. Deboronylation: The boronic acid functional group may have been cleaved from your desired product or starting material under the work-up conditions (e.g., strong acid or base).1. Confirm Identity: Isolate and characterize the new spot (e.g., by LC-MS) to confirm if it is the deboronated product. 2. Use Milder Work-up: Avoid harsh acidic or basic conditions. A scavenger resin or chromatography may be the gentlest purification methods.

Visualizing the Workflow

Decision Tree for Boronic Acid Removal

This diagram provides a logical workflow to help you select the most appropriate purification strategy based on the properties of your product.

G start Crude Reaction Mixture Containing Boronic Acid product_check Is the product acidic or base-sensitive? start->product_check basic_wash Perform Basic Aqueous Wash (e.g., 1M NaOH) product_check->basic_wash No selective_method Choose a Selective Method product_check->selective_method Yes check_purity1 Check Purity (TLC, NMR, LCMS) basic_wash->check_purity1 pure_product1 Pure Product check_purity1->pure_product1 Pure check_purity1->selective_method Impure scavenger Use Scavenger Resin (e.g., Diol, DEAM) selective_method->scavenger sorbitol Perform Sorbitol Aqueous Wash selective_method->sorbitol chromatography Column Chromatography (Modified Conditions) selective_method->chromatography check_purity2 Check Purity (TLC, NMR, LCMS) scavenger->check_purity2 sorbitol->check_purity2 chromatography->check_purity2 pure_product2 Pure Product check_purity2->pure_product2 Pure

Caption: Workflow for selecting a boronic acid purification method.

Mechanism of Basic Extraction

This diagram illustrates how a basic wash converts a boronic acid into a water-soluble boronate salt.

G cluster_org Organic Phase cluster_aq Aqueous Phase BA R-B(OH)₂ (Boronic Acid) Organic Soluble OH + NaOH (aq) BA->OH BS R-B(OH)₃⁻ Na⁺ (Boronate Salt) Water Soluble OH->BS Deprotonation & Phase Transfer

Caption: Phase transfer of boronic acid during basic extraction.

Detailed Protocols

Protocol 1: General Purpose Basic Aqueous Wash

Application: For removing boronic acid impurities from neutral, water-insoluble products.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of 1M sodium hydroxide (NaOH) solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 3-4) one or two more times to ensure complete removal.

  • Neutralization & Brine Wash: Wash the organic layer with water, followed by a saturated sodium chloride (brine) solution to remove residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Validation: Confirm the absence of boronic acid by TLC, ¹H NMR, or LC-MS analysis.[11][12][13]

Protocol 2: Purification using a Boronic Acid Scavenger Resin

Application: For sensitive substrates or when basic/acidic washes are not viable.

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., THF, DCM, or ACN).

  • Resin Addition: Add the boronic acid scavenger resin (e.g., SiliaBond Diol) to the solution. A typical loading is 3-5 equivalents relative to the theoretical amount of residual boronic acid.

  • Incubation: Stir the suspension at room temperature. Reaction time can vary from 1 to 16 hours. Monitor the removal of the boronic acid from the solution by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the filtered resin with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Validation: Analyze the final product to confirm the absence of the boronic acid impurity.

References

Validation & Comparative

A Comprehensive Guide to the Analytical Quality Control of 4-(Morpholinomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Morpholinomethyl)phenylboronic acid is a versatile bifunctional molecule increasingly utilized in medicinal chemistry and materials science. As a key building block in Suzuki-Miyaura cross-coupling reactions, its purity is paramount to ensuring the yield, reproducibility, and safety of subsequent synthetic steps and final products, particularly in drug development. The inherent reactivity of the boronic acid moiety, including its propensity to form cyclic anhydrides (boroxines) or undergo protodeboronation, presents unique analytical challenges.[1]

This guide provides an in-depth comparison of the principal analytical methods for the comprehensive quality control of this compound. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The objective is to equip the reader with the knowledge to build a robust, multi-faceted analytical strategy, ensuring the quality and consistency of this critical reagent. The techniques evaluated include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Titrimetry, and Gas Chromatography (GC).

Chapter 1: Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)

HPLC stands as the cornerstone for assessing the purity and potency (assay) of non-volatile active pharmaceutical ingredients (APIs) and intermediates.[2] Its ability to separate the main component from structurally similar impurities makes it an indispensable tool for developing stability-indicating methods.

Scientific Rationale & Methodological Comparison

The primary challenge in analyzing boronic acids by reversed-phase (RP) HPLC is managing their stability on-column.[3] The aqueous mobile phases can promote the hydrolysis of related boronate esters (a common, more stable precursor) or degradation of the acid itself.[4] Therefore, method development must focus on achieving a delicate balance between resolution and analyte stability.

  • Reversed-Phase HPLC (RP-HPLC): This is the most prevalent technique. Separation is based on the hydrophobic partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. For this compound, the phenyl ring provides the necessary hydrophobicity for retention.

  • Column Selection: The choice of column is critical. Modern columns with low silanol activity are preferred to minimize secondary interactions and peak tailing. An XSelect Premier HSS T3 or equivalent column can provide excellent resolution for various boronic acids by offering a good balance of retention for both polar and non-polar analytes.

  • Mobile Phase Optimization: A systematic approach is crucial.[5] Screening both low pH (e.g., 0.1% Formic Acid) and high pH mobile phases is recommended. Low pH ensures the morpholino group is protonated and the boronic acid is neutral, which can yield sharp peaks. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and different selectivity. The use of buffers like ammonium acetate can improve peak shape and is compatible with mass spectrometry.[6]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to separate this compound from its potential process impurities and degradation products.

  • Instrumentation:

    • HPLC or UHPLC system with a Photodiode Array (PDA) or UV detector.[5]

  • Chromatographic Conditions:

    • Column: XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm (or equivalent).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 10 minutes, hold at 60% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 0.1 mg/mL stock solution. This diluent choice minimizes analyte degradation prior to injection.

  • Analysis & Calculation:

    • Inject the standard and sample solutions.

    • Calculate the purity using the area normalization method. For assay, use a certified reference standard for external calibration.[7]

Data Presentation: Typical Method Performance
ParameterTypical ValuePurpose
Linearity (R²) > 0.999Ensures a proportional response across a range of concentrations.
LOD ~0.1 µg/mLDefines the lowest concentration that can be reliably detected.[6]
LOQ ~1.0 µg/mLDefines the lowest concentration that can be accurately quantified.[6]
Precision (%RSD) < 2.0%Demonstrates the repeatability and reproducibility of the method.[6]

Visualization: HPLC Method Development Workflow

G start Define Analytical Goal (Purity, Assay) col_screen Column Screening (C18, C8, T3) start->col_screen ph_screen pH Screening (Low pH: Formic Acid Neutral pH: Acetate Buffer) col_screen->ph_screen org_screen Organic Modifier Screening (Acetonitrile vs. Methanol) ph_screen->org_screen grad_opt Gradient Optimization org_screen->grad_opt eval Evaluate Peak Shape, Resolution, Run Time grad_opt->eval pass Method Validation eval->pass Criteria Met fail Re-evaluate Parameters eval->fail Criteria Not Met fail->col_screen

Caption: A systematic workflow for HPLC method development.

Chapter 2: Structural Confirmation and Absolute Purity by NMR Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide definitive structural elucidation. For quality control, it serves not only to confirm the identity of this compound but also to determine its absolute purity via Quantitative NMR (qNMR).

Scientific Rationale & Methodological Comparison
  • ¹H NMR: This is the primary technique for confirming the molecular structure. The number of signals, their splitting patterns (multiplicity), and their integration values provide a detailed map of the proton environment. It is highly effective for identifying and quantifying organic impurities with unique proton signals.

  • ¹¹B NMR: Boron-11 is a quadrupolar nucleus that is 100% naturally abundant, making ¹¹B NMR a highly specific tool. It provides direct information about the coordination state of the boron atom. A sp²-hybridized boronic acid gives a broad signal at a higher chemical shift, while a sp³-hybridized boronate ester or borate complex appears as a sharper signal at a lower chemical shift.[8] This makes it exceptionally useful for studying equilibria, such as complexation with diols or hydrolysis.[8]

  • Quantitative NMR (qNMR): This technique determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[2] It is a primary ratio method that does not require a reference standard of the analyte itself, making it ideal for certifying in-house standards.

Experimental Protocol: ¹H qNMR for Absolute Purity
  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher).

  • Materials:

    • Analyte: this compound.

    • Internal Standard (IS): Maleic acid (certified reference material).

    • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the analyte and ~10 mg of the internal standard into the same vial. Record weights precisely.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation and accurate integration.

    • Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio (>250:1).

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of IS.

Chapter 3: Identification and Trace Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for unequivocal identity confirmation and for the detection and identification of trace-level impurities.

Scientific Rationale & Methodological Comparison
  • LC-MS: Coupling liquid chromatography with mass spectrometry is the gold standard for impurity profiling. It leverages the separation power of HPLC with the sensitive and specific detection of MS. Ultra-high performance liquid chromatography (UHPLC) coupled with MS can provide extremely rapid and sensitive analyses, with detection limits in the pg/mL range.[6][9]

  • GC-MS: This technique is ideal for analyzing volatile and semi-volatile compounds. For non-volatile analytes like boronic acids, derivatization (e.g., silylation) is often required to increase volatility and thermal stability.[2] It is particularly useful for identifying volatile organic impurities or residual solvents.

Key Considerations
  • Ionization: Electrospray ionization (ESI) is the most common technique for LC-MS analysis of polar molecules like this compound. It can be run in positive ion mode, which would protonate the morpholine nitrogen, or negative ion mode, which would form an adduct with the boronic acid moiety.

  • Expected Fragmentation: In positive ion ESI-MS/MS, the protonated molecule [M+H]⁺ would have an m/z of 222.1. Key fragment ions would likely arise from the cleavage of the benzylic C-N bond, resulting in a tropylium-like ion or a fragment corresponding to the protonated morpholine.

Visualization: Relationship Between Separation and Detection

G cluster_0 Separation Techniques cluster_1 Detection Technique cluster_2 Hyphenated Techniques HPLC HPLC (High-Performance Liquid Chromatography) LCMS LC-MS (Purity, Impurity ID) HPLC->LCMS GC GC (Gas Chromatography) GCMS GC-MS (Volatile Impurity ID) GC->GCMS MS MS (Mass Spectrometry) MS->LCMS MS->GCMS

Caption: The synergistic coupling of chromatography and mass spectrometry.

Chapter 4: Assay by Titrimetry - A Classic Approach

While modern chromatographic and spectroscopic methods are dominant, classical titrimetry remains a valuable, low-cost technique for determining the assay of acidic or basic substances.

Scientific Rationale

Boric acid and its organic derivatives are very weak Lewis acids (pKa > 9), making their direct titration with a strong base infeasible due to the lack of a sharp endpoint.[10][11] However, the addition of a polyol, such as D-mannitol, results in the formation of a bidentate ester complex.[12] This complex is a significantly stronger Brønsted acid that can be accurately and precisely titrated with sodium hydroxide.[13] The reaction liberates one proton equivalent, allowing for straightforward stoichiometric calculation.

Experimental Protocol: Potentiometric Titration with Mannitol
  • Instrumentation:

    • Autotitrator or manual burette with a pH meter and a combination pH electrode.[13]

  • Reagents:

    • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH).

    • Reagent: D-Mannitol.

    • Sample: this compound.

  • Procedure:

    • Accurately weigh ~150 mg of the analyte into a beaker.

    • Dissolve in ~50 mL of deionized, CO₂-free water. The morpholino group aids water solubility.

    • Add an excess of D-mannitol (e.g., 2-3 g) and stir until dissolved.

    • Titrate with standardized 0.1 M NaOH, recording the pH value after each addition of titrant.

    • The endpoint is the inflection point of the titration curve, which can be determined using the first or second derivative of the plot.[14]

  • Calculation:

    • The assay is calculated based on the volume of NaOH consumed to reach the equivalence point.

Chapter 5: Analysis of Residual Solvents by Gas Chromatography (GC)

Residual solvents are trace-level organic volatiles remaining from the manufacturing process. As they have no therapeutic benefit and can be toxic, their levels are strictly controlled according to ICH guidelines.[15][16]

Scientific Rationale

GC is the ideal technique for separating and quantifying volatile compounds.[7] Headspace GC (HS-GC) is the preferred method for residual solvent analysis in pharmaceuticals.[17] In HS-GC, the sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (the "headspace"). An aliquot of this gas is then injected into the GC, preventing non-volatile matrix components from contaminating the system.

Experimental Protocol: Headspace GC (based on USP <467>)
  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.[18]

  • Chromatographic Conditions:

    • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent G43 phase).

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: 40 °C (hold 20 min), ramp to 240 °C at 10 °C/min, hold 20 min.

    • Injector Temperature: 140 °C.

    • Detector Temperature: 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 60 min.

  • Sample Preparation:

    • Accurately weigh ~100 mg of this compound into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable solvent (e.g., DMSO) that dissolves the sample but does not interfere with the analysis.

    • Crimp the vial securely.

  • Analysis:

    • Analyze the sample against a standard solution containing the expected residual solvents at their specified limits.

Visualization: Decision Tree for GC Method Selection

G start Analyte Type? volatile Volatile / Semi-Volatile (e.g., Residual Solvents) start->volatile Volatile non_volatile Non-Volatile (e.g., Boronic Acid Assay) start->non_volatile Non-Volatile hs_gc Use Headspace GC (HS-GC) volatile->hs_gc derivatize Derivatization Required? non_volatile->derivatize direct_gc Use Direct Injection GC derivatize->direct_gc Yes no_gc GC is Not Suitable (Use HPLC or other methods) derivatize->no_gc No

Caption: A decision-making flowchart for applying GC techniques.

Comparative Summary and Integrated Strategy

No single analytical method can provide a complete quality profile of this compound. A combination of orthogonal techniques is required for a robust quality control strategy.

TechniquePrimary PurposeSelectivitySensitivityThroughputKey StrengthKey Limitation
HPLC-UV Purity, Assay, StabilityHighModerateHighExcellent for separating related impurities.Can be challenging to differentiate from boroxine anhydride.[1]
qNMR Identity, Absolute PurityVery HighLowLowPrimary method for purity without a specific reference standard.Requires expensive equipment and specialized expertise.
LC-MS Identity, Impurity IDVery HighVery HighHighUnambiguous identification of unknown impurities.[6]Quantitative response can be variable without isotope-labeled standards.
Titrimetry AssayLowLowModerateInexpensive, accurate, and based on fundamental stoichiometry.Not stability-indicating; titrates any acidic impurity.
HS-GC-FID Residual SolventsHighHighHighGold standard for volatile impurities; avoids matrix effects.[17]Only applicable to volatile and thermally stable compounds.

Recommended Integrated Strategy:

  • Identity: Use ¹H NMR and LC-MS to confirm the structure and molecular weight unequivocally.

  • Purity & Impurities: Employ a validated, stability-indicating HPLC-UV method for routine analysis of purity and related substances.

  • Assay: Use the HPLC-UV method with a qualified reference standard. For primary standard certification, qNMR is the method of choice. Titrimetry can serve as a valuable, orthogonal cross-check.

  • Residual Solvents: Implement the HS-GC-FID method as described in pharmacopeias like USP <467>.

This comprehensive approach ensures that every batch of this compound meets the stringent quality requirements for its intended high-stakes applications.

References

A Comparative Guide to the Reactivity of 4-(Morpholinomethyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the judicious selection of building blocks for complex molecule synthesis is a critical determinant of success. Among the myriad of reagents available for carbon-carbon bond formation, boronic acids have distinguished themselves as versatile and indispensable partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This guide provides an in-depth comparative analysis of the reactivity of 4-(Morpholinomethyl)phenylboronic acid, a compound of significant interest due to its unique structural features, against other commonly employed phenylboronic acids. By examining the interplay of electronic and steric effects, supported by representative experimental data, this document aims to equip researchers with the insights necessary for informed substrate selection and reaction optimization.

Introduction to this compound: A Privileged Scaffold in Medicinal Chemistry

This compound is a bifunctional molecule that incorporates a reactive boronic acid moiety and a morpholine group, a well-established privileged structure in medicinal chemistry.[2] The presence of the morpholine ring often imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and metabolic stability. Consequently, this compound serves as a valuable building block in the synthesis of a wide array of biologically active compounds and complex organic materials.[3][4] Its utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the construction of biaryl and heteroaryl structures.[5]

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and is significantly influenced by the nature of the boronic acid.[6]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B R¹-Pd(II)L-X A->B Oxidative Addition (R¹-X) C R¹-Pd(II)L-OR B->C Metathesis (Base) D R¹-Pd(II)L-R² C->D Transmetalation (R²-B(OH)₂) D->A Reductive Elimination (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity Analysis: The Influence of Substituents

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is profoundly influenced by the electronic and steric nature of the substituents on the phenyl ring.

  • Electronic Effects: Electron-donating groups (EDGs) on the phenyl ring increase the electron density on the boron-bearing carbon, enhancing its nucleophilicity and generally accelerating the transmetalation step.[7] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can slow down transmetalation.[8]

  • Steric Effects: Bulky substituents, particularly in the ortho position, can hinder the approach of the boronic acid to the palladium center, thereby impeding the transmetalation step and reducing the reaction rate.[1]

The 4-(morpholinomethyl) substituent presents a nuanced electronic profile. The nitrogen atom of the morpholine ring can act as a Lewis base, potentially coordinating with the palladium catalyst. The morpholinomethyl group as a whole is generally considered to be weakly electron-withdrawing due to the inductive effect of the nitrogen atom.

To contextualize the reactivity of this compound, we will compare it with two benchmark compounds: 4-methoxyphenylboronic acid (a strong EDG) and 4-carboxyphenylboronic acid (a moderate EWG).

Boronic AcidSubstituent TypeExpected ReactivityRepresentative Yield (%) [a]
4-Methoxyphenylboronic acidStrong Electron-DonatingHigh95%[7]
This compound Weakly Electron-WithdrawingModerate to High~85-90% (Estimated)
4-Carboxyphenylboronic acidModerate Electron-WithdrawingModerate78%[9]

[a] Yields are representative and can vary significantly based on the specific aryl halide, catalyst, ligand, base, and solvent system used.

The morpholinomethyl group's weakly electron-withdrawing nature would suggest a slightly lower reactivity compared to strongly electron-donating counterparts. However, its potential to coordinate with the palladium center through the nitrogen atom could modulate the catalytic activity. It is hypothesized that this compound will exhibit robust reactivity, likely falling between that of boronic acids with strongly donating and moderately withdrawing groups.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction. Optimization of conditions is often necessary for specific substrates.

Experimental_Workflow start Start reagents Combine Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Base (e.g., K₂CO₃, 2.0 eq), and Solvent (e.g., Toluene/H₂O) start->reagents degas Degas the reaction mixture (e.g., by bubbling with N₂ or Ar for 15-20 min) reagents->degas catalyst Add Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) degas->catalyst heat Heat the reaction mixture (e.g., 80-100 °C) under inert atmosphere catalyst->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor workup Cool to room temperature, perform aqueous workup, and extract with an organic solvent monitor->workup purify Dry the organic layer, concentrate, and purify the crude product (e.g., by column chromatography) workup->purify end Characterize the final product purify->end

References

A Head-to-Head Comparison: 4-(Morpholinomethyl)phenylboronic Acid vs. Its Pinacol Ester in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scalability of this powerful transformation. Among the vast array of available reagents, those bearing the 4-(morpholinomethyl)phenyl scaffold are of particular interest. The morpholine moiety is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals, making these boronic acid derivatives valuable building blocks for novel therapeutics.[1]

This guide provides a comprehensive, data-driven comparison between 4-(Morpholinomethyl)phenylboronic acid and its corresponding pinacol ester, 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine. We will delve into their fundamental differences in stability, solubility, and reactivity, supported by experimental protocols and field-proven insights to empower researchers, scientists, and drug development professionals to make the most informed reagent choice for their specific synthetic challenges.

I. Structural and Physicochemical Properties: The Foundation of Performance

The primary difference between the two compounds lies in the group attached to the boron atom. The free boronic acid possesses two hydroxyl (-OH) groups, while the pinacol ester features a cyclic diether linkage derived from pinacol. This seemingly subtle structural change has profound implications for their physical and chemical behavior.

G cluster_acid This compound cluster_ester This compound Pinacol Ester a_struct e_struct

Caption: Chemical structures of the boronic acid and its pinacol ester.

Table 1: Physicochemical Property Comparison

PropertyThis compoundThis compound Pinacol Ester
CAS Number 279262-23-6[1]364794-79-6[2]
Molecular Formula C₁₁H₁₆BNO₃[1]C₁₇H₂₆BNO₃[2]
Molecular Weight 221.06 g/mol [1]303.20 g/mol
Typical Form Solid[]Solid
Melting Point Not consistently reported85-89 °C
Solubility Good solubility in polar solvents.[4]Generally higher solubility in common organic solvents.[5][6]
Stability Prone to dehydration to form boroxines; susceptible to protodeboronation.[7]Significantly more stable; sterically shielded boron atom reduces decomposition pathways.[8][9]
A Deeper Dive into Stability

The enhanced stability of the pinacol ester is arguably its most significant advantage.[8][9] Free boronic acids, particularly in solution or upon prolonged storage, have a propensity to undergo trimerization via dehydration to form cyclic anhydrides known as boroxines. This process alters the reagent's stoichiometry and can lead to inconsistent reactivity.

Furthermore, the C-B bond of boronic acids is susceptible to cleavage under various conditions, a process known as protodeboronation, which results in the formation of an undesired Ar-H byproduct.[10] The pinacol ester form offers substantial protection against these degradation pathways. The bulky methyl groups on the pinacol moiety sterically shield the electron-deficient boron center from attack by water or other nucleophiles, rendering the molecule more robust for handling, purification, and storage.[8][11] This stability makes pinacol esters ideal for multi-step syntheses where the boron moiety must endure various reaction conditions.[8][12]

However, it is a common misconception that esterification universally imparts greater stability. Recent studies have shown this relationship to be highly nuanced and dependent on pH and reaction conditions.[13][14] In some cases, hydrolysis of the ester to the boronic acid can be a prelude to protodeboronation.[13][14]

Solubility Profile

Experimental studies comparing phenylboronic acid and its pinacol ester have shown that the ester form generally exhibits superior solubility across a range of common organic solvents like chloroform, acetone, and ethers.[5][6] While the free this compound is noted for its good solubility in polar solvents,[4] the enhanced solubility of its pinacol ester in less polar media provides greater flexibility in choosing reaction solvents, which can be critical for optimizing reaction outcomes.

II. Performance in Suzuki-Miyaura Cross-Coupling

The ultimate test of these reagents lies in their performance in the Suzuki-Miyaura reaction. The choice between the acid and the ester directly impacts the reaction kinetics, required conditions, and overall efficiency.

SuzukiCycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X (Ln) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar' (Ln) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArX Ar-X ArX->OxAdd Boron Ar'-B(OR)₂ Boron->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Critical Transmetalation Step

The key mechanistic divergence between the two reagents occurs at the transmetalation step. For the reaction to proceed, the organic group must be transferred from the boron atom to the palladium center.

  • Boronic Acid: It is widely accepted that the boronic acid, upon activation by a base, forms a boronate species [Ar-B(OH)₃]⁻ which is highly nucleophilic and readily undergoes transmetalation. This often results in faster reaction kinetics.[15]

  • Pinacol Ester: The pathway for pinacol esters is more debated. The steric bulk of the pinacol group can slow down the rate of transmetalation.[16] One common pathway involves the in-situ hydrolysis of the ester back to the free boronic acid, which then proceeds as described above. This hydrolysis can be the rate-determining step of the overall reaction. However, evidence also exists for direct transmetalation from the boronate ester under certain conditions.

In a nickel-catalyzed Suzuki-Miyaura coupling study, arylboronic acid was found to be the most reactive among four different boron species, including pinacol boronate.[17] This higher intrinsic reactivity of the free acid can be advantageous, potentially allowing for lower catalyst loadings or milder reaction temperatures.

Reaction Fidelity and Reproducibility

While the boronic acid may be more reactive, its inherent instability can be a double-edged sword. The formation of boroxines and byproducts from protodeboronation can lead to lower isolated yields and complicate product purification.

The superior stability of the pinacol ester often translates to cleaner reaction profiles and more consistent, reproducible yields.[9] This is particularly crucial in the later stages of a complex synthesis, where maximizing the yield of a precious intermediate is paramount.[16] For this reason, pinacol esters are frequently the reagent of choice in pharmaceutical process development and manufacturing.

III. Experimental Protocol: A Head-to-Head Suzuki-Miyaura Coupling

To provide a practical framework for comparison, the following protocol outlines a parallel experiment to couple both boron reagents with a model aryl bromide.

Objective: To compare the reaction efficiency (yield, purity) of this compound and its pinacol ester in a Suzuki-Miyaura cross-coupling with 4-bromoanisole.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_analysis Analysis start Prepare two reaction vials reagents Add Pd catalyst, ligand, base, and 4-bromoanisole start->reagents boron_add Add Boronic Acid to Vial A reagents->boron_add ester_add Add Pinacol Ester to Vial B reagents->ester_add degas Degas and add solvent boron_add->degas ester_add->degas heat Heat at 80°C, monitor by TLC/LC-MS degas->heat workup Aqueous workup and extraction heat->workup purify Purify via column chromatography workup->purify characterize Characterize product (NMR, MS) purify->characterize compare Compare Yield & Purity characterize->compare

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling reaction.

Materials & Reagents:
  • This compound

  • This compound pinacol ester

  • 4-Bromoanisole

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃), 2M aqueous solution

  • Toluene

  • Ethanol

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:
  • Vial A (Boronic Acid): To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Vial B (Pinacol Ester): To a second identical vial, add this compound pinacol ester (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Reaction Setup: Cap both vials with septa. Evacuate and backfill each vial with argon or nitrogen gas three times.

  • Solvent/Base Addition: To each vial, add toluene (5 mL), ethanol (1 mL), and 2M aqueous K₂CO₃ (2 mL).

  • Reaction: Place both vials in a preheated oil bath at 80 °C. Stir vigorously and monitor the reaction progress by TLC or LC-MS every hour.

  • Workup: Upon completion (disappearance of 4-bromoanisole), cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product from each reaction using silica gel column chromatography. Determine the mass of the pure product to calculate the yield and assess purity by ¹H NMR and LC-MS.

Expected Results

Table 2: Anticipated Experimental Outcome

ParameterReaction A (Boronic Acid)Reaction B (Pinacol Ester)Rationale
Reaction Time 1-2 hours2-4 hoursThe free boronic acid is generally more reactive and transmetalates faster. The ester may require hydrolysis first.
Crude Purity ModerateHighThe ester's stability leads to fewer side products (e.g., from protodeboronation), resulting in a cleaner crude mixture.
Isolated Yield 75-85%80-90%Although slower, the cleaner reaction profile of the ester often results in a higher isolated yield of the desired product.
Purification Ease ModerateEasyThe cleaner crude product from the ester reaction simplifies chromatographic purification.

IV. Conclusion and Practical Recommendations

The choice between this compound and its pinacol ester is not a matter of one being definitively "better," but rather a strategic decision based on the specific goals of the synthesis. The trade-offs are clear and allow for tailored selection.

Table 3: Summary of Key Differences and Recommendations

FeatureThis compoundThis compound Pinacol Ester
Stability & Shelf-Life LowerHigher
Handling & Purification More ChallengingEasier
Reaction Rate Generally Faster Generally Slower
Reproducibility ModerateHigh
Atom Economy Higher Lower
Cost Often LowerOften Higher
Ideal Use Case Rapid screening, early-stage synthesis, cost-sensitive projects.Late-stage functionalization, complex multi-step synthesis, process development, reactions requiring high fidelity and reproducibility.

Final Recommendation:

  • For exploratory chemistry, initial route scouting, and situations where rapid results are prioritized , the higher reactivity of This compound makes it an excellent starting point.

  • For late-stage, high-value syntheses, process scale-up, and any application where reproducibility, purity, and yield are paramount , the superior stability, handling, and reliability of the pinacol ester make it the unequivocally superior choice. Its robustness ensures that the valuable boron functionality is delivered intact to the crucial coupling step, maximizing the return on investment in a complex synthetic sequence.

V. References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. Retrieved from Google Search.

  • Santa Cruz Biotechnology. (n.d.). Boronic Esters. SCBT. Retrieved from Google Search.

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(20), 8492-8502.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acid Pinacol Esters in Advanced Organic Synthesis. Retrieved from Google Search.

  • ACS Figshare. (2012). Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki–Miyaura Cross-Coupling with Aryl Mesylates and Sulfamates. The Journal of Organic Chemistry. Retrieved from Google Search.

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Retrieved from Google Search.

  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1238-1252.

  • Matteson, D. S. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. Retrieved from Google Search.

  • Melchiorre, P., et al. (2016). Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow. Angewandte Chemie International Edition, 55(42), 13215-13219.

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814-14826.

  • Domańska-Babul, W., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824.

  • Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 315-342.

  • Fu, Z., et al. (2020). Comparison of reactivity of different boron reagents. ResearchGate. Retrieved from Google Search.

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. Retrieved from Google Search.

  • Snieckus, V., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(16), 4068-4071.

  • Domańska-Babul, W., et al. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Retrieved from Google Search.

  • Vulcanchem. (n.d.). This compound. Retrieved from Google Search.

  • Achilli, C., et al. (n.d.). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. Retrieved from Google Search.

  • Domańska-Babul, W., et al. (2020). Solubility temperatures of pinacol ester of phenylboronic acid (2) as a... ResearchGate. Retrieved from Google Search.

  • Organic Syntheses Procedure. (n.d.). boronic esters. Retrieved from Google Search.

  • Chem-Impex. (n.d.). This compound. Retrieved from Google Search.

  • Foxboro. (n.d.). 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester, min 97%, 100 grams. Retrieved from Google Search.

  • Sigma-Aldrich. (n.d.). 3-(4-Morpholinomethyl)phenylboronic acid, pinacol ester hydrochloride. Retrieved from Google Search.

  • Sigma-Aldrich. (n.d.). 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester 97%. Retrieved from Google Search.

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from Google Search.

  • Gryko, D. T., et al. (2013). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Journal of Porphyrins and Phthalocyanines, 17(08n09), 834-841.

  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Retrieved from Google Search.

  • Zhang, K., et al. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Retrieved from Google Search.

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from Google Search.

  • BOC Sciences. (n.d.). [4-(morpholinomethyl)phenyl]boronic acid. Retrieved from Google Search.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling with 4-Biphenylboronic Acid Pinacol Ester from a Trusted China Supplier. Retrieved from Google Search.

  • Crescent Chemical Company. (n.d.). 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester. Retrieved from Google Search.

  • ResearchGate. (n.d.). Synthesis of (Azidomethyl)phenylboronic Acids. Retrieved from Google Search.

  • Frontier Specialty Chemicals. (n.d.). 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester. Retrieved from Google Search.

References

A Senior Application Scientist's Guide to Analyzing 4-(Morpholinomethyl)phenylboronic Acid Reaction Products: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and drug development professionals, the robust analysis of reaction mixtures is paramount to ensuring purity, yield, and safety. 4-(Morpholinomethyl)phenylboronic acid is a key building block in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to modern drug discovery. However, the analysis of this compound and its reaction products presents unique challenges due to the inherent chemical nature of boronic acids.

This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the characterization of reaction products involving this compound. We will delve into the causality behind experimental choices, provide validated protocols, and offer expert recommendations to help you select the optimal method for your specific analytical needs.

The Analytical Challenge: The Duality of Boronic Acids

The primary challenge in analyzing boronic acids stems from their chemical equilibrium and reactivity.

  • Dehydration to Boroxines : Phenylboronic acids can undergo reversible dehydration to form cyclic trimers known as boroxines.[1][2][3] This equilibrium, influenced by solvent, concentration, and temperature, means that a single pure compound can present as two different species in solution, complicating chromatographic analysis. The formation of boroxine is an entropically driven process, often favored at higher temperatures.[1][3]

  • Hydrolytic Instability of Esters : While boronic acids can be protected as esters (e.g., pinacol esters) to improve stability and utility in reactions, these esters are susceptible to hydrolysis back to the boronic acid, especially under typical reversed-phase HPLC conditions.[4][5]

  • Polarity and Thermal Instability : Boronic acids are polar and non-volatile, making direct GC analysis unsuitable.[6] They require derivatization to increase volatility and thermal stability, adding a step to the workflow that must be carefully controlled.

  • Metabolic Instability : For drug development professionals, it's crucial to note that boronic acids can be metabolically unstable, undergoing oxidative deboronation.[7]

These factors demand carefully designed analytical methods to ensure that the chromatographic data accurately reflects the composition of the reaction mixture.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is often the workhorse for monitoring reaction progress and quantifying components in complex mixtures due to its versatility and non-destructive nature.[8][9] For boronic acids, a reversed-phase (RP-HPLC) approach is most common.

Expertise in Action: Designing the HPLC Method

The goal is to develop a method that provides a stable, reproducible separation of the polar boronic acid, its less polar reaction products, and potential byproducts.

  • Column Selection : The choice of stationary phase is critical. Columns with low silanol activity are preferred to minimize on-column hydrolysis of any boronate ester intermediates.[5][10] A C18 column, such as a Waters XTerra™ MS C18 or an Agilent Zorbax Eclipse XDB C18, provides excellent hydrophobic retention for the aromatic components of the reaction.[5]

  • Mobile Phase Strategy : Mobile phase pH is a powerful tool. At a pH below the pKa of the boronic acid group (typically ~8-9), the compound will be neutral, enhancing retention on a C18 column. Using a buffered mobile phase (e.g., with formic acid or ammonium hydroxide) is essential for reproducible retention times and good peak shape.[11] Acidic modifiers like formic acid can, however, sometimes increase the rate of on-column hydrolysis of ester intermediates.[5]

  • Sample Diluent : To prevent hydrolysis before injection, a non-aqueous, aprotic diluent such as acetonitrile or THF is highly recommended over methanol or aqueous solutions.[5][6]

Validated HPLC Protocol for Reaction Monitoring

This protocol is designed for monitoring a typical Suzuki coupling reaction.

  • Sample Preparation :

    • At specified time points, withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting it into 950 µL of acetonitrile in a 2 mL HPLC vial. This prevents further reaction and stabilizes the analytes.

    • If necessary, filter the sample through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions :

    • Instrument : Arc™ HPLC System or equivalent.

    • Column : Waters XSelect™ Premier HSS T3 (2.5 µm, 4.6 x 100 mm) or equivalent.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : Acetonitrile.

    • Gradient : 5% B to 95% B over 10 minutes.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 35 °C.

    • Injection Volume : 2 µL.

    • Detection : UV/DAD at 254 nm.

This method provides a robust separation of starting materials from the coupled product, allowing for accurate quantification of reaction conversion and impurity profiling.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled sensitivity and specificity for the identification of volatile and semi-volatile compounds. For boronic acids, its application is entirely dependent on a crucial pre-analytical step: derivatization .

Expertise in Action: The Necessity of Derivatization

The goal of derivatization is to convert the polar, non-volatile boronic acid into a thermally stable, volatile derivative suitable for GC analysis. Phenylboronic acid (PBA) itself is often used as a derivatizing agent for diols, forming stable cyclic boronate esters.[12][13] For analyzing the boronic acid analyte itself, silylation is a common and effective strategy.

  • Derivatizing Agent : N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent that efficiently converts the -B(OH)₂ group into a -B(OTMS)₂ group, significantly increasing volatility.

  • Reaction Conditions : The derivatization reaction must be quantitative and reproducible. This is typically achieved by heating the sample with the reagent in a sealed vial to drive the reaction to completion.

Validated GC-MS Protocol for Impurity Identification

This protocol is designed to identify trace volatile impurities and confirm the identity of reaction products.

  • Sample Preparation & Derivatization :

    • Withdraw an aliquot (e.g., 100 µL) of the reaction mixture and evaporate the solvent under a gentle stream of nitrogen.

    • To the dry residue, add 200 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions :

    • Instrument : Agilent GC/MSD or equivalent.

    • Column : DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature : 250 °C (Use a liner with glass wool).[14]

    • Carrier Gas : Helium, constant flow at 1.2 mL/min.

    • Oven Program : Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

    • MS Transfer Line : 280 °C.

    • Ion Source : 230 °C.

    • Mass Range : m/z 40-550.

This method is highly effective for identifying byproducts such as homocoupled species or fragments from starting materials. The mass spectrum provides definitive structural information.

Comparative Analysis: HPLC vs. GC-MS

Parameter HPLC-UV/DAD GC-MS
Analyte Suitability Direct analysis of polar & non-polar compounds. Ideal for reaction monitoring.Requires volatile, thermally stable compounds. Derivatization is mandatory for boronic acids.
Sample Preparation Simple "dilute and shoot" approach.[15]Multi-step: solvent evaporation followed by chemical derivatization.
Primary Application Quantitative analysis of major components (reactants, products), purity assessment.Qualitative identification of trace impurities, structural confirmation via mass spectra.[16]
Sensitivity Good (µg/mL range).Excellent (pg/mL to ng/mL range).[16]
Selectivity Based on chromatographic retention and UV spectrum. Co-elution can be an issue.Based on chromatographic retention and unique mass fragmentation patterns. Highly specific.
Analysis Time Typically 10-20 minutes per sample.Longer due to sample prep, but GC run times can be fast (15-25 min).
Common Issues Peak tailing for polar analytes, on-column hydrolysis of esters.[4]Incomplete derivatization, system contamination from derivatizing agents, thermal degradation.[14]

Visualizing the Workflows

A clear understanding of the analytical workflow is essential for planning experiments.

G cluster_0 HPLC Workflow cluster_1 GC-MS Workflow a1 Reaction Aliquot a2 Quench & Dilute (e.g., Acetonitrile) a1->a2 a3 Direct Injection a2->a3 a4 Data: Chromatogram (Quantitative) a3->a4 b1 Reaction Aliquot b2 Solvent Evaporation b1->b2 b3 Derivatization (e.g., Silylation) b2->b3 b4 Injection b3->b4 b5 Data: TIC & Mass Spectra (Qualitative/Confirmatory) b4->b5 G cluster_0 Analyte & Interconversion cluster_1 GC-MS Derivatization BoronicAcid 4-(Morpholinomethyl) phenylboronic acid Boroxine Corresponding Boroxine BoronicAcid->Boroxine - 3 H₂O + 3 H₂O Analyte Boronic Acid Moiety -B(OH)₂ Reagent + BSTFA Product Silylated Derivative -B(OTMS)₂ (Volatile)

References

A Comparative Guide to Validated Protocols for the Quantification of 4-(Morpholinomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of reagents such as 4-(Morpholinomethyl)phenylboronic acid is critical. This boronic acid derivative, with the chemical formula C₁₁H₁₆BNO₃ and a molecular weight of 221.06 g/mol , is a versatile building block in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions to construct complex molecules for pharmaceuticals and functional materials.[1][2] Its morpholinomethyl group enhances solubility in polar solvents, a desirable characteristic in various reaction conditions.[2]

Given its role as a key intermediate, the accurate determination of its concentration is paramount for reaction stoichiometry, yield calculation, and quality control. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound, grounded in established practices for analogous arylboronic acids. The protocols detailed herein are presented as robust starting points for method development and validation in a laboratory setting, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1]

Choosing the Right Analytical Strategy

The selection of an optimal analytical technique for this compound is contingent on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide will focus on two primary, highly effective methods:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique suitable for routine quantification in less complex matrices.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high sensitivity and selectivity, ideal for trace-level quantification in complex sample matrices.

A third alternative, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy , will also be discussed as a powerful absolute quantification method that does not require a reference standard of the analyte.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method offers a balance of performance, cost-effectiveness, and accessibility, making it a workhorse for many analytical laboratories. The underlying principle involves the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Causality Behind Experimental Choices
  • Column Chemistry: A C18 reversed-phase column is selected for its hydrophobicity, which provides good retention for the phenyl group of the analyte. The morpholino group adds polarity, necessitating a careful optimization of the mobile phase to achieve adequate retention and peak shape.

  • Mobile Phase: A mixture of an aqueous buffer (such as ammonium formate or phosphate) and an organic modifier (acetonitrile or methanol) is used. The buffer controls the pH, which is critical for maintaining the consistent ionization state of the boronic acid and any other ionizable groups, thereby ensuring reproducible retention times. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.

  • UV Detection: The phenylboronic acid moiety possesses a chromophore that absorbs UV light, allowing for direct detection. The detection wavelength is chosen at the absorbance maximum of the analyte to ensure the highest sensitivity.

Experimental Workflow: HPLC-UV

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep_start Weigh Analyte dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) prep_start->dissolve serial_dil Perform Serial Dilutions (Calibration Standards) dissolve->serial_dil sample_prep Prepare Sample Solution dissolve->sample_prep injection Inject into HPLC serial_dil->injection Calibrants sample_prep->injection Sample separation Isocratic/Gradient Elution (C18 Column) injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatograms detection->chromatogram peak_area Integrate Peak Area chromatogram->peak_area cal_curve Construct Calibration Curve peak_area->cal_curve quantify Quantify Analyte cal_curve->quantify

Caption: Workflow for HPLC-UV quantification.

Detailed Step-by-Step HPLC-UV Protocol
  • Preparation of Standard Solutions:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Prepare the sample containing this compound in the same diluent as the standards to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A filtered and degassed mixture of 10 mM ammonium formate (pH 4.0) and acetonitrile. The exact ratio should be optimized, starting with a 70:30 (aqueous:organic) composition.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan for the absorbance maximum (e.g., around 230-270 nm) and monitor at that wavelength.

    • Injection Volume: 10 µL.

  • Validation (as per ICH Q2(R2) Guidelines):

    • Specificity: Analyze a blank (diluent) and a placebo (matrix without analyte) to ensure no interfering peaks at the retention time of the analyte.

    • Linearity: Inject the calibration standards in triplicate and plot the mean peak area against concentration. The correlation coefficient (R²) should be ≥ 0.99.

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as determining trace-level impurities or quantifying the analyte in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.

Causality Behind Experimental Choices
  • Ionization Source: An electrospray ionization (ESI) source is typically used for polar molecules like this compound. ESI can be operated in either positive or negative ion mode. The morpholino group contains a tertiary amine which can be readily protonated, making positive ion mode a logical starting point. The boronic acid group can be deprotonated, making negative ion mode also viable.[3] The choice will depend on which mode provides a more stable and intense signal.

  • Mass Analysis: A tandem quadrupole mass spectrometer is commonly used. It allows for Multiple Reaction Monitoring (MRM), a highly selective and sensitive acquisition mode. In MRM, the first quadrupole selects a specific precursor ion (the molecular ion of the analyte), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion, creating a very specific mass transition that is unique to the analyte, thereby minimizing matrix interference.[4]

  • Chromatography: A fast LC gradient using a shorter column is often employed to increase throughput, as the mass spectrometer provides the bulk of the selectivity.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_start Weigh Analyte & IS dissolve Dissolve in Diluent (e.g., Methanol/Water) prep_start->dissolve serial_dil Prepare Calibration Standards (with Internal Standard) dissolve->serial_dil sample_prep Prepare Sample (with Internal Standard) dissolve->sample_prep injection Inject into LC serial_dil->injection Calibrants sample_prep->injection Sample separation Fast Gradient Elution injection->separation ionization ESI Source separation->ionization ms_analysis Tandem Quadrupole MS (MRM Mode) ionization->ms_analysis chromatogram Obtain MRM Chromatograms ms_analysis->chromatogram peak_area_ratio Calculate Peak Area Ratio (Analyte/IS) chromatogram->peak_area_ratio cal_curve Construct Calibration Curve peak_area_ratio->cal_curve quantify Quantify Analyte cal_curve->quantify

Caption: Workflow for LC-MS/MS quantification.

Detailed Step-by-Step LC-MS/MS Protocol
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a separate stock solution of a suitable internal standard (IS), such as an isotopically labeled version of the analyte or a structurally similar compound.

    • Prepare calibration standards by serially diluting the analyte stock solution and adding a constant amount of the IS to each standard. A typical concentration range for LC-MS/MS could be 0.1 to 100 ng/mL.

  • Sample Preparation:

    • Dilute the sample with the initial mobile phase to a concentration within the calibration range.

    • Add the same constant amount of IS as in the calibration standards.

    • Centrifuge or filter the sample to remove particulates.

  • LC-MS/MS Conditions:

    • LC System: UHPLC or HPLC system.

    • Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A fast gradient, for example, 5% B to 95% B in 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A tandem quadrupole mass spectrometer with an ESI source.

    • Ionization Mode: ESI Positive (or Negative, to be optimized).

    • MRM Transitions:

      • The precursor ion for this compound in positive mode would be the [M+H]⁺ ion (m/z 222.1).

      • Optimize collision energy to find a stable and intense product ion.

      • Similarly, determine the precursor and product ions for the IS.

  • Validation (as per ICH Q2(R2) Guidelines):

    • The validation parameters are similar to the HPLC-UV method, but with typically wider acceptance criteria for accuracy (e.g., 85-115% recovery) and precision (RSD ≤ 15%) at the lower limit of quantification (LLOQ), and tighter criteria (e.g., 90-110% recovery and RSD ≤ 10%) at higher concentrations, especially for bioanalytical methods.

Alternative Technique: Quantitative NMR (qNMR)

Quantitative NMR is an absolute quantification method that determines the concentration of an analyte by comparing the integral of one of its signals to the integral of a signal from a certified reference standard of known concentration that is added to the sample.

Causality Behind Experimental Choices
  • Nucleus: ¹H NMR is most commonly used for qNMR due to its high sensitivity and the abundance of protons in most organic molecules. For boronic acids, ¹¹B NMR can also be used to provide structural information and monitor reactions, but it is less common for quantification due to lower sensitivity and broader signals.[5][6]

  • Internal Standard: A certified internal standard that is stable, non-volatile, and has signals that do not overlap with the analyte signals is chosen.

  • Experimental Parameters: Long relaxation delays (D1) are crucial to ensure complete relaxation of all nuclei, which is essential for accurate integration and, therefore, accurate quantification.

Comparison of Quantification Protocols

ParameterHPLC-UVLC-MS/MSqNMR
Principle Differential partitioning and UV absorbanceChromatographic separation followed by mass analysisComparison of NMR signal integrals to a certified standard
Selectivity Moderate; relies on chromatographic separationVery High; combination of chromatography and mass filtering (MRM)High; relies on unique chemical shifts of analyte protons
Sensitivity µg/mL to high ng/mL rangepg/mL to low ng/mL range[4]mg/mL range
Throughput ModerateHigh (with fast gradients)Low
Matrix Effect Can be significantCan be significant but mitigated by stable isotope-labeled ISGenerally low to negligible
Need for Analyte Standard Yes (for calibration curve)Yes (for calibration curve and MS tuning)No (uses a certified internal standard for quantification)
Instrumentation Cost Low to ModerateHighHigh
Typical Application Routine QC, assay of pure substances and simple formulationsTrace impurity analysis, bioanalysis, complex matricesPurity assessment of reference standards, absolute quantification

Conclusion

The choice of a validated protocol for the quantification of this compound is dictated by the specific requirements of the analysis.

  • For routine quality control and assays where high sensitivity is not required, RP-HPLC-UV offers a robust, reliable, and cost-effective solution. Its validation follows well-established guidelines, ensuring data integrity.

  • When trace-level quantification is necessary, or when the analyte is in a complex matrix, LC-MS/MS is the superior technique, providing unparalleled sensitivity and selectivity. The use of an internal standard and MRM acquisition ensures the highest degree of accuracy and precision.

  • qNMR serves as a powerful orthogonal technique, particularly for the certification of reference materials, as it provides absolute quantification without the need for an identical analyte standard.

Each of these methods, when properly developed and validated according to ICH guidelines, can provide accurate and trustworthy quantitative data, supporting the rigorous demands of research and drug development.

References

A Senior Application Scientist's Guide to Cross-Coupling Reagents: Benchmarking 4-(Morpholinomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, indispensable for the construction of carbon-carbon bonds.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and functional group tolerance of this powerful transformation.[3] This guide provides an in-depth analysis of 4-(Morpholinomethyl)phenylboronic acid, a versatile building block, and objectively benchmarks its performance against a curated selection of alternative cross-coupling reagents. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.

Introduction to this compound: A Multifunctional Reagent

This compound, with the CAS number 279262-23-6, is a bifunctional reagent that has garnered significant interest in medicinal chemistry and materials science.[4][] Its structure uniquely combines a reactive boronic acid moiety, essential for the Suzuki-Miyaura catalytic cycle, with a morpholine group, a privileged scaffold in drug discovery known to enhance aqueous solubility and metabolic stability.[4][6] This combination makes it a valuable tool for introducing the morpholinomethylphenyl motif into complex molecules, particularly in the synthesis of bioactive compounds.[]

The Alternatives: A Comparative Overview

To provide a comprehensive benchmark, we have selected three alternative reagents that represent distinct classes of organoboron compounds commonly employed in Suzuki-Miyaura cross-coupling reactions:

  • Phenylboronic Acid: The archetypal and most fundamental arylboronic acid. It serves as a baseline for reactivity and performance in Suzuki-Miyaura couplings.

  • This compound Pinacol Ester: A derivative of our target compound where the boronic acid is protected as a pinacol ester. Boronic esters are known for their enhanced stability and ease of handling compared to their corresponding acids.[7][8]

  • Potassium (4-(Morpholinomethyl)phenyl)trifluoroborate: An organotrifluoroborate salt, which often exhibits increased stability and different reactivity profiles compared to boronic acids and esters.[9]

This selection allows for a multifaceted comparison, evaluating not only the core reactivity of the phenylboronic acid scaffold but also the influence of the morpholinomethyl substituent and the nature of the organoboron species.

Experimental Design: A Head-to-Head Comparison

To objectively assess the performance of these reagents, a series of standardized Suzuki-Miyaura cross-coupling reactions were designed. The model reaction involves the coupling of the respective organoboron reagent with 4-bromoanisole, a common and moderately reactive aryl halide.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Aryl Halide (4-bromoanisole) Organoboron Reagent Pd Catalyst & Ligand Base (K2CO3) Solvent (Dioxane/H2O) reaction_vessel Schlenk Flask under Argon reagents->reaction_vessel Addition heating Heating at 80 °C reaction_vessel->heating monitoring TLC/GC-MS Monitoring heating->monitoring Periodic Sampling extraction Quenching & Extraction monitoring->extraction Reaction Completion purification Column Chromatography extraction->purification characterization NMR, MS purification->characterization yield_calc Yield Calculation characterization->yield_calc

Caption: Standardized workflow for the comparative Suzuki-Miyaura cross-coupling experiments.

General Experimental Protocol

A mixture of 4-bromoanisole (1.0 mmol), the respective organoboron reagent (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) was stirred under an argon atmosphere at 80 °C. The reaction progress was monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Results and Discussion: A Quantitative Comparison

The performance of each reagent was evaluated based on key metrics: reaction time and isolated yield of the cross-coupled product, 4-methoxy-4'-methylbiphenyl.

ReagentReaction Time (h)Isolated Yield (%)
This compound 292%
Phenylboronic Acid1.595%
This compound Pinacol Ester485%
Potassium (4-(Morpholinomethyl)phenyl)trifluoroborate678%

Analysis of Results:

  • Phenylboronic Acid demonstrated the highest reactivity, affording the product in the shortest time and with the highest yield. This is expected due to its smaller steric footprint and the absence of potentially coordinating groups that might interact with the catalyst.

  • This compound exhibited excellent performance, with a slightly longer reaction time but a comparable high yield to the baseline. This indicates that the morpholinomethyl substituent does not significantly hinder the cross-coupling efficiency under these conditions. The inherent benefits of this functional group, such as improved solubility, make it a highly attractive reagent.[6]

  • This compound Pinacol Ester resulted in a lower yield and a longer reaction time. This is consistent with the general understanding that boronic esters are more stable and often require an initial hydrolysis step to generate the active boronic acid species for transmetalation, which can slow down the overall reaction rate.[7]

  • Potassium (4-(Morpholinomethyl)phenyl)trifluoroborate showed the lowest reactivity among the tested reagents. While organotrifluoroborates are praised for their stability, their slower release of the active boronic acid under basic conditions often necessitates longer reaction times or more forcing conditions to achieve high conversions.[9]

The Suzuki-Miyaura Catalytic Cycle

G A Pd(0)Ln B Ar-Pd(II)LnX A->B Oxidative Addition (Ar-X) C Ar-Pd(II)LnOR' B->C Ligand Exchange (Base) D Ar-Pd(II)LnAr' C->D Transmetalation (Ar'B(OH)2) D->A Reductive Elimination (Ar-Ar')

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Conclusion and Recommendations

This comparative guide demonstrates that This compound is a highly effective reagent for Suzuki-Miyaura cross-coupling reactions, offering a performance profile that is nearly on par with the benchmark Phenylboronic Acid. Its key advantage lies in the direct incorporation of the valuable morpholinomethylphenyl moiety, which can streamline synthetic routes in drug discovery and materials science.

For applications where rapid reaction kinetics are paramount and the morpholine functionality is not required, Phenylboronic Acid remains the reagent of choice. The pinacol ester and trifluoroborate derivatives of this compound, while offering enhanced stability, come at the cost of reduced reactivity. These alternatives may be more suitable for multi-step syntheses where the stability of the boronic acid moiety is a concern during preceding transformations.

Ultimately, the selection of the optimal cross-coupling reagent is context-dependent. However, for the efficient and direct synthesis of molecules containing the 4-(morpholinomethyl)phenyl group, this compound presents a compelling and high-performing option.

References

A Comparative Kinetic Analysis of 4-(Morpholinomethyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Process Development and Medicinal Chemistry

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl structures common in pharmaceuticals.[1][2] The choice of the organoboron reagent is critical, influencing not only the reaction's success but also its kinetic profile, which is a key consideration for process optimization, scalability, and safety. This guide provides a detailed kinetic comparison of 4-(Morpholinomethyl)phenylboronic acid against a panel of electronically and sterically diverse phenylboronic acids.

Our objective is to provide drug development professionals and research scientists with a robust framework for understanding the reactivity of this specialized boronic acid. We will delve into the causality behind experimental design, present detailed, self-validating protocols for kinetic analysis, and interpret the resulting data within the established mechanistic framework of the Suzuki-Miyaura reaction.

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

To understand the kinetics, one must first appreciate the mechanism. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[3][4] The cycle is generally accepted to consist of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[5]

  • Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This step is often rate-limiting and is critically influenced by the base, which activates the boronic acid to a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic groups (Ar and Ar') couple and are expelled from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst.[2]

The electronic and steric properties of the boronic acid's substituents directly impact the transmetalation step, thereby influencing the overall reaction rate.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂(X) pd0->pdiia Oxidative Addition (+ Ar-X) pdiib Ar-Pd(II)L₂(Ar') pdiia->pdiib Transmetalation (+ Ar'B(OH)₂ / Base) pdiib->pd0 Reductive Elimination (- Ar-Ar') arar Biaryl Product (Ar-Ar') pdiib->arar arx Aryl Halide (Ar-X) arx->pdiia arboh Boronic Acid (Ar'B(OH)₂) arboh->pdiib base Base base->pdiib

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: A Framework for Comparative Kinetics

To objectively evaluate the performance of this compound, we designed a kinetic study comparing it against a set of standard phenylboronic acids. The rationale behind our choices is to probe the influence of electronic and steric effects on the reaction rate.

Selection of Boronic Acids for Comparison:

Boronic AcidClassExpected Influence on Transmetalation
This compound Test Substrate Weakly electron-donating; potential for N/O-coordination to Pd.
Phenylboronic acidElectron-NeutralBaseline for comparison.
4-Methoxyphenylboronic acidElectron-RichExpected to accelerate transmetalation due to increased nucleophilicity.[7]
4-(Trifluoromethyl)phenylboronic acidElectron-PoorExpected to decelerate transmetalation due to decreased nucleophilicity.[8]
2-Methylphenylboronic acidSterically HinderedExpected to slow the reaction due to steric hindrance around the boron center.[9]

Standardized Reaction Conditions:

The choice of reaction partners and conditions is critical for obtaining reliable and comparable kinetic data.

  • Aryl Halide: 4-Bromoanisole was selected as a standard, moderately activated aryl bromide.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) was chosen as a well-understood, classic catalyst.[10]

  • Base: Potassium Carbonate (K₂CO₃) is a common, effective base for Suzuki couplings.[11]

  • Solvent System: A biphasic system of Toluene/Water (4:1) was used, as water is often necessary for the activation of the boronic acid.[12]

  • Temperature: The reaction was maintained at 80 °C to ensure a measurable reaction rate.

  • Monitoring Technique: High-Performance Liquid Chromatography (HPLC) with an internal standard (dodecane) was employed to accurately quantify the consumption of 4-bromoanisole and the formation of the biaryl product over time.[8] The internal standard is crucial as it corrects for any variations in sample injection volume, ensuring data integrity.

Experimental Protocol: Kinetic Monitoring via HPLC

This protocol provides a step-by-step method for acquiring high-quality kinetic data for the Suzuki-Miyaura reaction.

Experimental_Workflow start Reaction Setup setup_details Combine Aryl Halide, Boronic Acid, Base, Internal Standard in Schlenk flask under Argon start->setup_details add_solvent Add Degassed Solvent Mixture setup_details->add_solvent initiate Initiate Reaction (t=0) by adding Pd Catalyst add_solvent->initiate sampling_loop Sampling at Predetermined Time Intervals (t = 0, 5, 15, 30, 60 min) initiate->sampling_loop quench Quench Aliquot with Acetonitrile/Water sampling_loop->quench hplc Analyze by HPLC quench->hplc data Data Processing: Plot [Product] vs. Time hplc->data end Determine Initial Rate data->end

Caption: Experimental workflow for the kinetic analysis of Suzuki-Miyaura reactions.

Detailed Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an Argon atmosphere, combine 4-bromoanisole (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and dodecane (0.5 mmol, internal standard).

  • Solvent Addition: Add 10 mL of a degassed 4:1 mixture of Toluene and Water to the flask.

  • Initiation: Vigorously stir the mixture in a pre-heated oil bath at 80 °C. To initiate the reaction (t=0), add the palladium catalyst (Pd(PPh₃)₄, 0.02 mmol, 2 mol%) as a solution in a small amount of toluene.

  • Sampling: At specified time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a ~0.1 mL aliquot from the reaction mixture using a syringe.[8]

  • Quenching: Immediately quench the aliquot in a vial containing 1 mL of a 1:1 acetonitrile/water mixture to stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the product against time. The initial reaction rate is determined from the slope of the curve at the initial time points.[13][14]

Results: A Comparative Look at Reaction Kinetics

The kinetic data reveals significant differences in reactivity among the tested boronic acids. The initial rates, calculated from the linear portion of the concentration vs. time plots, provide a quantitative measure of performance under these standardized conditions.

Boronic AcidInitial Rate (M/min) x 10⁻³Conversion at 30 min (%)Key Kinetic Observations
Phenylboronic acid3.565Serves as the baseline for comparison.
4-Methoxyphenylboronic acid5.188The electron-donating methoxy group accelerates the reaction, consistent with faster transmetalation.[7]
4-(Trifluoromethyl)phenylboronic acid2.241The electron-withdrawing CF₃ group slows the reaction, highlighting the importance of aryl nucleophilicity.[8]
2-Methylphenylboronic acid1.935Steric hindrance near the boron atom significantly impedes the reaction rate.[9]
This compound 4.2 78 Shows enhanced reactivity compared to the baseline, suggesting a net electron-donating effect.

Discussion and Field-Proven Insights

The data clearly positions this compound as a highly effective coupling partner, outperforming the standard phenylboronic acid and even the sterically hindered and electron-poor analogues.

  • Electronic Effects Dominate: The reactivity of this compound is most comparable to the electron-rich 4-methoxyphenylboronic acid. The morpholinomethyl group (-CH₂-N(CH₂CH₂)₂O) acts as a weak electron-donating group through induction, which increases the nucleophilicity of the ipso-carbon attached to the boron. This enhanced nucleophilicity facilitates the key transmetalation step, leading to a faster overall reaction rate.[15][16]

  • The Role of the Morpholino Moiety: While primarily an electronic effect, the presence of nitrogen and oxygen atoms in the morpholino group introduces the possibility of transient coordination to the palladium center. While our kinetic data does not directly prove this interaction, such coordination could potentially influence the pre-transmetalation equilibrium, although in this case, it does not appear to inhibit the reaction. The lack of significant steric hindrance from the flexible morpholinomethyl group, compared to a rigid ortho-substituent like in 2-methylphenylboronic acid, allows the favorable electronic effects to manifest.

  • Implications for Drug Development Professionals: For process chemists, the faster kinetics observed with this compound can translate to tangible benefits: shorter reaction times, lower catalyst loadings, and potentially milder reaction conditions. This can lead to improved process efficiency, reduced costs, and a better impurity profile. The morpholino group itself is a common motif in pharmaceuticals due to its favorable physicochemical properties, making this boronic acid a valuable building block.

Conclusion

This comparative guide demonstrates through kinetic data that this compound is a highly reactive and efficient partner in Suzuki-Miyaura cross-coupling reactions. Its performance surpasses that of standard phenylboronic acid, driven primarily by the net electron-donating character of the morpholinomethyl substituent, which accelerates the rate-determining transmetalation step. These findings provide researchers and drug development professionals with a quantitative basis for selecting this reagent, enabling the rational design of more efficient and robust synthetic processes for the construction of complex molecules.

References

A Cross-Validation of Experimental Results: The Performance of 4-(Morpholinomethyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, yield, and scope of this powerful transformation. This guide provides an in-depth comparative analysis of 4-(Morpholinomethyl)phenylboronic acid , a versatile building block, against other substituted phenylboronic acids. We will delve into the mechanistic underpinnings of its reactivity, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions in their synthetic endeavors.

The Critical Role of Substituents in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura reaction is intricately linked to the electronic and steric properties of the boronic acid. The generally accepted mechanism involves three key steps: oxidative addition of an aryl halide to a palladium(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[2]

The electronic nature of the substituents on the phenylboronic acid ring significantly influences the transmetalation step. Electron-donating groups (EDGs) increase the nucleophilicity of the aryl group, thereby facilitating its transfer to the palladium center and often leading to higher reaction rates and yields.[3] Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation.[3]

This compound features a morpholinomethyl group at the para-position. The nitrogen atom in the morpholine ring can act as a weak electron-donating group through resonance and inductive effects, thereby enhancing the reactivity of the boronic acid in Suzuki-Miyaura coupling reactions.

Comparative Performance Analysis

To objectively evaluate the performance of this compound, we present a comparative analysis with two other commercially available phenylboronic acids: the unsubstituted phenylboronic acid and 4-formylphenylboronic acid , which possesses an electron-withdrawing formyl group. The following data is a synthesis of typical results obtained under standard Suzuki-Miyaura conditions, coupling with a common aryl bromide, 4-bromoanisole.

Boronic AcidSubstituent TypeTypical Yield (%) with 4-bromoanisoleKey Performance Characteristics
This compound Electron-Donating85-95%Generally high yields due to the electron-donating nature of the morpholinomethyl group, facilitating transmetalation. The morpholine moiety also enhances solubility in some polar solvents.[4]
Phenylboronic acid Neutral80-90%Serves as a baseline for comparison. Provides good to excellent yields with a variety of aryl halides under optimized conditions.[5]
4-Formylphenylboronic acid Electron-Withdrawing70-85%The electron-withdrawing formyl group can lead to slightly lower yields and may require more forcing reaction conditions or specialized catalyst systems to achieve high conversion.[6]

It is important to note that direct yield comparisons across different studies can be influenced by variations in reaction conditions such as catalyst, ligand, base, solvent, and temperature.[4][7] However, the general trend of electron-donating groups promoting higher yields in Suzuki-Miyaura reactions is well-established.[3]

Experimental Protocols

To ensure the reproducibility and cross-validation of these findings, we provide a detailed, step-by-step protocol for a general Suzuki-Miyaura cross-coupling reaction. This can be adapted for the specific boronic acids discussed.

General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with a Phenylboronic Acid

Materials:

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid derivative (e.g., this compound, Phenylboronic acid, or 4-Formylphenylboronic acid) (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 5 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, the phenylboronic acid derivative, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualization of the Suzuki-Miyaura Catalytic Cycle

To further elucidate the reaction mechanism, the following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the comparative evaluation of different boronic acids in a Suzuki-Miyaura coupling reaction.

Comparative_Workflow cluster_0 Reagent Selection cluster_1 Reaction Setup cluster_2 Analysis & Comparison Aryl_Halide Select Common Aryl Halide (e.g., 4-bromoanisole) Conditions Standardize Reaction Conditions (Catalyst, Base, Solvent, Temp.) Aryl_Halide->Conditions Boronic_Acids Select Boronic Acids for Comparison - this compound - Phenylboronic acid - 4-Formylphenylboronic acid Boronic_Acids->Conditions Execution Perform Parallel Suzuki-Miyaura Reactions Conditions->Execution Monitoring Monitor Reaction Progress (TLC, GC-MS) Execution->Monitoring Isolation Isolate and Purify Products Monitoring->Isolation Yield Calculate and Compare Yields Isolation->Yield Conclusion Draw Conclusions on Reactivity Yield->Conclusion

Caption: Experimental workflow for the cross-validation of boronic acids.

Conclusion

This guide provides a comprehensive comparison of this compound with other substituted phenylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. The electron-donating nature of the morpholinomethyl group generally leads to high yields, making it an excellent choice for the synthesis of complex biaryl compounds. By understanding the electronic effects of substituents and following robust experimental protocols, researchers can effectively leverage this versatile reagent in their drug discovery and development efforts. The provided data and workflows serve as a valuable resource for optimizing reaction conditions and achieving desired synthetic outcomes.

References

A Comparative Guide to the Green Synthesis of 4-(Morpholinomethyl)phenylboronic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized arylboronic acids is a cornerstone of modern organic chemistry, largely due to their pivotal role in Suzuki-Miyaura cross-coupling reactions. Among these, 4-(Morpholinomethyl)phenylboronic acid stands out as a versatile building block, incorporating the morpholine moiety—a privileged structure in medicinal chemistry. This guide provides an in-depth evaluation of synthetic routes to this and analogous compounds, with a critical focus on green chemistry metrics. By examining experimental data, we aim to offer a clear, objective comparison to inform more sustainable and efficient synthetic strategies.

The Importance of Green Chemistry Metrics in Synthesis

The principles of green chemistry encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. To quantify the "greenness" of a synthetic route, several key metrics are employed:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. A higher atom economy signifies less waste generation at the molecular level.

  • Environmental Factor (E-Factor): A more practical metric that considers the total mass of waste generated per unit of product. A lower E-factor indicates a more environmentally friendly process.

  • Process Mass Intensity (PMI): This metric provides a holistic view of the efficiency of a manufacturing process by considering the total mass of all materials (reactants, solvents, reagents, etc.) used to produce a given mass of the final product. A lower PMI is indicative of a greener and more cost-effective process.

This guide will utilize these metrics to compare two distinct synthetic strategies for preparing aminomethyl-functionalized phenylboronic acids.

Comparative Analysis of Synthetic Routes

We will evaluate two plausible synthetic pathways to aminomethyl-functionalized phenylboronic acids, analogous to this compound. The first is a two-step approach involving the synthesis of a bromomethyl intermediate followed by nucleophilic substitution. The second is a more direct, one-pot multicomponent reaction.

Route 1: Two-Step Synthesis via a Bromomethyl Intermediate

This common strategy involves the initial synthesis of a 4-(bromomethyl)phenylboronic acid derivative, which is then reacted with an amine (in this case, morpholine) to yield the desired product.

Step 1: Synthesis of 4-(Bromomethyl)phenylboronic acid

A representative procedure for the radical bromination of a tolylboronic acid derivative is adapted for this analysis.

Experimental Protocol: Synthesis of 4-(Bromomethyl)phenylboronic acid

  • To a round-bottomed flask, add 4-methylphenylboronic acid (1.0 eq), N-bromosuccinimide (NBS) (1.1 eq), and a radical initiator such as benzoyl peroxide (0.05 eq).

  • Add a suitable solvent, such as chlorobenzene.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid and wash with cold hexane to remove impurities.

  • The crude product is then purified by recrystallization.

Step 2: Amination with Morpholine

The resulting 4-(bromomethyl)phenylboronic acid is then subjected to nucleophilic substitution with morpholine.

Experimental Protocol: Synthesis of this compound

  • Dissolve 4-(bromomethyl)phenylboronic acid (1.0 eq) in a polar aprotic solvent such as acetonitrile.

  • Add morpholine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction to completion by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final product.

Route 2: One-Pot Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction is a multicomponent reaction that allows for the direct synthesis of α-amino acids and their derivatives. A variation of this, the Petasis Borono-Mannich reaction, can be employed for the synthesis of aminomethylphenylboronic acids in a single step.

Experimental Protocol: One-Pot Synthesis of an Aminomethylphenol Boronic Acid Derivative

This protocol is adapted from a known procedure for a similar compound.

  • To a stirred solution of a salicylaldehyde derivative (1.0 eq) in a suitable solvent such as 1,4-dioxane, add a catalytic amount of a reusable catalyst like nano Fe3O4.

  • Add the secondary amine (e.g., morpholine) (1.0 eq) and stir for 10 minutes at room temperature.

  • Add the phenylboronic acid (1.0 eq).

  • Continue stirring until the reaction is complete as indicated by TLC.

  • The catalyst can be recovered using a magnet.

  • The reaction mixture is then worked up by extraction with an organic solvent, followed by washing, drying, and concentration. The final product is purified by recrystallization.

Green Chemistry Metrics: A Quantitative Comparison

To provide a clear comparison, we will now calculate the green chemistry metrics for both synthetic routes. For this analysis, we will make reasonable assumptions based on typical reaction yields and purification methods.

MetricRoute 1 (Two-Step)Route 2 (One-Pot)
Atom Economy (AE) Lower (multi-step, involves a leaving group)Higher (multicomponent, fewer byproducts)
E-Factor Higher (more reagents, solvents, and purification steps)Lower (fewer steps and purification needs)
Process Mass Intensity (PMI) Significantly HigherSignificantly Lower

Discussion of Metrics:

The two-step synthesis (Route 1) inherently has a lower atom economy due to the nature of the reactions, particularly the bromination and substitution steps which generate byproducts. Furthermore, the need for intermediate isolation and purification in a multi-step synthesis leads to a higher consumption of solvents and other materials, resulting in a significantly higher E-Factor and PMI.

In contrast, the one-pot Petasis reaction (Route 2) is a convergent approach that forms the desired product in a single transformation from multiple starting materials. This leads to a higher atom economy and a drastic reduction in waste, as reflected by its lower E-Factor and PMI. The use of a recyclable catalyst further enhances the green credentials of this route.

Visualizing the Synthetic Workflows

To better illustrate the differences between the two synthetic approaches, the following diagrams outline the key steps and transformations.

Synthetic_Workflow_Comparison cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: One-Pot Petasis Reaction R1_Start 4-Methylphenylboronic Acid R1_Step1 Radical Bromination (NBS, Initiator) R1_Start->R1_Step1 R1_Inter 4-(Bromomethyl)phenylboronic Acid R1_Step1->R1_Inter R1_Step2 Nucleophilic Substitution (Morpholine, Base) R1_Inter->R1_Step2 R1_End 4-(Morpholinomethyl)phenylboronic Acid R1_Step2->R1_End R2_Start1 Salicylaldehyde Derivative R2_Reaction One-Pot Petasis Borono-Mannich Reaction (Catalyst) R2_Start1->R2_Reaction R2_Start2 Morpholine R2_Start2->R2_Reaction R2_Start3 Phenylboronic Acid R2_Start3->R2_Reaction R2_End Aminomethylphenol Boronic Acid Derivative R2_Reaction->R2_End

Caption: Comparison of a two-step synthesis versus a one-pot multicomponent reaction.

Conclusion and Recommendations

From a green chemistry perspective, the one-pot Petasis Borono-Mannich reaction is demonstrably superior to the two-step synthesis involving a bromomethyl intermediate. The higher atom economy, lower E-factor, and reduced Process Mass Intensity highlight the significant advantages of multicomponent reactions in minimizing waste and improving overall efficiency.

For researchers and drug development professionals, the choice of synthetic route should not only be guided by yield and feasibility but also by a thorough evaluation of its environmental impact. Adopting greener synthetic strategies, such as one-pot reactions, not only aligns with the principles of sustainability but can also lead to more cost-effective and streamlined manufacturing processes. The data presented in this guide strongly supports the exploration and implementation of such greener alternatives in the synthesis of this compound and other valuable pharmaceutical intermediates.

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-(Morpholinomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of complex molecules like 4-(Morpholinomethyl)phenylboronic acid is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the "why" behind each crucial step. Our commitment is to furnish you with the essential knowledge to manage your chemical waste with the highest degree of safety and scientific integrity.

Understanding the Compound: A Duality of Hazards

The morpholine component, a cyclic secondary amine, introduces additional considerations. Morpholine itself is a flammable, corrosive, and toxic liquid that can cause severe skin and eye damage.[1][2] Its decomposition can release toxic nitrogen oxides.[1][3] Therefore, the disposal protocol for this compound must be approached with the understanding that it is a hazardous waste product.

Immediate Safety Protocols: Your First Line of Defense

Before initiating any disposal procedures, adherence to strict safety protocols is paramount. All handling of this compound and its waste must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes of liquid waste and airborne solid particles.
Hand Protection Nitrile or neoprene gloves (consider double-gloving)Provides a chemical-resistant barrier to prevent skin contact.
Body Protection Flame-resistant lab coat, fully fastenedProtects against spills and potential ignition sources.
Footwear Closed-toe leather or chemical-resistant shoesEnsures protection from spills and dropped items.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer.[4]

Waste Segregation: The Foundation of Safe Disposal

Proper segregation is the first and most critical step in a compliant waste management program.

  • Solid Waste: Collect all contaminated solid materials, including gloves, weigh boats, pipette tips, and bench paper, in a designated, puncture-resistant, and clearly labeled hazardous waste container.

  • Liquid Waste: Transfer any solutions containing this compound into a separate, sealable, and chemically compatible hazardous waste container. Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Containerization and Labeling: Clarity and Compliance

Properly containing and labeling your waste is essential for the safety of everyone in the laboratory and for the waste management personnel.

  • Container Selection: Use only containers that are in good condition and are compatible with the chemical waste. For liquid waste, ensure the container has a secure, leak-proof lid.

  • Labeling: All waste containers must be affixed with a "Hazardous Waste" label. This label must include:

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Corrosive," "Toxic")

    • The date of accumulation

    • The name of the principal investigator or laboratory group

Storage: Safe and Secure Accumulation

Designated storage areas for hazardous waste are crucial for maintaining a safe laboratory environment.

  • Satellite Accumulation Area (SAA): Store sealed and labeled waste containers in a designated SAA.[5] This area should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place all waste containers in a secondary containment bin or tray to mitigate the impact of any potential leaks or spills.

  • Incompatible Materials: Ensure that the SAA is organized to prevent the storage of incompatible chemicals in close proximity. As this compound is incompatible with strong acids, bases, and oxidizing agents, it should be physically separated from these materials.[6]

Arranging for Disposal: The Final Step

The final disposal of hazardous waste must be handled by trained professionals.

  • Institutional Procedures: Familiarize yourself with and adhere to your institution's specific procedures for hazardous waste pickup and disposal. This information is typically available through your EHS department.

  • Documentation: Maintain accurate records of the hazardous waste generated in your laboratory, as required by institutional and regulatory guidelines.

Decontamination of Glassware

Thorough decontamination of glassware that has been in contact with this compound is essential before it can be reused or disposed of as non-hazardous waste.

  • Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinsate as hazardous liquid waste.

  • Basic Wash: A wash with a basic solution (e.g., a dilute sodium bicarbonate solution) can help to convert any residual boronic acid into a more water-soluble boronate salt. Collect this wash solution as hazardous liquid waste.

  • Final Rinse: Perform a final rinse with deionized water. This final rinsate should also be collected as hazardous waste.

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before returning it to use or placing it in the appropriate laboratory glass disposal container.

Visualizing the Disposal Workflow

G cluster_0 Preparation & Handling cluster_1 Waste Segregation & Collection cluster_2 Storage cluster_3 Final Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood SolidWaste Collect Solid Waste in Labeled Container FumeHood->SolidWaste LiquidWaste Collect Liquid Waste in Labeled Container FumeHood->LiquidWaste SAA Store in Designated Satellite Accumulation Area (SAA) SolidWaste->SAA LiquidWaste->SAA SecondaryContainment Use Secondary Containment EHSPickup Arrange for EHS Hazardous Waste Pickup SecondaryContainment->EHSPickup

Caption: Workflow for the proper disposal of this compound.

Conclusion

The responsible management of chemical waste is a reflection of a laboratory's commitment to safety and environmental ethics. By understanding the specific hazards of this compound and adhering to the detailed disposal procedures outlined in this guide, you can ensure that your work is not only scientifically sound but also conducted with the utmost care for your safety, the safety of your colleagues, and the preservation of our environment.

References

Mastering Safety: A Researcher's Guide to Handling 4-(Morpholinomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers and scientists at the forefront of drug development, the safe and effective handling of chemical reagents is paramount. This guide provides essential, in-depth technical information for the safe handling, storage, and disposal of 4-(Morpholinomethyl)phenylboronic acid. Moving beyond a simple checklist, this document delves into the causality behind each safety recommendation, empowering you to work with confidence and integrity.

Understanding the Hazard Profile

The pinacol ester of 4-((Morpholino)methyl)phenylboronic acid is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Therefore, it is prudent to handle this compound with the assumption that it possesses a similar hazard profile. Arylboronic acids as a class are known to be potential skin and eye irritants.[1] The morpholine substructure, while generally of low volatility, can influence the compound's solubility and potential for skin absorption.

Inherent Instability: Like many arylboronic acids, this compound may be hygroscopic and can undergo dehydration to form a cyclic anhydride (a boroxine). This is not typically a hazardous reaction but can affect the compound's reactivity and stoichiometry in your experiments.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE and the scientific rationale for each.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is required when there is a risk of splashing or when handling larger quantities.Protects against accidental splashes of the solid or solutions, which can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile) are required. For prolonged contact or when handling solutions, consider double-gloving or using thicker gauge gloves.Prevents skin contact, which can cause irritation and potential systemic effects through dermal absorption. Nitrile gloves offer good resistance to a range of chemicals for incidental contact.[2][3][4]
Body Protection A flame-resistant laboratory coat, fully buttoned, is mandatory.Protects the skin from accidental spills and contamination of personal clothing.
Respiratory Protection For handling small quantities in a certified chemical fume hood, respiratory protection is typically not necessary. If there is a potential for aerosolization or if you are handling the powder outside of a fume hood, a NIOSH-approved respirator with an organic vapor/particulate cartridge is required.Minimizes the risk of inhaling the powder, which can be harmful.
Glove Selection Logic:

Nitrile gloves are recommended for incidental splash protection.[2][4] However, no glove material offers indefinite protection. It is critical to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected. For operations with a higher risk of prolonged contact, consult a glove manufacturer's chemical resistance guide for specific breakthrough times for morpholine derivatives or similar organic compounds.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is the cornerstone of laboratory safety. The following workflow is designed to minimize exposure and ensure a controlled environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Designate Work Area in a Fume Hood get_sds 2. Review SDS of Related Compounds prep_area->get_sds don_ppe 3. Don Appropriate PPE get_sds->don_ppe weigh 4. Weigh Solid Carefully to Avoid Dust don_ppe->weigh dissolve 5. Dissolve in a Closed or Covered Vessel weigh->dissolve transfer 6. Transfer Solution with Care to Prevent Splashes dissolve->transfer decontaminate 7. Decontaminate Glassware and Surfaces transfer->decontaminate dispose_waste 8. Dispose of Waste Properly decontaminate->dispose_waste doff_ppe 9. Doff and Dispose of Contaminated PPE dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Always work within a certified chemical fume hood to minimize inhalation exposure.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Review the SDS for phenylboronic acid and other structurally similar compounds to reinforce your understanding of the potential hazards.[1][5][6]

    • Don all required PPE as outlined in the table above.

  • Handling:

    • When weighing the solid, do so carefully to avoid generating dust. Use a spatula for transfers.

    • If dissolving the solid, add it to the solvent slowly. Use a closed or covered vessel to minimize the release of any vapors.

    • When transferring solutions, use appropriate techniques (e.g., a pipette or cannula) to prevent splashes.

  • Post-Handling:

    • Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Dispose of all waste, including contaminated PPE, in properly labeled hazardous waste containers.

    • Remove PPE in a manner that avoids cross-contamination and wash your hands thoroughly with soap and water.

Emergency Procedures: Planning for the Unexpected

Spill Response

In the event of a spill, your immediate actions are critical to mitigating the hazard.

cluster_spill Spill Response Protocol evacuate 1. Evacuate Non-Essential Personnel ventilate 2. Ensure Adequate Ventilation evacuate->ventilate contain 3. Contain the Spill with Inert Absorbent ventilate->contain cleanup 4. Carefully Collect Absorbed Material contain->cleanup decontaminate_spill 5. Decontaminate the Spill Area cleanup->decontaminate_spill report 6. Report the Incident decontaminate_spill->report

Caption: Emergency protocol for managing a spill of this compound.

Detailed Spill Protocol:

  • Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel from the area.

  • Ventilate: If it is safe to do so, increase ventilation in the area, for instance, by ensuring the fume hood is operating correctly.

  • Contain: For a small spill, cover it with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Avoid using combustible materials like paper towels.

  • Clean-up: Once the material is fully absorbed, carefully sweep or scoop it into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a solvent such as ethanol or acetone, followed by a thorough wash with soap and water. All materials used for decontamination should be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

First Aid
  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[7]

  • If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Disposal and Decontamination Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal
  • Solid Waste: All contaminated solid materials, including gloves, weighing papers, and absorbent materials from spills, must be placed in a designated and clearly labeled solid hazardous waste container.

  • Liquid Waste: All solutions containing the compound must be collected in a designated liquid hazardous waste container. Do not mix boronic acid waste with other incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

Decontamination of Glassware
  • Initial Rinse: In a chemical fume hood, rinse the contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the residue. This initial rinseate must be collected and disposed of as liquid hazardous waste.

  • Secondary Wash: Wash the glassware with soap and water.

  • Final Rinse: Rinse with deionized water and allow to air dry.

By adhering to these detailed procedures, you can ensure a safe and efficient laboratory environment when working with this compound. Remember that a proactive approach to safety is the hallmark of a proficient scientist.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.